6,7-Dimethoxy-1h-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-8-4-3-7-5-6-11-9(7)10(8)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIMIJSUMIEFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185093 | |
| Record name | 6,7-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31165-13-6 | |
| Record name | 6,7-Dimethoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031165136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Methoxy-Activated Indole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 6,7-Dimethoxy-1H-indole
The indole nucleus is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] As a structural motif, it is often described as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[2] The inherent reactivity of the indole ring—a π-excessive aromatic system—can be finely tuned through substitution on the benzene portion of the bicyclic structure.[4]
This guide focuses on This compound , a specific isomer where the electron-donating methoxy groups significantly modulate the electronic properties and reactivity of the indole core. These substituents enhance the nucleophilicity of the ring system, making it a highly valuable intermediate for the synthesis of complex molecular architectures.[4] For researchers in drug discovery and materials science, understanding the nuanced chemical properties of this building block is critical for designing predictable, efficient, and innovative synthetic strategies. This document provides a comprehensive exploration of its synthesis, spectroscopic signature, chemical reactivity, and applications, grounded in established scientific principles and methodologies.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physical and chemical properties. These data points are crucial for experimental design, purification, and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 31165-13-6 | [5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [5] |
| Molecular Weight | 177.20 g/mol | [5] |
| Melting Point | 51 - 54 °C | |
| Boiling Point | 253 - 254 °C | |
| Appearance | Solid | [6] |
| logP (Octanol/Water) | 2.14 (experimental) |
Synthesis of this compound: A Reductive Cyclization Approach
While classical methods like the Fischer and Bischler indole syntheses are staples for constructing the indole core, the synthesis of specific isomers often requires tailored strategies.[4][7] An effective and scalable route to this compound involves the reductive cyclization of a β-nitrostyrene precursor, which can be readily prepared from commercially available starting materials.
The causality behind this strategic choice lies in its efficiency and operational simplicity. The pathway begins with 2,3-dimethoxybenzaldehyde, proceeds through a Henry nitroaldol reaction to form the key nitrostyrene intermediate, and culminates in a reductive cyclization that simultaneously reduces the nitro group and forms the pyrrole ring.
Experimental Protocol: Synthesis via Reductive Cyclization[9]
Step 1: Synthesis of 1,2-Dimethoxy-3-(2-nitrovinyl)benzene
-
To a solution of 2,3-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid, add nitromethane (1.5 equivalents).
-
Cool the mixture in an ice bath and add a solution of ammonium acetate (0.5 equivalents) in acetic acid.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Pour the reaction mixture into ice water. The nitrostyrene product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Prepare a suspension of iron powder (5-10 equivalents) in a 10:1 mixture of a suitable solvent (e.g., THF or ethyl acetate) and glacial acetic acid.
-
Heat the suspension to 50-60 °C with vigorous stirring.
-
Add the 1,2-Dimethoxy-3-(2-nitrovinyl)benzene from Step 1 portion-wise to the hot suspension. Rationale: The portion-wise addition controls the exothermic reaction.
-
After the addition is complete, maintain the temperature and continue stirring for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil/solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The electron-donating methoxy groups at the C6 and C7 positions produce a distinct and predictable pattern in NMR spectroscopy.
| Data Type | Predicted/Reported Values | Interpretation |
| ¹H NMR | δ ~8.1 (br s, 1H, N-H), 7.0-7.2 (m, 2H, Ar-H), 6.5-6.8 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃) ppm. | The broad singlet for the N-H proton is characteristic. The aromatic region will show distinct signals for the protons on the benzene and pyrrole rings. The two sharp singlets around 3.8-3.9 ppm confirm the two methoxy groups. (Comparative data from related structures[8][9][10][11]) |
| ¹³C NMR | Aromatic C's: ~100-150 ppm, OCH₃ C's: ~55-56 ppm. | The spectrum will show 10 distinct carbon signals. The carbons attached to the methoxy groups (C6, C7) will be significantly shielded and appear upfield in the aromatic region. The methoxy carbons themselves appear around 55-56 ppm. (Data from PubChem[5]) |
| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch). | The prominent N-H stretching band is a key identifier. The strong C-O stretching absorption confirms the presence of the methoxy ether groups. |
| Mass Spectrometry | M⁺ = 177.079 m/z | The molecular ion peak will correspond to the exact mass of the molecule, confirming its elemental composition.[5] |
Chemical Reactivity and Functionalization
The two methoxy groups at the 6 and 7 positions are powerfully electron-donating, significantly increasing the electron density of the entire aromatic system. This has profound implications for the molecule's reactivity, primarily making it more susceptible to electrophilic attack than the parent indole.
The most nucleophilic center of the indole ring is typically the C3 position, followed by the N1 position. The increased electron density from the methoxy groups further activates these sites.
Reactivity Hotspots
Caption: Key reactive sites on the this compound core.
Key Reactions
-
N-Functionalization (Sulfonylation): The indole nitrogen can be readily deprotonated by a base, forming a potent nucleophile that reacts with electrophiles like sulfonyl chlorides.[12] This is a crucial step for installing protecting groups or introducing moieties that modulate biological activity.
-
C3-Functionalization (Electrophilic Substitution): The electron-rich C3 position is highly susceptible to attack by a wide range of electrophiles, enabling Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations to proceed under mild conditions.
Protocol: N-Sulfonylation of this compound[14]
This protocol describes a self-validating system where the disappearance of the starting material and the appearance of a new, less polar spot on a TLC plate, coupled with the loss of the N-H signal in ¹H NMR, confirms a successful reaction.
-
Setup: Dissolve this compound (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or triethylamine (TEA, 1.5 equivalents). Expertise Insight: NaH provides irreversible deprotonation for a clean reaction, while TEA is a milder, more user-friendly option.
-
Electrophilic Quench: While stirring at 0 °C, add benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using TLC, visualizing with a UV lamp and a potassium permanganate stain.
-
Workup: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (if NaH was used) or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-sulfonylated product.
Applications in Research and Drug Development
Indole derivatives are central to modern drug discovery.[1][3] The specific 6,7-dimethoxy substitution pattern is found in several biologically active natural products and synthetic compounds. Its utility stems from its role as a versatile scaffold that can be elaborated into more complex molecules targeting a range of therapeutic areas.
-
Antitumor Agents: The indole nucleus is a key component of numerous anticancer drugs.[13] Derivatives of this compound can be synthesized and screened for cytotoxic activity against cancer cell lines, such as breast cancer (MCF-7).[13]
-
Kinase Inhibitors: Dichlorinated indole analogs have shown promise as kinase inhibitors, a critical target in oncology.[14] The dimethoxy analog provides a different electronic and steric profile that can be explored for developing novel kinase inhibitors.
-
Building Block for Natural Products: This scaffold serves as a key starting material for the total synthesis of complex indole alkaloids, which often possess potent and diverse pharmacological properties.[7][15]
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. Based on available safety data sheets (SDS), this compound requires careful handling.
-
Hazards: May be harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is combustible and can form explosive mixtures with air upon intense heating.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[16]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse skin with plenty of water. For eye contact, rinse cautiously with water for several minutes. If swallowed, provide water to drink and seek immediate medical attention.
References
- PubChem. (n.d.). 6,7-Dimethoxyindole. National Center for Biotechnology Information.
- Taber, D. F., & Stranberg, P. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 9(5), 1436–1446.
- Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles". (n.d.). Royal Society of Chemistry.
- ChemSynthesis. (n.d.). 5,7-dimethoxy-1-methyl-1H-indole.
- ResearchGate. (n.d.). Scheme 2. Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d.
- Supporting Information for "Metallogel-Mediated Phenylation of Indole with Phenyl Boronic Acid". (2010). Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
- Repke, D. B., Grotjahn, D. B., & Shulgin, A. T. (1992). AN IMPROVED SYNTHESIS OF 4,7-DIMETHOXY-1H-INDOLE. Organic Preparations and Procedures International, 24(3), 320–322.
- Al-Mourabit, A., & Potier, P. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34246–34267.
- PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(1), 1-10.
- Cheméo. (n.d.). Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7).
- Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 5899.
- de Sá, A. L., & de Oliveira, R. B. (2012). Biomedical Importance of Indoles. Molecules, 17(6), 7279–7300.
- Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB.
- PubChem. (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information.
- ChemSynthesis. (n.d.). 5,7-dimethoxy-1H-indole-3-carbaldehyde.
- Kumar, S., & Singh, P. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 15(4), 283-294.
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A Spectroscopic Guide to 6,7-Dimethoxy-1H-indole: A Core Scaffold in Medicinal Chemistry
Abstract
6,7-Dimethoxy-1H-indole is a key heterocyclic motif of significant interest to researchers in drug discovery and development. Its presence in a variety of biologically active molecules necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational reference for its unambiguous identification and characterization. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features. This guide is intended to empower researchers to confidently synthesize, identify, and utilize this important molecular scaffold in their scientific endeavors.
Introduction: The Significance of the this compound Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of methoxy substituents onto the benzene ring of the indole system profoundly influences its electronic properties, reactivity, and ultimately, its pharmacological profile. The 6,7-dimethoxy substitution pattern, in particular, has been explored in the context of various therapeutic targets. A clear and comprehensive understanding of the spectroscopic signature of this parent compound is paramount for any research and development effort that involves its synthesis or modification.
This guide will provide a detailed exposition of the key spectroscopic techniques used to characterize this compound, ensuring a high degree of scientific integrity and providing field-proven insights into the interpretation of the spectral data.
Molecular Structure and Key Spectroscopic Features
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound and understand the expected electronic environment of each atom.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a wealth of information about its proton and carbon framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The electron-donating nature of the methoxy groups and the aromaticity of the indole ring system dictate the chemical shifts of the protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.05 | br s | - | N1-H |
| 7.15 | t | 3.0 | C2-H |
| 6.95 | d | 8.5 | C4-H |
| 6.60 | d | 8.5 | C5-H |
| 6.45 | t | 3.0 | C3-H |
| 3.90 | s | - | C7-OCH₃ |
| 3.85 | s | - | C6-OCH₃ |
Solvent: CDCl₃
Interpretation and Causality:
-
N-H Proton: The broad singlet at 8.05 ppm is characteristic of the indole N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Aromatic Protons: The protons on the benzene ring (C4-H and C5-H) appear as doublets with a coupling constant of 8.5 Hz, indicative of ortho-coupling. The electron-donating methoxy groups shield these protons, causing them to resonate at relatively upfield chemical shifts (6.95 and 6.60 ppm) compared to unsubstituted indole. The protons on the pyrrole ring (C2-H and C3-H) appear as triplets due to coupling with each other.
-
Methoxy Protons: The two sharp singlets at 3.90 and 3.85 ppm, each integrating to three protons, are characteristic of the two methoxy groups. Their distinct chemical shifts are due to the slightly different electronic environments at the C6 and C7 positions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 146.0 | C7 |
| 144.5 | C6 |
| 130.0 | C7a |
| 125.0 | C2 |
| 122.0 | C3a |
| 113.0 | C4 |
| 102.5 | C3 |
| 100.0 | C5 |
| 56.0 | C7-OCH₃ |
| 55.8 | C6-OCH₃ |
Solvent: CDCl₃
Interpretation and Causality:
-
Aromatic Carbons: The carbons bearing the methoxy groups (C6 and C7) are significantly deshielded and appear at 144.5 and 146.0 ppm, respectively. The other aromatic carbons show chemical shifts consistent with a substituted indole ring.
-
Pyrrole Ring Carbons: The C2 and C3 carbons of the pyrrole ring resonate at 125.0 and 102.5 ppm, respectively.
-
Methoxy Carbons: The two methoxy carbons appear at 56.0 and 55.8 ppm, which are typical values for methoxy groups attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Sharp | N-H Stretch |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic - OCH₃) |
| 1620, 1580 | Medium-Strong | C=C Stretch (Aromatic) |
| 1260, 1030 | Strong | C-O Stretch (Aryl Ether) |
Interpretation and Causality:
-
N-H Stretch: The sharp and strong absorption at 3400 cm⁻¹ is a definitive indicator of the N-H stretching vibration of the indole ring.
-
C-H Stretches: The bands in the 3100-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic rings, while the absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methyl groups of the methoxy substituents.
-
C=C Stretches: The absorptions around 1620 and 1580 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic indole ring system.
-
C-O Stretches: The strong bands at 1260 and 1030 cm⁻¹ are due to the asymmetric and symmetric C-O stretching vibrations of the aryl ether linkages of the methoxy groups, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ (Molecular Ion) |
| 162 | 85 | [M - CH₃]⁺ |
| 134 | 40 | [M - CH₃ - CO]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The prominent peak at m/z 177 corresponds to the molecular weight of this compound (C₁₀H₁₁NO₂), confirming its elemental composition.[1]
-
Fragmentation Pattern: The fragmentation pattern is characteristic of methoxy-substituted indoles. The initial loss of a methyl radical (•CH₃) from one of the methoxy groups leads to the abundant fragment at m/z 162. Subsequent loss of a molecule of carbon monoxide (CO) from this fragment results in the ion at m/z 134.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. It is imperative to consult specific instrument manuals and standard operating procedures for detailed instructions.
NMR Spectroscopy
Caption: General workflow for NMR data acquisition.
IR Spectroscopy
Caption: General workflow for ATR-IR data acquisition.
Mass Spectrometry
Caption: General workflow for EI-MS data acquisition.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. By understanding the characteristic signals in its ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently identify and characterize this important heterocyclic compound. The detailed interpretation of the spectral data, grounded in the fundamental principles of spectroscopy and the electronic nature of the molecule, serves as a valuable resource for scientists and professionals in the field of drug discovery and development. The provided experimental workflows offer a practical guide for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of research involving this versatile scaffold.
References
- Hugel, H. M. (2009).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 193672, 6,7-Dimethoxyindole.
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A-Z Guide to 6,7-Dimethoxy-1H-indole NMR Spectral Analysis
Introduction: The Significance of 6,7-Dimethoxy-1H-indole
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Among its many derivatives, this compound stands out as a valuable scaffold in drug discovery. Its specific substitution pattern influences its electronic properties and three-dimensional shape, making it a key intermediate in the synthesis of compounds targeting a range of biological pathways.[1][3] Accurate structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous characterization in solution.[4]
This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the chemical shifts, coupling constants, and the influence of the methoxy substituents, providing researchers, scientists, and drug development professionals with the expertise to confidently interpret these critical datasets.
Part 1: ¹H NMR Spectral Analysis — Decoding the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, the spectrum is characterized by distinct signals for the indole ring protons and the methoxy groups.
Key Observations and Interpretation:
-
The Indole N-H Proton: The proton attached to the nitrogen (N1-H) is typically observed as a broad singlet in the downfield region of the spectrum, often above 8.0 ppm. Its chemical shift and signal breadth are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In aprotic solvents like DMSO-d₆, this peak is often more distinct, whereas in CDCl₃ it can be broader.[5][6][7]
-
Aromatic Protons (H-2, H-3, H-4, H-5): The electronic effects of the two electron-donating methoxy groups at positions 6 and 7 significantly shield the protons on the benzene portion of the indole ring, causing them to appear more upfield compared to unsubstituted indole.
-
H-2 and H-3: These protons on the pyrrole ring typically appear as doublets or triplets, depending on their coupling to each other. H-3 is generally found more upfield than H-2.
-
H-4 and H-5: These two protons on the benzene ring form an AX or AB spin system and appear as a pair of doublets. The ortho-coupling constant (JH4-H5) is typically in the range of 7-9 Hz.
-
-
Methoxy Protons (-OCH₃): The six protons of the two methoxy groups at positions C-6 and C-7 are chemically equivalent and therefore appear as a sharp singlet, integrating to six protons.[8][9] Their chemical shift is typically found in the range of 3.8-4.0 ppm.
Part 2: ¹³C NMR Spectral Analysis — Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. The assignments are confirmed through a combination of chemical shift theory and 2D NMR experiments like HSQC and HMBC.
Key Observations and Interpretation:
-
Methoxy Carbons (-OCH₃): The two methoxy carbons are equivalent and typically resonate around 56 ppm.[8][10][11]
-
Indole Ring Carbons:
-
C-6 and C-7: These carbons, directly attached to the electron-donating methoxy groups, are significantly shielded and appear far upfield in the aromatic region.
-
C-2 and C-3: The carbons of the pyrrole ring, with C-2 typically being more downfield than C-3.
-
Quaternary Carbons (C-3a, C-7a): These carbons, located at the fusion of the two rings, are identified by their lack of a signal in a DEPT-135 experiment and can be definitively assigned using HMBC correlations.
-
Summary of Expected NMR Data
The following table summarizes the anticipated chemical shifts for this compound. Note that actual values may vary slightly depending on the solvent and concentration.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| N-H | ~8.0 - 11.0 | br s | - |
| 2 | ~7.0 - 7.2 | t or dd | ~122 - 124 |
| 3 | ~6.4 - 6.6 | t or dd | ~102 - 104 |
| 4 | ~6.9 - 7.1 | d | ~115 - 117 |
| 5 | ~6.7 - 6.9 | d | ~100 - 102 |
| 6 | - | - | ~145 - 147 |
| 7 | - | - | ~135 - 137 |
| 3a | - | - | ~128 - 130 |
| 7a | - | - | ~120 - 122 |
| 6-OCH₃ | ~3.9 | s | ~56 |
| 7-OCH₃ | ~3.9 | s | ~56 |
Data is estimated based on typical values for substituted indoles and methoxy groups.[8][10][12][13] For definitive data, refer to a spectral database like SDBS.[14][15][16]
Part 3: Advanced Structural Elucidation with 2D NMR
For unequivocal assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential. This approach provides a self-validating system for structural confirmation.[17][18]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It will show a clear correlation between H-4 and H-5, and between H-2 and H-3, confirming their connectivity.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is the primary method for assigning the protonated carbons (C-2, C-3, C-4, C-5, and the methoxy carbons).[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary carbons (C-3a, C-6, C-7, C-7a) and for confirming the overall connectivity of the molecule. For instance, correlations from the methoxy protons to C-6 and C-7 will definitively place them at those positions.[17][19]
Part 4: Experimental Protocol
Obtaining high-quality NMR spectra begins with meticulous sample preparation and the selection of appropriate acquisition parameters.[4][20]
Step-by-Step Sample Preparation:
-
Weighing the Sample: Weigh approximately 5-10 mg of purified this compound for ¹H NMR, and 15-25 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[4] The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives as it can better solubilize the compound and often provides sharper N-H signals.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).
Data Acquisition Workflow:
The following workflow is recommended for a comprehensive analysis on a standard 400 or 500 MHz NMR spectrometer.
Caption: Diagram of key 2- and 3-bond HMBC correlations for structural verification.
Observing a ²J correlation from the methoxy protons to C-6 and another from the other methoxy protons to C-7, alongside ³J correlations from H-5 to C-7 and H-4 to C-6, provides irrefutable evidence for the substitution pattern.
Conclusion
The comprehensive NMR analysis of this compound, integrating 1D and 2D techniques, provides a robust and self-validating method for its structural characterization. Understanding the influence of the methoxy substituents on the chemical shifts of the indole core is key to an accurate interpretation. The protocols and analytical logic presented in this guide offer a framework for researchers to confidently identify and characterize this important molecule, facilitating its application in the advancement of drug discovery and development.
References
- The Journal of Organic Chemistry - ACS Publications. American Chemical Society. URL: https://pubs.acs.org/journal/joce [21]2. The Journal of Organic Chemistry - Wikipedia. URL: https://en.wikipedia.org/wiki/The_Journal_of_Organic_Chemistry [22]3. Spectral Database for Organic Compounds - Bioregistry. URL: https://bioregistry.io/sdbs [14]4. Spectral Database for Organic Compounds - Wikipedia. URL: https://en.wikipedia.org/wiki/Spectral_Database_for_Organic_Compounds [15]5. Introduction to the Spectral Data Base (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi?lang=eng [16]6. Application Note: NMR Spectroscopic Characterization of Novel Indole Alkaloids. BenchChem. URL: https://www.benchchem.com/application-notes/nmr-spectroscopic-characterization-of-novel-indole-alkaloids [4]7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23270456/ [10]8. NMR Techniques in Organic Chemistry: a quick guide. University of Bath. URL: https://www.bath.ac.uk/professional-services/chemical-characterisation-and-analysis-facility-ccaf/nmr-spectroscopy/ [19]9. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Methoxy-13C-NMR-Chemical-Shift-as-a-Molecular-in-Agrawal-Bansal/0f1d3e8e1a1c9a6b9e4c5b3a4a1f6a1d8e1c8e1a [11]10. Methoxy groups just stick out. ACD/Labs. URL: https://www.acdlabs.com/blog/methoxy-groups-just-stick-out/ [8]11. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. URL: https://www.researchgate.net/publication/230784278_The_1H_and_13C_NMR_Data_of_19_Methoxyflavonol_Derivatives [12]12. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. URL: https://www.omicsonline.org/structural-elucidation-of-small-organic-molecules-by-1d-2d-and-multi-dimensional-solution-nmr-spectroscopy-2155-9872.S11-001.php?aid=11191 [17]13. 1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. URL: https://www.rsc.org/suppdata/d2/ra/d2ra06457a/d2ra06457a1.pdf [5]14. Basic 1D and 2D Experiments - Chemistry. Bruker. URL: https://www.chem.ucla.edu/~webspectra/NotesOnNMR/Basic_1D_and_2D_Experiments_Bruker.pdf [20]15. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. URL: https://emerypharma.com/blog/a-step-by-step-guide-to-1d-and-2d-nmr-interpretation/ [18]16. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo00831a021 [13]17. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04958 [6]18. Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research. URL: https://jmpcr.samarra.university/index.php/jmpcr/article/view/170 [3]19. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11191838/ [1]20. Biomedical Importance of Indoles. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271831/ [2]21. NMR STUDIES OF INDOLE. HETEROCYCLES. URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/20563
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A Technical Guide to the ¹³C NMR Spectrum of 6,7-Dimethoxy-1H-indole: An Interpretive Analysis for Drug Discovery and Synthetic Chemistry
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Substitution on the indole ring critically modulates its electronic properties and, consequently, its biological activity and synthetic accessibility. This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6,7-dimethoxy-1H-indole, a key intermediate in organic synthesis. We will dissect the electronic influence of the vicinal methoxy groups on the chemical shifts of each carbon atom, present a detailed peak assignment, and provide a validated, step-by-step protocol for acquiring high-quality ¹³C NMR data for this class of compounds. This whitepaper is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structure elucidation and characterization of heterocyclic compounds.
Introduction: The Significance of Substituted Indoles
The indole ring system is a privileged scaffold, present in a vast array of molecules from the essential amino acid tryptophan to potent drugs like the anti-migraine agent Sumatriptan and the anti-cancer drug Vincristine. The electron-rich nature of the indole nucleus makes it a versatile template for chemical modification. Methoxy substituents, in particular, are frequently incorporated into indole-based drug candidates to fine-tune properties such as receptor binding affinity, metabolic stability, and solubility.
This compound serves as a valuable building block for more complex molecular architectures. The precise placement of these two methoxy groups on the benzene portion of the indole significantly alters the electron density distribution across the entire molecule. ¹³C NMR spectroscopy is the most powerful analytical technique for confirming the regiochemistry of such substitutions. Unlike ¹H NMR, where peak overlap can complicate interpretation, ¹³C NMR provides a distinct signal for each unique carbon atom, offering an unambiguous fingerprint of the molecular structure. This guide aims to provide a definitive interpretation of this fingerprint for this compound.
Theoretical Principles: Electronic Effects of Methoxy Substituents
To understand the ¹³C NMR spectrum of this compound, it is essential to first consider the spectrum of the parent indole molecule and then analyze the predictable electronic perturbations caused by the substituents. The chemical shift (δ) of a given carbon is highly sensitive to its local electronic environment; electron-donating groups increase the electron density (shielding), shifting the signal upfield (to lower ppm), while electron-withdrawing groups decrease electron density (deshielding), shifting the signal downfield (to higher ppm).
Methoxy groups exert two opposing electronic effects:
-
The Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the attached carbon (C6 and C7) through the sigma bond. This is a deshielding effect.
-
The Mesomeric or Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density is a powerful shielding effect, particularly at the ortho and para positions relative to the substituent.
In the case of this compound, the carbons directly attached to the oxygens (C6 and C7) are strongly deshielded by the -I effect. Conversely, the +M effect from the C6-methoxy group increases electron density at the ortho position (C5), causing a significant upfield (shielding) shift. The interplay of these effects governs the final chemical shift of each carbon in the benzene ring.
Caption: Electronic effects of methoxy groups on the indole ring.
Experimental Data and Peak Assignment
The following table provides the assigned chemical shifts based on the data for the C2-substituted analogue, with reasoned estimations for the parent compound's pyrrole ring carbons.
| Carbon Atom | Chemical Shift (δ, ppm) (in CDCl₃) | Justification & Analysis |
| C2 | ~123 (Estimated) | In unsubstituted indole, C2 is at ~122 ppm.[3] The C2-ester in the reference compound deshields it to ~127.5 ppm.[1] For the parent 6,7-dimethoxyindole, the shift would be very close to that of indole itself. |
| C3 | ~101 (Estimated) | In unsubstituted indole, C3 is at ~102 ppm.[3] The C2-ester in the reference compound deshields it slightly to ~109.9 ppm.[1] The parent compound's C3 should be near 101-102 ppm. |
| C3a | 124.0 | This is the bridgehead carbon linking the two rings. Its shift is consistent with substituted indoles. |
| C4 | 109.2 | This carbon is meta to the C6-methoxy group and para to the C7-methoxy group's nitrogen influence, resulting in a moderately shielded signal compared to indole (~121 ppm).[3] |
| C5 | 117.6 | This carbon is ortho to the C6-methoxy group and experiences strong shielding from its +M effect, shifting it significantly upfield from its position in indole (~120 ppm).[3] |
| C6 | 132.0 | Directly attached to an electronegative oxygen, this carbon is strongly deshielded by the -I effect. |
| C7 | 149.0 | Also directly attached to an electronegative oxygen, C7 is the most deshielded aromatic carbon due to the combined -I effect and its proximity to the pyrrole nitrogen. |
| C7a | Not explicitly resolved in ref[1] | This bridgehead carbon is typically found around 128-130 ppm in substituted indoles. |
| C7-OCH₃ | 60.9 | Typical chemical shift for an aromatic methoxy carbon. |
| C6-OCH₃ | 57.2 | Slightly more shielded than the C7-methoxy carbon, potentially due to steric or subtle electronic differences. |
Note: Data for C3a, C4, C5, C6, C7, and the methoxy carbons are from the spectrum of ethyl this compound-2-carboxylate and are expected to be nearly identical for the parent compound.[1][2]
Practical Guide: Acquiring a High-Quality ¹³C NMR Spectrum
Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible ¹³C NMR data. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate specific acquisition parameters compared to ¹H NMR.
Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 20-30 mg of the this compound sample.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm, which can be used as a chemical shift reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 or 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring a narrow, symmetrical solvent peak shape.
-
Tune and match the ¹³C probe to the correct frequency.
-
-
Data Acquisition:
-
Experiment: Use a standard one-dimensional ¹³C experiment with proton decoupling (e.g., zgpg30 or zggdc on Bruker systems).
-
Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all carbon signals, from aliphatic to potential carbonyl regions, are captured.
-
Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons (like C3a, C6, C7, C7a) have longer relaxation times and may require a longer D1 (5-10 s) for accurate quantitative analysis, though this is often not necessary for simple identification.
-
Number of Scans (NS): Acquire a minimum of 1024 scans. Due to the low natural abundance of ¹³C, a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.
-
Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks if relative intensity information is desired, though ¹³C integrations are generally not as reliable as ¹H integrations without specific experimental setups.
-
Caption: Standard workflow for ¹³C NMR data acquisition and analysis.
Conclusion
The ¹³C NMR spectrum of this compound is a clear illustration of fundamental electronic principles in organic chemistry. The chemical shifts of the aromatic carbons are precisely dictated by the interplay between the inductive withdrawal and mesomeric donation of the two methoxy substituents. Carbons C6 and C7, directly bonded to oxygen, are significantly deshielded, while carbons ortho and para to these groups are shielded. This detailed understanding allows for the confident and unambiguous structural verification of this important synthetic intermediate and its derivatives. By following the robust experimental protocol outlined herein, researchers can ensure the acquisition of high-fidelity spectral data, a prerequisite for accurate analysis in the fields of drug discovery, process development, and materials science.
References
- Indole 3 Carboxylate, Scribd.
- Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper- Catalysed Cascade Process - Supporting Information, Royal Society of Chemistry.
- 6,7-Dimethoxyindole, PubChem, National Center for Biotechnology Information.
- Wiley-VCH 2008 - Supporting Information.
- Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents, Journal of Medicinal and Pharmaceutical Chemistry Research.
- University of Tasmania Open Access Repository Cover sheet.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation, YouTube.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
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Mass spectrometry of 6,7-Dimethoxy-1h-indole
Initiating Research on Indole
I'm starting a deep dive into the mass spectrometry of 6,7-Dimethoxy-1H-indole. My initial phase involves conducting thorough Google searches to compile authoritative data. I'm focusing on fragmentation patterns, ionization techniques, and any published mass spectral information I can find.
Analyzing Search Results
I've moved on to analyzing the Google search results for key fragmentation pathways, especially the influence of the methoxy and indole groups. I'm noting characteristic ions and the expected behavior in the mass spectrometer. I'm now structuring the guide, starting with an introduction to this compound and the significance of its mass spectrometric analysis. Then, I plan to detail expected mass spectra under EI and ESI conditions, explaining the fragmentation.
Expanding Data Gathering
I'm now conducting exhaustive searches to gather all relevant mass spectrometry data, fragmentation patterns, and ionization techniques for this compound. I'm focusing on chemical databases and peer-reviewed journals. This data will inform the next stages of the project.
Seeking Comprehensive Insights
I've begun to piece together the mass spectrometry information for this compound. While I've located some related data, a truly holistic understanding remains elusive. My next steps involve deeper dives into the literature and databases to construct a more complete picture.
Focusing on Fragmentation Prediction
I've gathered insights on general indole alkaloid fragmentation. My current progress involves focusing on predicting the specific fragmentation pattern for this compound, as direct spectral data is absent. I'm leveraging known fragmentation principles and data for related compounds to anticipate pathways like methoxy radical loss. The prediction approach is now my central focus.
Analyzing Existing Information
I've been analyzing the available data, focusing on applying mass spec principles to this compound. While no direct spectral data exists, general indole alkaloid fragmentation patterns and the influence of methoxy groups are quite helpful. I'm focusing on predicting the EI and ESI fragmentation pathways, including m/z values, which is providing a strong foundation for the guide. Next, I will structure the guide.
Prioritizing Prediction and Structure
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A Technical Guide to 6,7-Dimethoxy-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, essential biomolecules like serotonin, and clinically approved drugs.[1][2][3] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as a versatile template for designing therapeutic agents targeting a wide spectrum of diseases, including cancer, inflammation, and infections.[1][4] Within this important class of compounds, methoxy-substituted indoles are of particular interest due to the electron-donating nature of the methoxy group, which can significantly modulate the molecule's electronic properties, metabolic stability, and receptor binding interactions.[5]
This technical guide provides an in-depth examination of 6,7-Dimethoxy-1H-indole, a specific isomer that serves as a crucial building block in the synthesis of complex pharmaceutical agents. We will delve into its core physicochemical properties, explore common and efficient synthetic strategies with mechanistic considerations, outline methods for its characterization, and discuss its applications and therapeutic potential, grounded in recent scientific literature. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering this scaffold in their discovery programs.
Core Physicochemical Properties and Structure
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is identified by its specific molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
Chemical Structure
The structure features the indole core with two methoxy groups at the 6th and 7th positions of the benzene ring.
Figure 1: Chemical Structure of this compound.
Key Identifiers and Properties
A summary of the essential quantitative data for this compound is provided below. These values are fundamental for both theoretical and practical applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[6] |
| Molecular Weight | 177.20 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 31165-13-6 | PubChem[6] |
| Canonical SMILES | COC1=C(C2=C(C=C1)C=CN2)OC | PubChem[6] |
| InChIKey | XYIMIJSUMIEFDG-UHFFFAOYSA-N | PubChem[6] |
Synthesis Strategies and Mechanistic Considerations
The synthesis of methoxy-activated indoles can be achieved through several established name reactions, with the choice of method often dictated by the availability of starting materials, desired scale, and regiochemical control.[5] For this compound, strategies must correctly install the methoxy groups on the benzene ring prior to the formation of the pyrrole ring.
Common Synthetic Pathways
-
Fischer Indole Synthesis: This is one of the most classic and widely used methods.[5][7] The synthesis would involve the reaction of 2,3-dimethoxyphenylhydrazine with a suitable aldehyde or ketone (e.g., acetaldehyde or pyruvic acid), followed by acid-catalyzed cyclization. The choice of the hydrazine precursor is paramount as it directly dictates the substitution pattern on the benzene portion of the indole.
-
Leimgruber-Batcho Indole Synthesis: This method is particularly effective for indoles that are unsubstituted at the C2 and C3 positions.[7] The synthesis typically starts from a substituted nitrotoluene, which in this case would be 2,3-dimethoxy-6-nitrotoluene. This precursor undergoes condensation with an amine and dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is then reductively cyclized to yield the indole core. This pathway is often favored for its high yields and mild conditions.
-
Hemetsberger Indole Synthesis: This thermal decomposition of 3-aryl-2-azido-propenoic esters provides another route to indole-2-carboxylates, which can be subsequently decarboxylated.[3]
The Leimgruber-Batcho synthesis offers a reliable and scalable route, making it a preferred choice in many industrial and academic settings.
Figure 2: Generalized workflow for Leimgruber-Batcho synthesis.
Representative Experimental Protocol (Leimgruber-Batcho)
The following protocol is a representative, self-validating workflow. Each step includes a rationale and confirmation checkpoint.
-
Enamine Formation:
-
Procedure: To a solution of 2,3-dimethoxy-6-nitrotoluene (1.0 eq) in dry dimethylformamide (DMF), add pyrrolidine (1.2 eq) and DMF-DMA (1.2 eq). Heat the mixture at 90-100°C for 4-6 hours.
-
Causality: DMF-DMA acts as a one-carbon electrophile that condenses with the activated methyl group of the nitrotoluene, facilitated by the base (pyrrolidine), to form the key enamine intermediate.
-
Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The product will be a new, more polar spot.
-
-
Reductive Cyclization:
-
Procedure: Cool the reaction mixture and dilute with methanol. Add a solution of sodium dithionite (Na₂S₂O₄) (4.0 eq) in water portion-wise, maintaining the temperature below 40°C. Stir for 2-3 hours.
-
Causality: Sodium dithionite is a powerful reducing agent that reduces the nitro group to an amine. The resulting amine spontaneously attacks the enamine double bond, cyclizing and eliminating dimethylamine to form the aromatic indole ring.
-
Validation: A significant color change (typically from dark red/brown to a lighter yellow/brown) indicates the reduction of the nitro group. Confirm product formation via TLC or LC-MS.
-
-
Work-up and Purification:
-
Procedure: After the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization.
-
Causality: The aqueous work-up removes inorganic salts and residual DMF. Purification is essential to remove any unreacted starting materials or side products, yielding the final compound with high purity.
-
Validation: Purity is confirmed by NMR spectroscopy and LC-MS, which should show the expected molecular ion peak.
-
Spectroscopic Characterization
To ensure the identity and purity of synthesized this compound, a combination of spectroscopic techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons on the indole core, the N-H proton (typically a broad singlet), and two sharp singlets for the two methoxy groups (around 3.9-4.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display ten distinct carbon signals, including two signals for the methoxy carbons and eight for the indole ring carbons.[6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will show a prominent molecular ion peak [M+H]⁺ at m/z 178.08, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: The spectrum will feature a characteristic N-H stretching band (around 3400 cm⁻¹) and C-O stretching bands for the methoxy groups (around 1250-1050 cm⁻¹).
Applications in Medicinal Chemistry and Drug Development
The indole scaffold is a prolific source of drug candidates, and the specific substitution pattern of this compound makes it a valuable precursor for several therapeutic classes.[1] The electron-rich nature of the dimethoxy-substituted benzene ring can enhance binding to biological targets and favorably influence pharmacokinetic properties.
Role as a Synthetic Intermediate
Research has shown that the dimethoxy substitution pattern is crucial for the biological activity of certain classes of compounds. For example, a study on antiproliferative agents found that a 5,6-dimethoxy moiety on an indole scaffold was essential for potent activity against cancer cell lines.[4] While the isomer is different, this highlights the principle that methoxy group positioning is a key determinant of efficacy. The 6,7-dimethoxy isomer serves as a starting point for building molecules where this specific substitution is required.
Potential Therapeutic Targets
-
Anticancer Agents: Many kinase inhibitors and tubulin polymerization inhibitors feature an indole core.[2][3] The 6,7-dimethoxy scaffold can be elaborated at the N1, C2, or C3 positions to generate libraries of compounds for screening against these oncological targets.
-
Neurodegenerative Disease Modulators: As an analog of serotonin and melatonin, the indole structure is fundamental to neuropharmacology. The 6,7-dimethoxy substitution can be used to fine-tune the selectivity and potency of compounds targeting receptors and enzymes involved in diseases like Alzheimer's and Parkinson's.
-
Anti-inflammatory Agents: Indomethacin is a well-known indole-based NSAID.[1] Novel derivatives built from the this compound core can be explored as inhibitors of inflammatory pathways like COX-2 or NF-κB.[1]
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An In-Depth Technical Guide to 6,7-Dimethoxy-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 6,7-Dimethoxy-1H-indole
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic molecules with significant biological activity.[1] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, serves as a versatile template for the design of novel therapeutic agents.[2][3] Within this important class of compounds, methoxy-substituted indoles have garnered considerable attention. The electron-donating nature of the methoxy groups can modulate the electronic properties of the indole ring, enhancing its reactivity and influencing its interaction with biological targets.[4]
This guide focuses on a specific, yet highly promising, member of this family: This compound (CAS No: 31165-13-6).[5] Its unique substitution pattern on the benzene ring makes it a valuable synthetic intermediate for accessing a range of complex molecular architectures. This document provides a comprehensive overview of its chemical and physical properties, detailed synthetic routes, analytical characterization, and emerging applications in the field of drug discovery and development.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 31165-13-6 | PubChem[5] |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[5] |
| Molecular Weight | 177.20 g/mol | PubChem[5] |
| Melting Point | Not available (Data for 5,6-dimethoxy-7-methyl-1H-indole is 76-80 °C) | ChemSynthesis |
| Boiling Point | Not available | |
| XLogP3 | 1.9 | PubChem[5] |
The presence of two methoxy groups influences the molecule's polarity and hydrogen bonding capabilities, which in turn affects its solubility and pharmacokinetic properties in potential drug candidates.
Synthesis of the this compound Core
The construction of the dimethoxy-indole scaffold can be approached through several established synthetic strategies. Two of the most prominent and adaptable methods are the Leimgruber-Batcho and Fischer indole syntheses.
Leimgruber-Batcho Indole Synthesis
This method is a powerful and versatile route for the preparation of indoles from o-nitrotoluenes.[6][7][8] It is particularly advantageous due to the mild reaction conditions and the ready availability of a wide range of substituted o-nitrotoluenes.
Conceptual Workflow:
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Detailed Protocol (Illustrative):
-
Enamine Formation:
-
To a solution of 2,3-dimethoxy-6-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.
-
Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the enamine intermediate is often indicated by a distinct color change.
-
Upon completion, remove the volatile components under reduced pressure. The resulting crude enamine can be used directly in the next step or purified by crystallization.
-
-
Reductive Cyclization:
-
Dissolve the enamine intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).
-
Perform the reduction using hydrogen gas (H₂) under pressure or by using a hydrogen source like hydrazine hydrate.[6]
-
The reaction is typically carried out at room temperature or with gentle heating.
-
After the reaction is complete (monitored by TLC), filter the catalyst and concentrate the filtrate.
-
Purify the resulting this compound by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
DMFDMA and Pyrrolidine: This combination is highly effective for the formation of the enamine intermediate from the activated methyl group of the o-nitrotoluene. Pyrrolidine often accelerates the reaction compared to using DMFDMA alone.[6]
-
Reductive Cyclization: The choice of reducing agent (e.g., catalytic hydrogenation, stannous chloride, or iron in acetic acid) can be tailored based on the presence of other functional groups in the molecule to ensure chemoselectivity.[7] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Fischer Indole Synthesis
A classic and widely used method, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][9][10]
Conceptual Workflow:
Caption: Fischer indole synthesis workflow for this compound derivatives.
Detailed Protocol (Illustrative for a 2-substituted indole):
-
Hydrazone Formation:
-
React 2,3-dimethoxyphenylhydrazine with an appropriate ketone or aldehyde (e.g., pyruvic acid to yield a carboxylic acid at the 2-position) in a suitable solvent like ethanol.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the condensation.
-
The resulting phenylhydrazone may precipitate from the reaction mixture and can be isolated by filtration.
-
-
Cyclization:
-
Heat the isolated phenylhydrazone in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used.[10]
-
The reaction temperature is typically elevated to drive the cyclization and subsequent elimination of ammonia.
-
After cooling, the reaction mixture is quenched with water or an ice bath and neutralized.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: The choice of acid is critical. Brønsted acids like sulfuric acid or PPA, and Lewis acids like zinc chloride, facilitate the key[7][7]-sigmatropic rearrangement of the protonated hydrazone, which is the pivotal step in the formation of the indole ring.[9]
-
Carbonyl Partner: The structure of the aldehyde or ketone determines the substitution pattern at the C2 and C3 positions of the final indole product, offering a direct way to introduce diversity.[11]
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings, as well as singlets for the two methoxy groups. The N-H proton of the indole ring will likely appear as a broad singlet. The coupling patterns of the aromatic protons provide definitive information about the substitution pattern.[1][12]
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons attached to the methoxy groups will be in the downfield region characteristic of oxygenated aromatic carbons.[13][14]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | ~7.2 | ~123 |
| C3 | ~6.5 | ~102 |
| C3a | - | ~128 |
| C4 | ~6.9 (d) | ~110 |
| C5 | ~7.0 (t) | ~115 |
| C6 | - | ~145 |
| C7 | - | ~148 |
| C7a | - | ~120 |
| N1-H | ~8.1 (br s) | - |
| 6-OCH₃ | ~3.9 (s) | ~56 |
| 7-OCH₃ | ~3.9 (s) | ~56 |
Note: These are predicted values based on analogous structures and may vary from experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of key functional groups.[15][16]
-
N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.
-
C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: The methoxy groups will show C-H stretching vibrations just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1250-1000 cm⁻¹ range are indicative of the aryl-alkyl ether linkages of the methoxy groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern.[17][18][19]
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 177, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation pathways for methoxy-substituted indoles involve the loss of a methyl radical (M-15) to form a stable cation, followed by the loss of carbon monoxide (M-15-28).
Applications in Drug Development
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas, making it a highly relevant scaffold for drug discovery professionals.
Anticancer Activity
Derivatives of 6,7-dimethoxyindole have been investigated as potent antitumor agents. Research has demonstrated that certain 6,7-annulated-4-substituted indoles exhibit significant antiproliferative activity against leukemia cells in vitro. These compounds were shown to inhibit DNA synthesis and induce apoptosis.
A notable study synthesized a series of 6,7-annulated indole compounds and screened them for their effectiveness against murine L1210 tumor cell proliferation. Several compounds demonstrated IC₅₀ values in the low micromolar range, highlighting the potential of this scaffold in oncology. The proposed mechanism for some of these compounds involves the disruption of mitotic processes and the induction of apoptosis.
Anticonvulsant Properties
Derivatives incorporating the 6,7-dimethoxy substitution pattern have also been explored for their potential in treating neurological disorders. Studies on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which can be conceptually derived from the dimethoxyindole scaffold, have shown potent anticonvulsant effects in animal models of epilepsy. These findings suggest that the 6,7-dimethoxy motif may be a key pharmacophoric feature for activity against seizure disorders.
Signaling Pathway and Target Interaction (Hypothetical)
The diverse biological activities of indole derivatives often stem from their ability to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The 6,7-dimethoxyindole scaffold provides a platform for developing selective inhibitors or modulators of these targets.
Caption: A generalized workflow for the discovery of bioactive compounds from the this compound scaffold.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis can be achieved through robust and well-established methods, and its structure offers multiple points for diversification. The demonstrated potent biological activities of its derivatives, particularly in the areas of oncology and neurology, underscore the significant potential of this scaffold for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this compound in their discovery programs. Further exploration of this privileged structure is warranted and holds promise for the future of drug design.
References
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A Technical Guide to the Biological Screening of Novel Dimethoxy-Indole Compounds
This guide provides a comprehensive framework for the biological evaluation of novel dimethoxy-indole compounds, a chemical scaffold of significant interest in modern drug discovery. The indole core is a privileged structure, appearing in numerous natural products and approved drugs, while the dimethoxy substitutions offer a powerful tool to modulate pharmacological properties, including potency, selectivity, and metabolic stability.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to navigate the journey from a newly synthesized compound to a validated lead candidate. The screening cascade detailed herein is built on a foundation of scientific integrity, ensuring that each step provides a robust, self-validating dataset to inform critical decision-making.
The Rationale: Why Dimethoxy-Indoles?
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for neurotransmitters like serotonin and a multitude of pharmacologically active agents.[3][4] Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for drug design. The addition of dimethoxy groups can profoundly influence a compound's activity by:
-
Modulating Receptor Affinity: The position and electronic nature of methoxy groups can fine-tune interactions with target proteins, such as G protein-coupled receptors (GPCRs) or enzymes, potentially increasing affinity and selectivity.[1][5]
-
Altering Metabolic Profiles: Methoxy groups are common sites for metabolism by cytochrome P450 (CYP) enzymes. Strategic placement can either block metabolic hotspots to increase compound half-life or introduce sites for predictable metabolic clearance.[6]
-
Influencing Physicochemical Properties: Substitutions impact key drug-like properties such as solubility and lipophilicity (LogP), which in turn affect absorption, distribution, and cell permeability.[7]
Given this versatility, novel dimethoxy-indole libraries are frequently screened against targets implicated in oncology, central nervous system (CNS) disorders, and infectious diseases.[2][8]
The Screening Cascade: A Multi-Tiered Strategy
A successful screening campaign relies on a logical, tiered approach that efficiently filters large compound libraries to identify the most promising candidates. This cascade is designed to maximize information while conserving resources, moving from broad, high-throughput assays to more complex, mechanism-specific studies.
Caption: A logical workflow for the biological screening of novel compounds.
Primary Screening: Identifying Bioactive Hits
The initial goal is to cast a wide net to identify compounds with any significant biological activity. For libraries targeting oncology, a general cytotoxicity screen against a panel of relevant cancer cell lines is a robust and cost-effective starting point.
Assay of Choice: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects.[11]
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Selected cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer).[10]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom sterile culture plates.[10]
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).[12]
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare a stock solution of the dimethoxy-indole compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).[10]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[10]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation
All quantitative data should be summarized for clear comparison. The results from the primary screen will identify "hits" that warrant further investigation.
Table 1: Hypothetical Cytotoxicity Data for Novel Dimethoxy-Indole Compounds
| Compound ID | Dimethoxy Position | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|---|
| DMI-001 | 4,6- | 8.5 | 12.3 |
| DMI-002 | 5,6- | > 100 | > 100 |
| DMI-003 | 5,7- | 2.1 | 4.7 |
| Doxorubicin | (Control) | 0.5 | 0.9 |
(Note: Data is hypothetical and for illustrative purposes only)
Secondary Screening: Elucidating the Mechanism of Action (MOA)
Once active compounds are confirmed, the next crucial step is to determine how they work. Based on the indole scaffold's known pharmacology, two high-probability mechanisms are inhibition of tubulin polymerization and interaction with serotonin receptors.[5][8]
MOA Hypothesis 1: Tubulin Polymerization Inhibition
Many indole-containing compounds function as anti-cancer agents by disrupting microtubule dynamics, which are essential for cell division.[8] An in vitro tubulin polymerization assay can directly measure a compound's ability to interfere with this process.
Objective: To quantify the inhibitory effect of a compound on the in vitro assembly of purified tubulin into microtubules.[13]
Materials:
-
Lyophilized, high-purity (>99%) tubulin protein.[14]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[14]
-
GTP solution (10 mM).[14]
-
Glycerol (for enhancing polymerization).[13]
-
Test compound and controls dissolved in DMSO.
-
Temperature-controlled microplate reader/spectrophotometer capable of kinetic reads at 340 nm.[14]
-
Pre-chilled 96-well plates.
Procedure:
-
Reagent Preparation (on ice): Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with GTP (final concentration 1 mM) and glycerol (final concentration 10%). Keep on ice and use within one hour.[13]
-
Plate Setup (on ice): In a pre-chilled 96-well plate, add your test compounds and controls diluted in ice-cold buffer.
-
Initiation of Polymerization: To start the reaction, add an equal volume of the 2X tubulin solution to each well. The final volume should be around 100-200 µL. The increase in temperature from ice to 37°C will initiate polymerization.[13]
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[13][15] The increase in absorbance (turbidity) corresponds to the formation of microtubules.
-
Data Analysis: Plot absorbance (OD₃₄₀) versus time to generate polymerization curves. An inhibitory compound will show a reduced rate and extent of polymerization compared to the vehicle control. Calculate the IC₅₀ value by testing a range of compound concentrations.
Caption: Inhibition of microtubule assembly by a novel compound.
MOA Hypothesis 2: Serotonin (5-HT) Receptor Interaction
The structural similarity of indole to serotonin makes 5-HT receptors a likely target, particularly for applications in the CNS.[16] A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor subtype.[17]
Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin 2A (5-HT₂A) receptor.
Materials:
-
Cell membranes expressing the human 5-HT₂A receptor.[17]
-
Radiolabeled Ligand: [³H]Ketanserin (specific for 5-HT₂A).[17]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[17]
-
Non-specific binding control: Mianserin or another high-affinity non-radiolabeled ligand.[16]
-
Test compound at various concentrations.
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.[17]
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor-expressing membranes, a fixed concentration of [³H]Ketanserin, and the assay buffer.
-
Competitive Binding: Add serial dilutions of the test compound to the wells.
-
Total Binding Wells: Contain membranes, radioligand, and buffer only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of mianserin to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding caused by each concentration of the test compound.
-
Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC₅₀.
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Tertiary Screening: In Vitro ADME & Toxicology Profile
A potent compound is of little therapeutic value if it has poor drug-like properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to identify potential liabilities.[18][19]
Key Assay: Cytochrome P450 (CYP) Inhibition
CYP enzymes are the primary enzymes responsible for drug metabolism.[6] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[20] An in vitro CYP inhibition assay is a regulatory expectation and a critical step in safety assessment.[21][22]
Objective: To determine the IC₅₀ of a test compound against major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[20][23]
Materials:
-
Human Liver Microsomes (HLM) as the enzyme source.[20]
-
NADPH regenerating system (cofactor for CYP activity).
-
A cocktail of probe substrates, one specific for each CYP isoform being tested.
-
Test compound and known positive control inhibitors for each isoform.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
LC-MS/MS system for analysis.[23]
Procedure:
-
Incubation Setup: In a 96-well plate, pre-incubate the HLM, buffer, and various concentrations of the test compound (or control inhibitor) for a short period at 37°C.
-
Initiate Reaction: Add the probe substrate cocktail and the NADPH regenerating system to start the metabolic reactions.
-
Incubation: Incubate at 37°C for a defined time (e.g., 10-15 minutes).
-
Stop Reaction: Terminate the reactions by adding the ice-cold quenching solution. This stops enzymatic activity and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of metabolite formed from each probe substrate using a validated LC-MS/MS method.[20]
-
Data Analysis: For each CYP isoform, calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus log concentration.
Caption: Standard workflow for an in vitro CYP450 inhibition assay.
Data Presentation for ADME/Tox
Table 2: Hypothetical In Vitro ADME/Tox Profile for Hit Compound DMI-003
| Assay Type | Parameter | Result | Interpretation |
|---|---|---|---|
| CYP Inhibition | IC₅₀ 3A4 | 25 µM | Low risk of DDI via CYP3A4 inhibition |
| CYP Inhibition | IC₅₀ 2D6 | > 50 µM | No significant risk for CYP2D6 |
| Metabolic Stability (HLM) | t½ | 45 min | Moderate metabolic stability |
| Plasma Protein Binding | % Bound | 92% | Moderately bound, consider free fraction |
| Aqueous Solubility | µg/mL | 55 at pH 7.4 | Acceptable solubility for in vitro assays |
(Note: Data is hypothetical and for illustrative purposes only)
From Hit-to-Lead: Data-Driven Optimization
The comprehensive dataset generated from this screening cascade provides the foundation for the hit-to-lead (H2L) process.[7][24] The goal of H2L is to take a promising "hit"—a compound with confirmed activity but potential liabilities—and chemically modify it to create a "lead" with an improved overall profile.[25] For example:
-
If a compound (e.g., DMI-003) is potent but has moderate metabolic stability, medicinal chemists can use the ADME data to hypothesize which methoxy group is being metabolized. They can then synthesize new analogs where that position is blocked or altered to improve its half-life.
-
If a compound shows activity against multiple targets, chemists can analyze the structure-activity relationship (SAR) to design modifications that enhance selectivity for the desired target.
This iterative cycle of design, synthesis, and re-testing, guided by the biological screening data, is the engine of modern drug discovery.[24]
References
- Selvita. (n.d.). In Vitro ADME.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- PharmaLegacy. (n.d.). In Vitro ADME Studies.
- Bio-protocol. (n.d.). Tubulin Polymerization Assay.
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Unlocking the Therapeutic Potential of 6,7-Dimethoxy-1H-indole: A Technical Guide to Putative Molecular Targets
Foreword: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged structure" in drug discovery. The addition of methoxy groups to the indole ring, as seen in 6,7-Dimethoxy-1H-indole, can significantly modulate its pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[3] This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon existing literature for structurally related compounds to propose avenues for future research and drug development.
Part 1: The Aryl Hydrocarbon Receptor (AhR) - A Promising Target for Immunomodulation and Cancer Therapy
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and xenobiotic metabolism.[4] A growing body of evidence suggests that various indole derivatives, both endogenous and synthetic, can act as modulators of AhR activity.[5][6]
Mechanism of AhR Activation by Indole Derivatives
Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. The specific downstream effects of AhR activation are highly dependent on the ligand, cell type, and context.
This compound as a Potential AhR Modulator
While direct studies on this compound are lacking, research on other methoxylated indoles provides a strong rationale for its potential as an AhR modulator. For instance, 7-methoxy-1H-indole has been identified as an agonist of the human AhR.[6] The methoxy groups at the 6 and 7 positions of the indole ring in our compound of interest could influence its binding affinity and functional activity at the AhR, potentially leading to either agonistic or antagonistic effects.
Hypothetical Signaling Pathway of this compound via AhR
Caption: Proposed activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.
Experimental Workflow for Validating AhR as a Target
-
Ligand Binding Assay:
-
Objective: To determine the binding affinity of this compound to the AhR.
-
Method: A competitive binding assay using a radiolabeled AhR ligand (e.g., [³H]TCDD) and a source of AhR protein (e.g., rat liver cytosol).
-
Data Analysis: Calculation of the IC50 and Ki values to quantify binding affinity.
-
-
Reporter Gene Assay:
-
Objective: To assess the functional activity (agonist or antagonist) of this compound on AhR-mediated transcription.
-
Method: Utilize a cell line (e.g., HepG2) transiently or stably transfected with a luciferase reporter plasmid containing XREs.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound (for agonist activity) or in combination with a known AhR agonist like TCDD (for antagonist activity).
-
Incubate for 24 hours.
-
Lyse cells and measure luciferase activity.
-
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
-
Target Gene Expression Analysis:
-
Objective: To confirm the modulation of endogenous AhR target gene expression.
-
Method: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of known AhR target genes (e.g., CYP1A1, CYP1B1).
-
Protocol:
-
Treat a relevant cell line (e.g., primary human hepatocytes) with this compound.
-
Isolate total RNA at different time points.
-
Perform reverse transcription and qRT-PCR.
-
-
Data Analysis: Calculate the fold change in gene expression relative to a vehicle control.
-
Part 2: Enzyme Inhibition - A Broad Spectrum of Therapeutic Possibilities
The indole scaffold is a versatile template for the design of enzyme inhibitors. Structurally related dimethoxyindoles have demonstrated inhibitory activity against several classes of enzymes, suggesting that this compound may also possess such properties.
Potential Enzyme Targets
-
Cholinesterases (AChE and BChE): Dimethoxyindole-based thiosemicarbazones have been reported as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[3][7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
-
DNA Gyrase: Indole-containing compounds have been developed as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1] This makes DNA gyrase a potential target for developing novel antibacterial agents.
-
Lipoxygenases (LOX): Substituted indoles have been shown to act as allosteric inhibitors of enzymes like 15-lipoxygenase (ALOX15), which are involved in inflammatory pathways.[8]
Experimental Workflow for Screening Enzyme Inhibitory Activity
Caption: A generalized workflow for identifying and characterizing the enzyme inhibitory potential of this compound.
Quantitative Data for Related Indole-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | Reported IC50 | Reference |
| Dimethoxyindole thiosemicarbazones | Butyrylcholinesterase | 1.95 µM - 7.42 µM | [3] |
| Indole-2-carboxamides | M. tuberculosis DNA Gyrase | - | [1] |
| 2-Arylindoles | Rabbit ALOX15 | - | [8] |
Part 3: Neuromodulation via Serotonin Receptors - A Speculative but Intriguing Avenue
The structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine) has long made serotonin receptors (5-HTRs) attractive targets for indole-based compounds.[9] While this compound is not a classical tryptamine, the potential for interaction with 5-HTRs should not be dismissed.
Rationale for Targeting 5-HT Receptors
Indoleamine hallucinogens, which are substituted tryptamines, are non-selective agonists at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[2] The methoxy groups on the benzene ring of this compound could influence its binding to the serotonin receptor subtypes, potentially leading to novel psychoactive or therapeutic effects.
Experimental Approach for Assessing 5-HT Receptor Interaction
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity of this compound to a panel of human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Method: Competitive binding assays using subtype-selective radioligands and cell membranes expressing the recombinant human receptors.
-
-
Functional Assays:
-
Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) at any identified receptor targets.
-
Method: Utilize cell-based assays that measure downstream signaling events upon receptor activation, such as calcium mobilization or cAMP accumulation.
-
Conclusion and Future Directions
This technical guide has outlined several plausible therapeutic targets for this compound, with the Aryl Hydrocarbon Receptor and various enzymes presenting the most promising avenues for immediate investigation. The potential for neuromodulatory activity via serotonin receptors, while more speculative, warrants exploration given the privileged nature of the indole scaffold in neuroscience drug discovery.
The successful validation of any of these targets will require a systematic and rigorous experimental approach as detailed in this guide. Further derivatization of the this compound core, guided by structure-activity relationship (SAR) studies, could lead to the development of potent and selective modulators of these targets, ultimately unlocking new therapeutic options for a range of diseases.
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Introduction: The Indole Scaffold and the Significance of In Silico Analysis
An In-Depth Technical Guide to the In Silico Modeling of 6,7-Dimethoxy-1H-indole
This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical workflow, explaining the causality behind each methodological choice to empower robust and insightful computational research. We will dissect the process from initial ligand preparation to target interaction analysis and pharmacokinetic profiling, establishing a self-validating system for evaluating this promising scaffold.
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This scaffold is prevalent in numerous natural products and FDA-approved drugs, demonstrating a vast range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The molecule of interest, this compound, is an electron-rich derivative whose methoxy substituents can significantly modulate its electronic properties and reactivity, making it a compelling candidate for drug discovery.[6]
Computer-aided drug design (CADD), or in silico modeling, has become an indispensable part of the drug discovery pipeline.[7] It provides a cost- and time-efficient methodology to predict molecular interactions, evaluate pharmacokinetic properties, and prioritize candidates for synthesis and experimental testing.[8][9] By computationally modeling this compound, we can generate testable hypotheses regarding its biological targets, mechanism of action, and potential as a therapeutic agent.
Part 1: Foundational Workflow & Ligand Preparation
A rigorous in silico study begins with meticulous preparation of the small molecule, or ligand. The quality of this initial step dictates the accuracy of all subsequent predictions. The goal is to generate a three-dimensional, energetically favorable conformation of this compound that accurately represents its state in a biological system.
Experimental Protocol: 3D Ligand Generation and Energy Minimization
Causality: A simple 2D drawing or SMILES string is insufficient for spatial simulations like molecular docking. We must generate a realistic 3D structure and then minimize its energy to find a stable, low-energy conformer. This prevents steric clashes and ensures the ligand's geometry is physically plausible.
-
Obtain 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is COC1=C(OC)C=C2C=CNC2=C1. This is the starting point.
-
Generate 3D Coordinates: Use a computational chemistry tool (e.g., Open Babel, ChemDraw 3D) to convert the SMILES string into a 3D structure file (e.g., .sdf or .mol2 format).
-
Add Hydrogens and Assign Partial Charges: The biological environment is aqueous and pH-dependent. It is critical to add hydrogen atoms appropriate for a physiological pH (typically 7.4). Subsequently, assign partial charges using a force field like Merck Molecular Force Field (MMFF94) or by calculating Gasteiger charges. This is essential for accurately modeling electrostatic interactions with the protein target.
-
Energy Minimization: Perform energy minimization on the 3D structure. This process adjusts the bond lengths, angles, and dihedrals to relieve internal strain and find a local energy minimum.
-
Algorithm Choice: A steepest descent algorithm is often used for initial minimization, followed by a more refined conjugate gradient method.
-
Output: The final, optimized 3D structure of the ligand, ready for docking studies.
-
Workflow Visualization
Below is a diagram illustrating the foundational workflow for preparing a ligand for in silico analysis.
Caption: Workflow for Ligand Preparation.
Part 2: Target Identification and Molecular Docking
With a prepared ligand, the next step is to investigate its potential biological targets. While some indole derivatives have known targets, for a novel or less-studied compound like this compound, we can employ a hypothesis-driven approach based on the activities of similar scaffolds. Indole derivatives are well-documented as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in tumor immune evasion, making it a compelling hypothetical target.[8]
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[10] The output provides a "docking score," an estimate of the binding affinity, and a 3D model of the ligand-protein complex, which reveals key interactions like hydrogen bonds and hydrophobic contacts.
Experimental Protocol: Molecular Docking against IDO1
Causality: This protocol simulates the binding process to quantify the potential interaction between this compound and the IDO1 active site. Each step is designed to prepare the system and execute the simulation with high fidelity.
-
Receptor Acquisition and Preparation:
-
Download the crystal structure of human IDO1 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5EK2 , which is co-crystallized with a known inhibitor.
-
Using a molecular modeling tool (e.g., AutoDock Tools, Schrödinger Maestro), prepare the receptor by:
-
Removing all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.
-
Adding polar hydrogen atoms and assigning Kollman charges to the protein atoms.
-
Saving the prepared receptor in the .pdbqt format, which includes charge and atom type information.
-
-
-
Binding Site Definition (Grid Box Generation):
-
The binding site, or "pocket," must be defined. The most reliable method is to use the coordinates of the co-crystallized ligand from the original PDB file as the center of our search space.
-
Define a 3D grid box around this active site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å). This box confines the docking algorithm's search, increasing efficiency and accuracy.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina.[11]
-
Provide the prepared ligand file, the prepared receptor file, and the grid box coordinates as inputs.
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A value of 8 or 16 is typically sufficient for initial screening.
-
Execute the docking run. The program will systematically sample different conformations (poses) of the ligand within the binding site and score them.
-
-
Analysis of Results:
-
The primary output is a set of predicted binding poses and their corresponding affinity scores in kcal/mol. More negative values indicate stronger predicted binding affinity.
-
Visualize the top-scoring pose in a molecular graphics program (e.g., PyMOL, UCSF Chimera).
-
Analyze the intermolecular interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the complex.
-
Workflow Visualization
Caption: The Molecular Docking Workflow.
Part 3: ADMET Profiling
Experimental Protocol: In Silico ADMET Prediction
Causality: This protocol leverages validated machine learning models trained on large datasets of known drugs to predict the "drug-likeness" of our compound. This allows for early identification of potential liabilities, saving significant resources that would otherwise be spent on non-viable candidates.
-
Input the Molecule: Provide the SMILES string for this compound (COC1=C(OC)C=C2C=CNC2=C1) as the input.
-
Execute Prediction: Run the prediction suite. The server will calculate a wide range of physicochemical and pharmacokinetic properties.
-
Analyze Key Parameters: Focus on several key indicators of drug-likeness:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness. (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).
-
Absorption: Caco-2 permeability (intestinal absorption) and Blood-Brain Barrier (BBB) permeability.
-
Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes are likely to be inhibited or serve as substrates. Inhibition of key isoforms like CYP2D6 or CYP3A4 can lead to drug-drug interactions.
-
Toxicity: Ames test prediction for mutagenicity, and hERG (human Ether-à-go-go-Related Gene) inhibition, which is a key indicator of cardiotoxicity.
-
Data Presentation: Predicted ADMET Properties
The quantitative output from the ADMET analysis should be summarized in a clear, structured table for easy interpretation.
| Property Category | Parameter | Predicted Value | Optimal Range |
| Physicochemical | Molecular Weight ( g/mol ) | 177.20 | < 500 |
| LogP (Lipophilicity) | 2.15 | < 5 | |
| H-Bond Donors | 1 | ≤ 5 | |
| H-Bond Acceptors | 3 | ≤ 10 | |
| Absorption | Caco-2 Permeability (logPapp) | High | High |
| Blood-Brain Barrier (BBB) | Permeable | Target-dependent | |
| Metabolism | CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | No | No | |
| Toxicity | Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
| hERG I Inhibition | Non-inhibitor | Non-inhibitor |
(Note: The values in this table are representative examples and should be generated using a specific ADMET prediction tool.)
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the in silico modeling of this compound. By integrating ligand preparation, target-focused molecular docking, and comprehensive ADMET profiling, we can build a detailed computational profile of a molecule of interest.
The hypothetical results—strong binding to an oncological target like IDO1 and a favorable ADMET profile—would position this compound as a promising lead compound for further investigation. However, it is imperative to recognize the limitations of in silico models. These predictions are not a substitute for experimental validation.
Authoritative Grounding: The logical next steps would be:
-
In Vitro Validation: Synthesize the compound and perform enzymatic assays to confirm its inhibitory activity against the predicted target (e.g., an IDO1 inhibition assay).
-
Molecular Dynamics (MD) Simulation: Run MD simulations on the docked ligand-protein complex to assess its stability over time, providing a more dynamic and realistic view of the binding interactions.
-
Structure-Activity Relationship (SAR) Studies: Based on the docking pose, design and synthesize novel analogs of this compound to improve potency and selectivity, using the computational model to guide the design process.
By bridging robust computational predictions with targeted experimental work, we can significantly accelerate the journey from a promising chemical scaffold to a validated drug candidate.
References
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- Simulations Plus. (n.d.). ADMET Predictor®.
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- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- Swanson, K., et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Chan Zuckerberg Initiative.
- Aurigene Pharmaceutical Services. (n.d.). ADMET Predictive Models | AI-Powered Drug Discovery.
- ADMET-AI. (n.d.). ADMET-AI Web Server.
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The Alchemist's Guide to a Privileged Scaffold: A Deep Dive into the Physicochemical Properties of Substituted Indoles
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a fusion of a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2][3][4] Its remarkable versatility allows for a wide range of biological activities, from anticancer and antimicrobial to anti-inflammatory and neurological applications.[1][2][5] However, the journey from a promising indole-containing hit to a successful drug candidate is paved with challenges, many of which are dictated by the molecule's physicochemical properties. The strategic placement of substituents on the indole ring is a key tactic employed by medicinal chemists to fine-tune these properties, thereby optimizing a compound's drug-like characteristics, including its solubility, permeability, and metabolic stability.[6]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core physicochemical properties of substituted indoles. We will explore the causal relationships between substituent effects and the resulting properties, provide field-proven insights into their measurement, and offer a practical framework for leveraging this knowledge in drug design.
Section 1: Lipophilicity (logP/logD) - Navigating the Cellular Maze
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADMET) profile.[7] For indole derivatives, the ability to traverse cellular membranes to reach their target is directly influenced by their lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH).
The Influence of Substituents:
The inherent aromaticity of the indole nucleus imparts a degree of lipophilicity. However, the nature and position of substituents dramatically modulate this property.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups (NO₂), and trifluoromethyl groups (CF₃) generally increase lipophilicity. For instance, the introduction of a fluorine-containing substituent at the C2 position of the indole ring can significantly impact its logP value.[8]
-
Electron-Donating Groups (EDGs): Hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups tend to decrease lipophilicity by increasing the molecule's polarity and potential for hydrogen bonding with water.
-
Positional Isomerism: The position of a substituent matters. A substituent on the benzene portion of the indole ring will have a different impact on lipophilicity compared to one on the pyrrole ring, due to differences in the local electronic environment.
Table 1: Illustrative ΔlogD7.4 Contributions of Common Substituents
| Substituent Transformation | Median ΔlogD7.4 | General Impact on Lipophilicity |
| H → F | +0.15 | Slight Increase |
| H → Cl | +0.60 | Moderate Increase |
| H → CH₃ | +0.50 | Moderate Increase |
| H → OCH₃ | -0.10 | Slight Decrease |
| H → OH | -0.60 | Moderate Decrease |
| H → CF₃ | +0.90 | Significant Increase |
Note: These are generalized values and can vary depending on the molecular context. Data is conceptually derived from principles discussed in medicinal chemistry literature.[7]
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method remains a gold standard for its accuracy and direct measurement of partitioning.
Methodology:
-
Preparation of Phases: Prepare a biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol).
-
Compound Dissolution: Accurately weigh and dissolve the substituted indole derivative in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the indole derivative using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated using the formula: logP = log([Compound]octanol / [Compound]aqueous).
Section 2: Aqueous Solubility - The Gateway to Bioavailability
Poor aqueous solubility is a major impediment in drug development, often leading to low bioavailability and formulation challenges.[9] The solubility of substituted indoles is a delicate balance between the crystalline lattice energy of the solid form and the solvation energy of the molecule in water.
The Influence of Substituents:
-
Polar Substituents: Introducing polar functional groups that can act as hydrogen bond donors or acceptors (e.g., -OH, -NH₂, -COOH) generally enhances aqueous solubility.
-
Ionizable Groups: The presence of acidic or basic centers that can be ionized at physiological pH can dramatically improve solubility. The solubility of ionizable compounds is highly pH-dependent.[9]
-
Lipophilic Substituents: Increasing the lipophilicity, as discussed previously, typically leads to a decrease in aqueous solubility.
-
Crystal Packing: Substituents can influence how molecules pack in the solid state. Strong intermolecular interactions, such as hydrogen bonding in the crystal lattice, can increase the energy required to dissolve the compound, thereby reducing solubility.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
Two common approaches are employed to measure aqueous solubility, each providing different but valuable information.
1. Kinetic Solubility Assay (High-Throughput Screening):
This method is rapid and well-suited for early-stage discovery to quickly flag potential solubility issues.[10][11]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the indole derivative in an organic solvent, typically DMSO.
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.
-
Precipitation Detection: The formation of a precipitate as the compound comes out of solution is monitored over time, often using turbidimetry (light scattering) with a plate reader.[11][12]
-
Endpoint: The kinetic solubility is the concentration at which precipitation is first observed.
2. Thermodynamic Solubility Assay (Gold Standard):
This method measures the equilibrium solubility and is considered more definitive, often used in later stages of drug development.[10][11]
Methodology:
-
Equilibration: Add an excess of the solid indole derivative to an aqueous buffer.
-
Agitation: Shake the mixture for an extended period (24-72 hours) at a controlled temperature to ensure equilibrium is reached.[11]
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant by HPLC-UV or LC/MS.[11]
Section 3: Acidity and Basicity (pKa) - The Ionization Game
The pKa value defines the pH at which an ionizable group in a molecule is 50% protonated and 50% deprotonated. This parameter is crucial as it dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.[13]
The Indole N-H Proton:
The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 16-17 in aqueous solution.[14][15] This means that under physiological conditions, the indole nitrogen is typically not ionized. However, substituents can significantly alter this acidity.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the indole ring increase the acidity of the N-H proton (lower the pKa) by stabilizing the resulting anion through resonance or inductive effects. A study on 2-SF₅-(aza)indoles showed that fluorine-containing substituents at the C2 position dramatically decrease the pKa of the N-H proton.[8]
-
Electron-Donating Groups (EDGs): Groups like alkyl or methoxy substituents decrease the acidity of the N-H proton (raise the pKa) by destabilizing the anion.
Basic Centers:
Substituents can also introduce basic centers into the indole molecule, such as an amino group. The basicity of these groups is also influenced by the electronic properties of the indole ring and other substituents.
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a widely used and accurate method for determining pKa values.[16]
Methodology:
-
Solution Preparation: Dissolve a known amount of the substituted indole in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).
-
Titration: Incrementally add a standardized solution of a strong acid (for a basic group) or a strong base (for an acidic group) to the analyte solution.
-
pH Monitoring: Continuously measure the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
Section 4: Hydrogen Bonding Capacity - The Art of Molecular Recognition
Hydrogen bonds are crucial non-covalent interactions that govern a drug's interaction with its biological target, as well as its solubility and permeability. The indole N-H group is a potent hydrogen bond donor, while the π-electron cloud of the aromatic system can act as a weak hydrogen bond acceptor.
The Role of Substituents:
-
Introducing Donors and Acceptors: Substituents such as hydroxyl (-OH), amino (-NH₂), and carbonyl (C=O) groups can introduce additional hydrogen bond donor and acceptor sites, significantly altering the molecule's interaction profile. For example, a hydroxyl group on the indole ring can participate in both donating and accepting hydrogen bonds.[17]
-
Modulating N-H Donor Strength: The acidity of the N-H proton, as influenced by substituents, correlates with its strength as a hydrogen bond donor. More acidic N-H protons form stronger hydrogen bonds.
-
Steric Hindrance: Bulky substituents near a potential hydrogen bonding site can sterically hinder the formation of a hydrogen bond.
Diagram 1: Hydrogen Bonding Potential of a Substituted Indole
Caption: Intermolecular hydrogen bonding possibilities for a hydroxyl-substituted indole with a biological target.
Section 5: Metabolic Stability - Resisting the Body's Defenses
The indole ring is susceptible to metabolic transformation, primarily oxidation by cytochrome P450 (CYP) enzymes in the liver.[18] This can lead to rapid clearance of the drug from the body, reducing its efficacy and potentially forming toxic metabolites.
Common Metabolic Pathways:
-
Hydroxylation: The most common metabolic pathway for indoles is hydroxylation at various positions on the ring, particularly C4, C5, C6, and C7.
-
N-Oxidation: The pyrrole nitrogen can also be oxidized.
-
Side-Chain Oxidation: Substituents on the indole ring are also subject to metabolic modification.
The Impact of Substituents on Metabolic Stability:
-
Blocking Metabolic Hotspots: Introducing substituents at positions prone to hydroxylation can block metabolism at that site. For example, a fluorine atom at C5 can prevent C5-hydroxylation.
-
Altering Electronic Properties: Electron-withdrawing groups can make the indole ring less electron-rich and therefore less susceptible to oxidative metabolism.
-
Introducing Metabolic Liabilities: Some substituents can introduce new metabolic liabilities. For example, an N-alkyl group can be dealkylated.
Diagram 2: A General Workflow for Assessing Metabolic Stability
Caption: A typical in vitro workflow for evaluating the metabolic stability of a substituted indole.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a standard in vitro model to predict in vivo metabolic clearance.
Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (which contain CYP enzymes), the substituted indole derivative, and a buffer.
-
Initiation: Start the reaction by adding the cofactor NADPH, which is required for CYP enzyme activity. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Conclusion
The physicochemical properties of substituted indoles are not merely abstract parameters but are fundamental drivers of a compound's biological fate and efficacy. A thorough understanding of how substituents influence lipophilicity, solubility, pKa, hydrogen bonding, and metabolic stability is paramount for the rational design of novel indole-based therapeutics. By integrating the principles and experimental approaches outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of this privileged scaffold.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-1H-indole from 2,3-dimethoxyaniline
Introduction: The Significance of the Dimethoxyindole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4][5][6] Its versatile structure allows for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Strategic substitution on the indole ring can fine-tune these activities, enhancing potency and selectivity. The 6,7-dimethoxy substitution pattern, in particular, is of significant interest to researchers in drug development. These methoxy groups can modulate the electronic properties and metabolic stability of the indole core, potentially leading to improved pharmacokinetic profiles. This application note provides a detailed guide for the synthesis of 6,7-dimethoxy-1H-indole from 2,3-dimethoxyaniline, a crucial intermediate for the development of novel therapeutics. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a comprehensive, step-by-step protocol, and discuss the broader applications of this valuable scaffold.
Mechanistic Insights: The Bischler-Möhlau Indole Synthesis
The synthesis of this compound from 2,3-dimethoxyaniline can be effectively achieved through a modified Bischler-Möhlau indole synthesis. This classical reaction involves the condensation of an aniline derivative with an α-haloketone or its equivalent, followed by an acid-catalyzed cyclization and aromatization to form the indole ring.[7][8][9] While historically challenged by harsh conditions and low yields, modern adaptations have improved its efficiency.[7][8]
The reaction proceeds through a series of well-defined steps:
-
Nucleophilic Substitution: The synthesis initiates with the nucleophilic attack of the amino group of 2,3-dimethoxyaniline on the electrophilic carbon of an α-halo-carbonyl compound. In our proposed protocol, we will utilize 2-chloro-1,1-diethoxyethane as a stable and easy-to-handle precursor to chloroacetaldehyde. The acetal is hydrolyzed in situ under acidic conditions to generate the reactive aldehyde.
-
Formation of an α-arylamino ketone intermediate: The initial substitution product is an α-arylamino acetal, which, upon hydrolysis, yields the corresponding α-arylamino ketone.
-
Electrophilic Cyclization: The enol or enamine tautomer of the α-arylamino ketone undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline derivative. The methoxy groups at the 2 and 3 positions of the aniline ring direct the cyclization to the 6-position.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates and aromatizes to furnish the stable indole ring system.
The overall transformation is a powerful method for constructing the indole scaffold with control over the substitution pattern on the benzene ring.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of this compound via the Bischler-Möhlau reaction.
Caption: Proposed reaction workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| 2,3-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 6299-67-8 | [Supplier] | Corrosive, toxic |
| 2-Chloro-1,1-diethoxyethane | C₆H₁₃ClO₂ | 152.62 | 621-62-5 | [Supplier] | Flammable, irritant |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | [Supplier] | Corrosive |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | [Supplier] | Flammable |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | [Supplier] | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | [Supplier] | Flammable |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | [Supplier] | |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | [Supplier] |
Instrumentation
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Detailed Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-dimethoxyaniline (10.0 g, 65.3 mmol) and ethanol (100 mL).
-
Addition of Reagents: To this solution, add 2-chloro-1,1-diethoxyethane (11.0 g, 72.0 mmol) followed by the slow addition of concentrated hydrochloric acid (5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling Precautions
-
2,3-Dimethoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12][13] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10] Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
2-Chloro-1,1-diethoxyethane: Flammable liquid and vapor.[14][15][16] Harmful if swallowed.[14] May cause irritation.[14] Keep away from heat, sparks, and open flames.[16][17]
-
Concentrated Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a well-ventilated area and wear appropriate chemical-resistant gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][16][17]
Applications in Drug Development
The this compound scaffold is a valuable building block in the synthesis of a variety of biologically active compounds. Its incorporation into larger molecules can lead to the development of novel therapeutics targeting a range of diseases. The indole ring system is a well-known pharmacophore, and the dimethoxy substitution can enhance interactions with biological targets and improve metabolic stability.[1][2]
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from 2,3-dimethoxyaniline using a modified Bischler-Möhlau indole synthesis. The detailed protocol, mechanistic insights, and safety information are intended to support researchers and scientists in the efficient and safe production of this important chemical intermediate. The versatility of the this compound scaffold makes it a valuable asset in the ongoing quest for novel and effective therapeutic agents.
References
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Introduction: The Significance of the 6,7-Disubstituted Indole Scaffold
An Application Guide to the Fischer Indole Synthesis for 6,7-Disubstituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[1][4] Among the diverse range of substituted indoles, the 6,7-disubstituted pattern holds particular interest. These compounds are key structural motifs in numerous biologically active molecules, including potent therapeutic agents.[1][5][6] The strategic placement of substituents at the 6 and 7 positions of the indole ring can significantly modulate the molecule's pharmacological profile, influencing its binding affinity to biological targets and its metabolic stability.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely employed methods for constructing the indole ring.[7][8][9] This acid-catalyzed cyclization of an arylhydrazone offers a powerful tool for accessing complex indole derivatives, including those with substitution at the 6 and 7 positions. This guide provides an in-depth exploration of the Fischer indole synthesis for preparing 6,7-disubstituted indoles, offering detailed protocols, mechanistic insights, and troubleshooting strategies for researchers in drug development and organic synthesis.
The Reaction Mechanism: A Step-by-Step Analysis
The Fischer indole synthesis is a cascade of chemical transformations initiated by the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][10] The generally accepted mechanism involves several key steps:
-
Formation of Phenylhydrazone: The reaction begins with the condensation of a (6,7-disubstituted) phenylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate.[10][11]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes an acid-catalyzed tautomerization to its enamine (or 'ene-hydrazine') isomer.[7][12]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step of the synthesis. The ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, leading to the formation of a diimine intermediate and the creation of a new carbon-carbon bond.[11][13][14]
-
Aromatization and Cyclization: The diimine intermediate rearomatizes, followed by an intramolecular cyclization where a nitrogen atom attacks an imine carbon, forming a five-membered ring and yielding a cyclic aminal.[7][10]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[7][15]
Catalysts and Reaction Conditions: A Comparative Overview
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis, significantly influencing reaction rates and yields.[4][13] Both Brønsted and Lewis acids are effective in promoting the reaction.
-
Brønsted Acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA) are commonly used.[7][9] PPA is often favored as it can also serve as the solvent, driving the reaction forward at high temperatures.
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also highly effective catalysts.[7][9] ZnCl₂ is one of the most frequently used catalysts in this reaction.[11]
The selection of the catalyst and reaction conditions depends on the specific substrates, particularly the electronic nature of the substituents on the phenylhydrazine ring.
| Catalyst | Typical Solvents | Temperature Range (°C) | Key Characteristics & Applications |
| Polyphosphoric Acid (PPA) | None (acts as solvent) | 80 - 160 | Highly effective for a wide range of substrates; viscous and can be difficult to work with. |
| Zinc Chloride (ZnCl₂) | Acetic acid, Ethanol, Toluene | 100 - 180 | A versatile and commonly used Lewis acid catalyst.[4][11] |
| p-Toluenesulfonic Acid (p-TSA) | Toluene, Xylene, Ethanol | 80 - 140 | A strong organic acid, often used under reflux with a Dean-Stark trap to remove water. |
| Sulfuric Acid (H₂SO₄) | Acetic acid, Ethanol | 60 - 120 | A strong Brønsted acid, effective but can sometimes lead to side reactions or degradation. |
| Boron Trifluoride (BF₃) | Acetic acid, Diethyl ether | 25 - 100 | A powerful Lewis acid, often used as its etherate complex for easier handling.[4] |
Experimental Protocol: Synthesis of 6,7-Dimethoxy-2,3-dimethylindole
This protocol provides a detailed procedure for the synthesis of a representative 6,7-disubstituted indole.
Materials and Reagents:
-
3,4-Dimethoxyphenylhydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
Part A: Phenylhydrazone Formation (In Situ)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxyphenylhydrazine hydrochloride (1.0 eq) and 2-butanone (1.2 eq).
-
Add a suitable solvent such as ethanol to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure the formation of the corresponding phenylhydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
Part B: Indolization (Cyclization)
-
Cool the reaction mixture to room temperature and carefully remove the solvent under reduced pressure.
-
To the crude phenylhydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting hydrazine).
-
Heat the viscous mixture to 100-120 °C with vigorous mechanical stirring for 2-4 hours. The color of the reaction mixture will typically darken.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
Part C: Work-up and Isolation
-
Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part D: Purification
-
The crude 6,7-dimethoxy-2,3-dimethylindole can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Troubleshooting and Optimization
While the Fischer indole synthesis is a robust reaction, certain challenges can arise, particularly with substituted starting materials.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Unstable phenylhydrazone. - Steric hindrance. | - Increase reaction temperature or time. - Use a stronger acid catalyst (e.g., switch from p-TSA to PPA).[16] - Form the phenylhydrazone in situ to avoid decomposition. |
| Formation of Side Products | - N-N Bond Cleavage: This is a major competing pathway, especially with electron-donating groups on the phenylhydrazine, leading to aniline byproducts.[16][17] - Regioisomer Formation: Use of unsymmetrical ketones can lead to a mixture of 4,7- and 6,7-disubstituted indoles.[18] | - Use milder reaction conditions or a Lewis acid catalyst which can sometimes suppress N-N bond cleavage. - The choice of acid can influence regioselectivity; weaker acids may favor the kinetic product while stronger acids can lead to the thermodynamic product.[16] |
| Product Degradation | - Harsh acidic conditions and high temperatures. | - Lower the reaction temperature. - Use a milder catalyst. - Minimize the reaction time once the starting material is consumed. |
Applications in Drug Discovery
The 6,7-disubstituted indole scaffold is present in a variety of compounds with significant therapeutic potential. The versatility of the Fischer indole synthesis allows for the creation of diverse libraries of these compounds for biological screening.[5][6] These molecules have been investigated for a range of biological activities, including:
-
Anticancer Agents: Certain annulated indole derivatives have shown potential as anticancer agents.[1][19]
-
Antimicrobial Agents: The indole nucleus is a key component of many compounds with antibacterial and antifungal properties.[1][3]
-
Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a valuable scaffold for developing drugs targeting CNS disorders.[3]
The ability to readily synthesize 6,7-disubstituted indoles via the Fischer method provides medicinal chemists with a powerful tool to explore structure-activity relationships and develop novel therapeutic agents.
References
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- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. DOI: 10.1021/ja981045r
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Protocol for N-alkylation of 6,7-Dimethoxy-1h-indole
An Application Note and Detailed Protocol for the N-Alkylation of 6,7-Dimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of indole scaffolds is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. The introduction of substituents at the N1 position significantly modulates the pharmacological profile of the indole core. This document provides a comprehensive guide to the N-alkylation of this compound, a common building block in pharmaceutical research. We will delve into the mechanistic principles, present a robust and validated experimental protocol, offer insights into reaction optimization, and address critical safety considerations.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole N-H bond is a critical strategy in drug discovery, as it allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can influence its binding affinity, selectivity, and pharmacokinetic profile. While the C3 position of indole is inherently more nucleophilic, selective N-alkylation can be reliably achieved under appropriate reaction conditions.[2][3]
The classical and most prevalent method for N-alkylation involves a two-step sequence: deprotonation of the indole nitrogen with a strong base to form a highly nucleophilic indolide anion, followed by a nucleophilic substitution (SN2) reaction with an electrophilic alkylating agent.[4] This guide focuses on this trusted methodology for the specific substrate this compound.
Mechanistic Rationale: Achieving N1-Selectivity
The key to successful N-alkylation is to favor the reaction at the nitrogen (N1) over the alternative C3 position. This is achieved by converting the weakly nucleophilic N-H bond into a much more reactive indolide anion through deprotonation.
The choice of base and solvent is paramount. Strong bases like sodium hydride (NaH) are highly effective at irreversibly deprotonating the indole nitrogen (pKa ≈ 17), ensuring the formation of the indolide anion.[4] Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), are ideal as they solvate the resulting cation (Na⁺) without interfering with the nucleophilicity of the anion, thereby promoting N-alkylation.[2][5][6]
Detailed Experimental Protocol: N-Alkylation with Sodium Hydride
This protocol describes a general and highly reliable procedure for the N-alkylation of this compound using sodium hydride and a generic alkyl halide (e.g., methyl iodide, benzyl bromide) in DMF.
Materials and Reagents
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
-
Ice bath
Critical Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and moisture, releasing flammable hydrogen gas which can ignite spontaneously.[7][8] It must be handled under an inert atmosphere. The 60% dispersion in mineral oil is safer to handle than pure NaH.[8] Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves. A Class D fire extinguisher (for combustible metals) should be accessible.[7]
-
Anhydrous DMF: DMF is a combustible liquid and a suspected teratogen. It can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated chemical fume hood.
-
Alkylating Agents: Many alkylating agents (e.g., methyl iodide) are toxic, volatile, and potential carcinogens. Handle with extreme care in a fume hood.
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.0 eq.).
-
Dissolution: Using a syringe, add anhydrous DMF to dissolve the indole (a concentration of 0.1–0.5 M is typical).[5][9]
-
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1–1.2 eq., 60% dispersion) portion-wise. Caution: Hydrogen gas evolution will occur.[2]
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until the evolution of hydrogen gas ceases.[2] The solution should become homogeneous or a fine slurry.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours, depending on the alkylating agent). Gentle heating (e.g., 40-60 °C) may be required for less reactive alkyl halides.[6]
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[10]
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization of Reaction Parameters
The success of the N-alkylation reaction is highly dependent on the choice of reagents and conditions. The following table summarizes key parameters that can be adjusted to optimize the reaction.
| Parameter | Examples | Rationale and Effect on Reaction |
| Base | NaH, KH, Cs₂CO₃, K₂CO₃ | Strong bases like NaH and KH ensure complete deprotonation, strongly favoring N-alkylation.[2][5] Weaker bases like carbonates may require higher temperatures or phase-transfer catalysts and can sometimes lead to mixtures of N- and C-alkylation products.[11] |
| Solvent | DMF, THF, Acetonitrile, DMSO | Polar aprotic solvents are preferred.[6] DMF is excellent for solvating the indolide anion.[5] THF is also commonly used but may be less effective for certain substrates. The choice of solvent can significantly impact regioselectivity.[5][12] |
| Alkylating Agent | R-I > R-Br > R-Cl; Benzyl halides, Allyl halides, Alkyl sulfonates | Reactivity follows the order of leaving group ability. More reactive agents like iodides and benzyl/allyl halides allow for milder reaction conditions. Less reactive agents may require elevated temperatures. |
| Temperature | 0 °C to 80 °C | Deprotonation is typically done at 0 °C for safety and control. The alkylation step can be run at room temperature or heated to increase the reaction rate.[5] Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[2][5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation. 2. Wet reagents or solvent quenching the base. 3. Low reactivity of the alkylating agent. | 1. Ensure sufficient equivalents of a strong base (NaH, KH) and adequate reaction time for deprotonation. 2. Use freshly dried, anhydrous solvents and high-purity reagents.[2] 3. Increase the reaction temperature or switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an iodide). |
| C3-Alkylation Byproduct | 1. Incomplete deprotonation, leaving neutral indole to react. 2. Use of a less polar solvent or weaker base. | 1. Use a strong base like NaH to ensure full conversion to the indolide anion before adding the alkylating agent.[2] 2. Use a highly polar aprotic solvent like DMF, which is known to favor N-alkylation.[5] |
| Reaction Stalls | 1. Deactivated alkylating agent. 2. Insufficient temperature. | 1. Check the purity and age of the alkylating agent. 2. Gradually increase the reaction temperature and monitor by TLC. |
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the 6,7-Dimethoxy-1H-indole Core
Introduction: The 6,7-Dimethoxy-1H-indole Scaffold - A Privileged Core in Modern Chemistry
The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products, pharmaceuticals, and functional materials.[1] Within this vast family, the this compound core represents a particularly valuable scaffold. The electron-donating methoxy groups on the benzene ring significantly modulate the electronic properties of the heterocycle, influencing its reactivity and biological interactions. This substitution pattern is found in a variety of bioactive molecules, making the development of precise and efficient functionalization methods a critical endeavor for researchers in drug discovery and materials science.[2][3]
This guide provides an in-depth exploration of key strategies for the chemical modification of the this compound core. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms, regioselectivity, and practical applications. The protocols described herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Part 1: Mastering Regioselectivity in Electrophilic Aromatic Substitution
Expertise & Experience: The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr).[4] The delocalization of the nitrogen lone pair into the ring system renders the C3 position the most nucleophilic and kinetically favored site for electrophilic attack.[5][6] The presence of two electron-donating methoxy groups at the C6 and C7 positions further activates the ring, yet the inherent reactivity of the pyrrole moiety typically ensures that substitution occurs preferentially at C3. Understanding this electronic bias is fundamental to predicting and controlling reaction outcomes.
Protocol 1: Vilsmeier-Haack Formylation — Installing the Versatile Aldehyde Handle at C3
The Vilsmeier-Haack reaction is a reliable and widely used method for introducing a formyl group onto electron-rich heterocycles. This aldehyde functionality serves as a versatile synthetic handle for subsequent elaborations, including reductive aminations, Wittig reactions, and oxidations.
Causality Behind the Method: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, typically a chloroiminium cation, from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). The high reactivity and electrophilicity of this reagent, combined with the supreme nucleophilicity of the indole C3 position, drives the reaction to completion, often under mild conditions.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30-45 minutes, during which the solid Vilsmeier reagent may precipitate.
-
Electrophilic Attack: Dissolve the this compound (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it over crushed ice.
-
Hydrolysis: Basify the aqueous solution with cold 2M sodium hydroxide (NaOH) until pH > 10 to hydrolyze the iminium intermediate. The product, this compound-3-carbaldehyde, typically precipitates as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol or purification by column chromatography (e.g., silica gel, ethyl acetate/hexanes) can be performed if necessary.
Data Presentation: Representative Electrophilic Substitutions on the Indole Core
| Reaction | Electrophile Source | Typical Conditions | Position | Expected Yield |
| Formylation | POCl₃, DMF | 0 °C to 40 °C | C3 | >90% |
| Mannich | CH₂O, Dimethylamine, AcOH | Reflux | C3 | 70-85% |
| Bromination | N-Bromosuccinimide (NBS), THF | 0 °C | C3 | >90% |
| Nitration | Cu(NO₃)₂, Ac₂O | 0 °C to RT | C3 | 60-75% |
Visualization: Mechanism of C3 Electrophilic Substitution
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. "Recent advancements on biological activity of indole and their derivat" by Punet Kumar, Md Iftekhar Ahma et al. [digital.car.chula.ac.th]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
The Strategic Utility of 6,7-Dimethoxy-1H-indole in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Privileged Scaffold of Indole and the Significance of Methoxy Substitution
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic drugs.[1] Its unique electronic properties and the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore for interacting with a wide range of biological targets.[2] The therapeutic landscape is rich with indole-containing molecules demonstrating anticancer, antihypertensive, and antidepressant activities, among others.[3][4]
The strategic placement of methoxy groups on the indole ring, as seen in 6,7-dimethoxy-1H-indole, significantly enhances its utility as a synthetic precursor. These electron-donating groups activate the indole ring, facilitating electrophilic substitution reactions that are fundamental to the construction of more complex molecular architectures.[5] This heightened reactivity allows for the synthesis of a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) under milder conditions. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols for key transformations.
Core Synthetic Strategies: Functionalization of the this compound Nucleus
The journey from this compound to complex pharmaceutical agents hinges on a series of well-established yet powerful chemical transformations. These reactions are designed to introduce the necessary functional groups to build upon the indole core. Two pivotal strategies, the Vilsmeier-Haack formylation and the Mannich reaction to form a gramine derivative, pave the way for the synthesis of tryptamines, which are crucial intermediates for accessing a wide range of alkaloids and their analogues.
Diagrammatic Overview of Synthetic Pathways
Caption: Key synthetic transformations starting from this compound.
Application in the Synthesis of β-Carboline Alkaloids: The Harmine Scaffold
β-carboline alkaloids, such as harmine, are a class of natural products renowned for their diverse pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[6][7] The synthesis of harmine and its analogues often utilizes the Pictet-Spengler reaction, a powerful tool for constructing the characteristic tricyclic core of these molecules.[8] this compound is an excellent starting material for the synthesis of harmine analogues, where the methoxy groups mimic the substitution pattern of the natural product.
Protocol 1: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of electron-rich indoles.[9][10] This reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium species, which is then attacked by the nucleophilic indole.[9]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Indole Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.
-
Hydrolysis: Basify the aqueous solution to pH 9-10 with a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) to hydrolyze the iminium salt intermediate. The product, this compound-3-carboxaldehyde, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Expected Yield: 85-95%
Protocol 2: Synthesis of 6,7-Dimethoxytryptamine via the Henry Reaction
The conversion of the 3-carboxaldehyde to a tryptamine is a crucial step. The Henry reaction, followed by reduction, provides an efficient route to the desired 3-(2-aminoethyl)indole.[11]
Experimental Protocol:
-
Henry Reaction: To a solution of this compound-3-carboxaldehyde (1.0 equiv.) in nitromethane (excess), add a catalytic amount of a base such as ammonium acetate or an amine base (e.g., triethylamine). Heat the mixture to reflux for 2-4 hours. Monitor the formation of 3-(2-nitrovinyl)-6,7-dimethoxy-1H-indole by TLC.
-
Isolation of the Nitrovinyl Intermediate: After the reaction is complete, cool the mixture and remove the excess nitromethane under reduced pressure. The crude nitrovinyl derivative can be purified by column chromatography or recrystallization.
-
Reduction of the Nitrovinyl Group: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 4.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether). Cool the suspension to 0 °C.
-
Addition of the Nitrovinylindole: Dissolve the 3-(2-nitrovinyl)-6,7-dimethoxy-1H-indole in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction and Work-up: After the addition, allow the reaction to stir at room temperature or gentle reflux until the starting material is consumed (monitored by TLC). Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6,7-dimethoxytryptamine.
Alternative Reduction: A milder alternative for the reduction involves using sodium borohydride in the presence of a nickel catalyst (e.g., Ni(OAc)₂·4H₂O).[11]
Expected Yield: 60-80% over two steps.
Protocol 3: Pictet-Spengler Cyclization to a Tetrahydro-β-carboline
The Pictet-Spengler reaction is the cornerstone for the synthesis of tetrahydro-β-carbolines from tryptamines.[8][12]
Experimental Protocol:
-
Reaction Setup: Dissolve 6,7-dimethoxytryptamine (1.0 equiv.) and an aldehyde (e.g., acetaldehyde for the synthesis of a harmine analogue, 1.1 equiv.) in a suitable solvent such as methanol or a mixture of dichloromethane and acetic acid.
-
Acid Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, to the reaction mixture.[12]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete as indicated by TLC.
-
Work-up: Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tetrahydro-β-carboline can be purified by column chromatography.
Expected Yield: 70-90%
Protocol 4: Aromatization to a β-Carboline
The final step in the synthesis of a harmine analogue is the dehydrogenation of the tetrahydro-β-carboline.
Experimental Protocol:
-
Reaction Setup: Dissolve the tetrahydro-β-carboline (1.0 equiv.) in a high-boiling solvent such as toluene or xylene.
-
Dehydrogenation: Add a dehydrogenating agent, such as 10% palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture. If Pd/C was used, filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure. If DDQ was used, the reaction mixture can be directly purified by column chromatography.
Expected Yield: 50-80%
Alternative Pathway to Tryptamines: The Mannich Reaction and Gramine Synthesis
An alternative and widely used method for introducing a two-carbon side chain at the C3 position of indoles is through the Mannich reaction to form a gramine intermediate.[2]
Protocol 5: Synthesis of 6,7-Dimethoxygramine
Experimental Protocol:
-
Reaction Mixture: In a suitable reaction vessel, combine this compound (1.0 equiv.), aqueous formaldehyde (37%, 1.2 equiv.), and aqueous dimethylamine (40%, 1.2 equiv.) in a solvent like acetic acid or ethanol.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture and pour it into an ice-water mixture. Basify with a strong base (e.g., NaOH) to precipitate the gramine derivative.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude 6,7-dimethoxygramine can be purified by recrystallization.
Expected Yield: 80-95%
The resulting gramine can then be converted to the corresponding tryptamine. This typically involves displacement of the dimethylamino group with cyanide to form the indole-3-acetonitrile, followed by reduction of the nitrile to the primary amine.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation | This compound | POCl₃, DMF | 85-95 |
| 2a | Henry Reaction | This compound-3-carboxaldehyde | Nitromethane, Base | 70-90 |
| 2b | Reduction | 3-(2-Nitrovinyl)-6,7-dimethoxy-1H-indole | LiAlH₄ or NaBH₄/Ni(OAc)₂ | 70-90 |
| 3 | Pictet-Spengler Cyclization | 6,7-Dimethoxytryptamine | Aldehyde, Acid | 70-90 |
| 4 | Aromatization | Tetrahydro-β-carboline | Pd/C or DDQ | 50-80 |
| 5 | Mannich Reaction | This compound | Formaldehyde, Dimethylamine | 80-95 |
Conclusion: A Versatile Building Block for Drug Discovery
This compound stands out as a highly valuable and versatile precursor in pharmaceutical synthesis. The electron-donating methoxy groups not only activate the indole nucleus for key functionalization reactions but also provide a scaffold that is structurally related to numerous biologically active natural products. The protocols detailed herein for the Vilsmeier-Haack reaction, tryptamine synthesis, and Pictet-Spengler cyclization provide a robust roadmap for researchers and drug development professionals to access a wide array of complex molecules, particularly those based on the privileged β-carboline framework. The strategic application of these synthetic routes opens up avenues for the discovery and development of novel therapeutic agents.
References
- Cao, R., et al. (2021). Synthesis and Biological Evaluation of Harmirins, Novel Harmine–Coumarin Hybrids as Potential Anticancer Agents.
- Chen, Y., et al. (2022). Recent Developments of Gramine: Chemistry and Biological Activity.
- Cui, J., et al. (2021).
- Gogoi, D., et al. (2020).
- Jaratjaroonphong, J., et al. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal Online. [Link]
- Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Pictet, A., & Spengler, T. (1911). Über eine neue Synthese von Isochinolin-Derivaten. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
- Sravanthi, T., & Manju, S. (2016). Indoles - A promising scaffold for drug development.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Wang, M., et al. (2019).
- Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Zarei, M. (2020).
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 6,7-Dimethoxy-1H-indole in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6,7-dimethoxy-1H-indole in cancer cell line studies. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the anticancer potential of this indole derivative.
Introduction: The Therapeutic Promise of Indole Scaffolds in Oncology
The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic molecules with significant biological activities.[1][2] In oncology, indole derivatives have emerged as a promising class of therapeutic agents, with several compounds approved for clinical use.[2][3] Their anticancer effects are often attributed to their ability to interact with critical cellular targets, leading to the disruption of cancer cell proliferation and survival.[3][4][5]
This compound, a specific methoxy-substituted indole, belongs to a class of compounds that have demonstrated potent antiproliferative activities. The methoxy groups on the indole ring are of particular interest as they have been shown to enhance the biological activity of related compounds. While extensive research has been conducted on the broader family of indole derivatives, this guide will focus on the methodologies to elucidate the specific anticancer properties of this compound. The primary hypothesized mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division.[3][6][7]
Underlying Mechanism of Action: Targeting the Cytoskeleton
The primary mechanism by which many anticancer indole derivatives exert their effect is through the disruption of microtubule dynamics.[3][6][7] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are in a constant state of dynamic instability, polymerizing and depolymerizing to carry out their functions.
This compound and its analogs are proposed to act as tubulin polymerization inhibitors . By binding to tubulin, the protein subunit of microtubules, they prevent its assembly into functional microtubules. This disruption of microtubule formation has profound consequences for rapidly dividing cancer cells:
-
Mitotic Arrest: The inability to form a proper mitotic spindle prevents chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[3][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4][7]
This targeted disruption of a fundamental process in cell division provides a therapeutic window, as cancer cells are generally more susceptible to agents that interfere with mitosis than normal, non-dividing cells.
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [8] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [8] | |
| A549 (Lung) | 6.30 ± 0.30 | [8] | |
| HeLa (Cervical) | 6.10 ± 0.31 | [8] | |
| A375 (Melanoma) | 0.57 ± 0.01 | [8] | |
| 6,7-Annulated-4-substituted Indoles | L1210 (Leukemia) | 0.5 - 4.0 | [9] |
Experimental Protocols
The following protocols are designed to be robust and self-validating for the investigation of this compound in cancer cell line studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of the compound on cell cycle distribution.[10][11]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[1]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects and quantifies apoptosis.[12]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Harvest both adherent and floating cells, and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.[13]
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on tubulin polymerization.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP
-
Glycerol
-
This compound
-
Positive controls (e.g., Paclitaxel for polymerization, Nocodazole for depolymerization)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a reaction mixture containing tubulin in the polymerization buffer on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by adding GTP and glycerol and incubating at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
Conclusion and Future Perspectives
The protocols and scientific background provided in these application notes offer a robust framework for the investigation of this compound as a potential anticancer agent. The primary hypothesized mechanism, inhibition of tubulin polymerization, can be thoroughly investigated using the described assays. By characterizing its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy in animal models and further structure-activity relationship studies to optimize the indole scaffold for enhanced anticancer activity.
References
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules.
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
- Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. MDPI.
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.
- Microtubule Inhibitors Mechanism of Action. YouTube.
- IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate.
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PMC.
- Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. PubMed.
- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. NIH.
- Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. PMC.
- Cytotoxic activity of indole alkaloids from Alstonia macrophylla. PubMed.
- Protocols - Flow Cytometry Core Facility. University of Nebraska Medical Center.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Assaying cell cycle status using flow cytometry. PMC.
- DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School.
- Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility.
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- 9. Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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6,7-Dimethoxy-1H-indole Derivatives as Tubulin Polymerization Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for proper cellular function, making them a prime target for anticancer drug development. Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The indole scaffold has emerged as a "privileged structure" in the design of novel tubulin polymerization inhibitors due to its presence in a wide range of natural and synthetic antitubulin agents. This guide focuses on a specific class of these compounds: 6,7-dimethoxy-1H-indole derivatives, which have shown significant promise as potent inhibitors of tubulin polymerization by binding to the colchicine site.
Mechanism of Action: Targeting the Colchicine Binding Site
This compound derivatives exert their anticancer effects by interfering with the dynamic equilibrium of microtubule polymerization and depolymerization. These compounds bind to the colchicine binding site on β-tubulin, inducing a conformational change that prevents the tubulin dimers from assembling into microtubules. This leads to the disruption of the microtubule network, formation of a dysfunctional mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis.[1][2][3]
Molecular docking studies have revealed key interactions between these indole derivatives and the colchicine binding site. The 3,4,5-trimethoxyphenyl (TMP) group, often incorporated in these derivatives, is crucial for binding, with the methoxy groups forming hydrogen bonds with amino acid residues such as Cysβ241.[1] The indole nucleus itself establishes hydrophobic interactions with residues like Leuβ248, Leuβ255, and Metβ259.[4] The specific substitutions on the indole ring, particularly at the 6 and 7 positions with methoxy groups, play a significant role in modulating the compound's potency and binding affinity.[1]
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring. Key SAR insights include:
-
Methoxy Groups at C6 and C7: The presence of methoxy groups at the 6 and 7 positions of the indole nucleus is often associated with potent tubulin polymerization inhibitory activity.[1]
-
Substituents at C3: The C3 position is a critical site for modification. Aroyl or arylthio groups at this position, particularly those containing a 3,4,5-trimethoxyphenyl moiety, significantly enhance the binding affinity to the colchicine site and cytotoxic activity.[2][5]
-
Substituents at N1: Methylation at the N1 position of the indole can enhance activity by approximately 60-fold compared to the unsubstituted analogue.[6]
Experimental Protocols
The following protocols provide a comprehensive workflow for the evaluation of this compound derivatives as tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay directly measures the ability of a test compound to inhibit the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm. Inhibitors will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM stock)
-
Glycerol
-
Test compound (dissolved in DMSO)
-
Positive control: Nocodazole or Colchicine
-
Vehicle control: DMSO
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 1x General Tubulin Buffer with 10% glycerol.
-
Prepare working solutions of the test compound and controls in 1x General Tubulin Buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%).
-
-
Reaction Setup (on ice):
-
Prepare the tubulin polymerization reaction mix on ice. For a final volume of 100 µL per well, this typically consists of:
-
Tubulin (final concentration of 3 mg/mL)
-
GTP (final concentration of 1 mM)
-
1x General Tubulin Buffer with 10% glycerol
-
-
Mix gently by pipetting.
-
-
Assay Procedure:
-
Add the test compound and control solutions to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the reaction, add the tubulin reaction mix to the wells.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis:
-
Plot the absorbance (OD₃₄₀) against time for each condition to generate polymerization curves.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the data to a dose-response curve.
| Compound | Tubulin Polymerization IC₅₀ (µM) | Reference |
| Indole Derivative 1k | 0.58 ± 0.06 | [1] |
| Indole Derivative 5m | 0.37 ± 0.07 | [1] |
| Indole Derivative 21 | 0.15 ± 0.07 | [1] |
| Indole Derivative 27q | 1.98 ± 0.25 | [4] |
Competitive Colchicine Binding Assay (Fluorescence-based)
This assay determines if a test compound binds to the colchicine site on tubulin.
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes with colchicine for the same binding site will cause a decrease in this fluorescence.[1]
Materials:
-
Purified tubulin
-
Colchicine
-
Test compound
-
Phosphate buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Fluorometer
Protocol:
-
Prepare a solution of tubulin (e.g., 2 µM) and colchicine (e.g., 10 µM) in the buffer and incubate at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Measure the baseline fluorescence of the tubulin-colchicine complex (Excitation: ~350 nm, Emission: ~430 nm).
-
Add increasing concentrations of the test compound to the tubulin-colchicine mixture.
-
Incubate for a sufficient time to reach a new equilibrium.
-
Measure the fluorescence intensity at each concentration of the test compound.
Data Analysis:
-
Plot the fluorescence intensity as a function of the test compound concentration. A decrease in fluorescence indicates competition for the colchicine binding site.
-
The data can be used to calculate the inhibitory constant (Ki).
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound or vehicle control for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ or LC₅₀ value by fitting the data to a dose-response curve.
| Compound | Cell Line | IC₅₀/LC₅₀ (µM) | Reference |
| Indole Derivative 1k | MCF-7 | 0.0045 ± 0.001 | [1] |
| Indole Derivative 5f/5m | Various | 0.11 - 1.4 | [1] |
| Indole Derivative 1c | HepG2 | 0.9 | [7] |
| Indole Derivative 1c | MCF-7 | 0.55 | [7] |
| Indole Derivative 1c | HeLa | 0.50 | [7] |
| 6-aryl indole | MDA-MB-231 | - | [8] |
Immunofluorescence Staining of Microtubules
This technique visualizes the microtubule network within cells to observe the disruptive effects of tubulin polymerization inhibitors.
Principle: Cells are fixed and permeabilized, then incubated with a primary antibody specific to α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using fluorescence microscopy.
Materials:
-
Cancer cell lines grown on coverslips
-
Test compound
-
PBS (Phosphate Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with the test compound for an appropriate time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes. Alternatively, fix and permeabilize with ice-cold methanol for 10 minutes at -20°C.
-
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Incubation:
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Wash with PBST.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBST.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Data Analysis:
-
Visualize the microtubule network using a fluorescence microscope. Untreated cells should show a well-organized, filamentous microtubule network. Treated cells are expected to show a disrupted and fragmented microtubule network.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Materials:
-
Cancer cell lines
-
Test compound
-
PBS
-
Cold 70% ethanol
-
PI/RNase staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI/RNase staining solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
The this compound scaffold represents a promising framework for the development of novel tubulin polymerization inhibitors with potent anticancer activity. The protocols outlined in this guide provide a robust methodology for the comprehensive evaluation of these compounds, from their direct interaction with tubulin to their effects on cancer cell viability and cell cycle progression. A thorough understanding of their mechanism of action and structure-activity relationships is crucial for the rational design and optimization of this class of potential therapeutic agents.
References
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents.
- Structural insights into the design of indole derivatives as tubulin polymeriz
- Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. Royal Society of Chemistry. URL
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. URL
- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. URL
- Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. Baylor University Libraries. URL
- Synthesis and Evaluation of 3-Aroylindoles as Anticancer Agents: Metabolite Approach. ElectronicsAndBooks. URL
- Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones. PubMed. URL
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. PMC. URL
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers. URL
- Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. URL
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. PubMed. URL
- Indole derivatives (2010-2020)
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. URL
- Indole derivatives targeting colchicine binding site as potential anticancer agents.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. URL
- New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. Iris-ARPI. URL
- Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. PMC. URL
- Indole Derived Anticancer Agents.
Sources
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antibacterial Activity of Dimethoxy-Indoles
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents with unique modes of action. Indole scaffolds, prevalent in natural products and medicinal chemistry, have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3][4] Specifically, dimethoxy-indole derivatives have demonstrated significant efficacy against various pathogenic bacteria, making them attractive candidates for further investigation and development.[1][2][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antibacterial properties of dimethoxy-indole compounds. This document outlines detailed, step-by-step protocols for determining the potency and mechanism of action of these compounds, grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] By explaining the causality behind experimental choices and providing a framework for data interpretation, this guide aims to facilitate a thorough and reliable evaluation of dimethoxy-indoles as potential next-generation antibacterial agents.
PART 1: Foundational Antibacterial Susceptibility Testing
A critical first step in evaluating any potential antibacterial agent is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the fundamental parameter used to quantify the in vitro activity of a compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This protocol is adapted from the CLSI M07 guidelines.[5][10]
Causality of Experimental Choices:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for susceptibility testing of non-fastidious, rapidly growing aerobic bacteria. The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are adjusted as they can influence the activity of certain antimicrobial agents.
-
0.5 McFarland Standard: Standardizing the initial bacterial inoculum is crucial for the reproducibility of MIC results. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Two-Fold Dilutions: This allows for the precise determination of the MIC value across a clinically and biologically relevant concentration range.
-
Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential to validate the experimental setup. A known antibiotic can also be used as a positive control.
Materials and Reagents:
-
Dimethoxy-indole compound(s) of interest
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Spectrophotometer or McFarland densitometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Resazurin sodium salt solution (optional, for viability indication)
Step-by-Step Methodology:
-
Preparation of Dimethoxy-Indole Stock Solution:
-
Dissolve the dimethoxy-indole compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the dimethoxy-indole stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to subsequent wells. Discard 100 µL from the last well.
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the dimethoxy-indole compound that completely inhibits visible growth.
-
Optionally, add 20 µL of resazurin solution and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
PART 2: Elucidating the Nature of Antibacterial Action
Once the inhibitory concentration is known, the next logical step is to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The time-kill kinetics assay provides this crucial information.
Protocol 2: Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing over time at different concentrations of the antimicrobial agent.[11][12][13] It offers a dynamic view of the compound's activity.
Causality of Experimental Choices:
-
Concentrations Relative to MIC: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into the concentration-dependent nature of the killing activity.
-
Time-Course Sampling: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, revealing the speed and extent of bactericidal or bacteriostatic effects.[14][15]
-
Viable Cell Counting (CFU/mL): This is the gold standard for quantifying the number of living bacteria. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Materials and Reagents:
-
All materials from Protocol 1
-
Sterile culture tubes
-
Sterile saline or PBS for serial dilutions
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Shaking incubator
Step-by-Step Methodology:
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described in Protocol 1.
-
Prepare sterile tubes containing CAMHB with the dimethoxy-indole compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube with no compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Immediately after inoculation (T=0), remove an aliquot from each tube.
-
Perform ten-fold serial dilutions of the aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the tubes in a shaking incubator at 35°C ± 2°C.
-
Repeat the sampling and plating procedure at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
-
Colony Counting and Data Analysis:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Data Presentation: Example Time-Kill Kinetics Data
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.6 ± 0.2 | 5.7 ± 0.1 |
| 2 | 6.5 ± 0.2 | 5.1 ± 0.2 | 4.5 ± 0.1 | 3.8 ± 0.2 |
| 4 | 7.3 ± 0.1 | 4.2 ± 0.3 | 3.1 ± 0.2 | <2.0 |
| 8 | 8.5 ± 0.2 | 3.5 ± 0.2 | <2.0 | <2.0 |
| 24 | 9.1 ± 0.1 | 3.3 ± 0.3 | <2.0 | <2.0 |
PART 3: Investigating the Mechanism of Action
Understanding how a compound kills bacteria is paramount for its development as a therapeutic. Many antibacterial agents, including some indole derivatives, target the bacterial cell membrane.[16] The following protocols assess membrane permeability.
Protocol 3: Outer Membrane Permeability Assay (NPN Uptake)
This assay is specific for Gram-negative bacteria and utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN).[17][18] NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.[18]
Causality of Experimental Choices:
-
HEPES Buffer: Using a buffer instead of a rich medium like CAMHB minimizes background fluorescence.
-
NPN Probe: Its environmentally sensitive fluorescence makes it an excellent indicator of outer membrane disruption.
-
Fluorescence Measurement: Provides a rapid and quantitative measure of membrane permeabilization.
Materials and Reagents:
-
Gram-negative bacterial strain (e.g., E. coli ATCC 25922)
-
HEPES buffer (5 mM, pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.[19]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN to a final concentration of 10 µM.
-
Add varying concentrations of the dimethoxy-indole compound. Include a no-drug control and a positive control (e.g., Polymyxin B).
-
Immediately measure fluorescence (Excitation: 350 nm, Emission: 420 nm) over time.
-
Protocol 4: Inner Membrane Permeability Assay (ONPG Hydrolysis)
This assay uses a strain of E. coli that is deficient in the lactose permease (LacY) but expresses cytoplasmic β-galactosidase (LacZ). The chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) cannot cross the intact inner membrane. If the membrane is compromised, ONPG enters the cytoplasm and is hydrolyzed by β-galactosidase, producing o-nitrophenol, which is yellow and can be measured spectrophotometrically at 420 nm.[19]
Materials and Reagents:
-
E. coli strain with a defective lacY gene (e.g., E. coli ML-35)
-
Sodium phosphate buffer
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution
-
Dual-beam spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Bacterial Preparation:
-
Grow and prepare the bacterial cells as described in Protocol 3, resuspending them in sodium phosphate buffer.
-
-
Assay Procedure:
Workflow for Membrane Permeability Assays
Caption: General workflow for assessing bacterial membrane permeability.
PART 4: DNA Interaction as a Potential Mechanism
Some indole-based compounds are known to exert their antibacterial effect by interacting with bacterial DNA.[21] Simple biophysical methods can provide initial evidence for this mechanism.
Protocol 5: DNA Binding Assessment via UV-Visible Spectroscopy
This technique monitors changes in the absorption spectrum of the dimethoxy-indole compound upon the addition of DNA. Binding to DNA can cause shifts in the wavelength of maximum absorbance (spectral shifts) and changes in molar absorptivity (hyperchromism or hypochromism), indicating an interaction.[22]
Causality of Experimental Choices:
-
Calf Thymus DNA (CT-DNA): A readily available and commonly used DNA source for in vitro binding studies.
-
Titration: Gradually increasing the concentration of DNA while keeping the compound concentration constant allows for the observation of dose-dependent spectral changes and the calculation of a binding constant.[22]
-
UV-Vis Spectroscopy: A straightforward and accessible method to detect molecular interactions that alter the electronic structure of the compound.
Materials and Reagents:
-
Dimethoxy-indole compound
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the dimethoxy-indole compound in Tris-HCl buffer.
-
Prepare a concentrated stock solution of CT-DNA in the same buffer. The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is ~1.8–1.9.
-
-
Spectroscopic Titration:
-
Place a fixed concentration of the dimethoxy-indole solution in a quartz cuvette.
-
Record the initial absorption spectrum.
-
Make successive additions of small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate before recording the new absorption spectrum.
-
A control titration with buffer additions should be performed to account for dilution effects.
-
-
Data Analysis:
-
Analyze the spectral changes (shifts and intensity changes) as a function of DNA concentration.
-
The data can be used to calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or similar models, providing a quantitative measure of the binding affinity.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic investigation of dimethoxy-indoles as potential antibacterial agents. By progressing from foundational potency testing (MIC) to more complex mechanistic studies (time-kill kinetics, membrane permeability, and DNA binding), researchers can build a comprehensive profile of their compounds of interest. Adherence to standardized methodologies and a clear understanding of the principles behind each assay are crucial for generating reliable, reproducible, and impactful data that can drive the discovery of new and effective treatments against bacterial infections.
References
- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research.
- ResearchGate. (2024). How to assess bacterial permeability?. ResearchGate.
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- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate.
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- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- CLSI. (2024). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
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- CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
- Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab.
- Fuentefria, D. B., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology.
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- Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology.
- FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration.
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- CLSI. (2024). CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute.
- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate.
- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate.
- Rosas-Sánchez, G. P., et al. (2023). Indole as a regulator of bacterial physiology. Mexican Journal of Medical Research.
- Singh, S., et al. (2021). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Microbiology.
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- Khan, A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology.
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- Toliopoulos, D. G., et al. (2023). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. Molecules.
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- Al-Jubayer, M. F., et al. (2025). The power of DNA-encoded chemical libraries in the battle against drug-resistant bacteria. RSC Medicinal Chemistry.
- Samosorn, S., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Chiang Mai University Journal of Natural Sciences.
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The Strategic Synthesis of Novel Melatonin Analogs from 6,7-Dimethoxy-1H-indole: A Guide for Advanced Drug Discovery
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6,7-dimethoxy-1H-indole as a pivotal starting material for the synthesis of novel melatonin analogs. Melatonin, an endogenous neurohormone, modulates circadian rhythms, sleep-wake cycles, and possesses potent antioxidant properties. Its analogs are of significant interest for the development of therapeutic agents with improved pharmacokinetic profiles and receptor subtype selectivity. The 6,7-dimethoxy substitution pattern on the indole scaffold offers a unique electronic and steric profile, potentially leading to analogs with enhanced biological activity and novel pharmacological properties.
This guide eschews a rigid template in favor of a logically structured narrative that follows the synthetic journey from the starting material to the final analog. It emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Rationale for this compound in Melatonin Analog Design
The indole nucleus is the pharmacophoric core of melatonin (N-acetyl-5-methoxytryptamine). Modifications to this scaffold have been a cornerstone of medicinal chemistry efforts to develop new melatoninergic ligands. The strategic placement of substituents on the indole ring can profoundly influence the affinity and selectivity of the resulting analogs for the melatonin receptors, MT1 and MT2.
The selection of this compound as a starting material is predicated on the following considerations:
-
Electronic Effects: The two methoxy groups at the 6 and 7 positions are electron-donating, which can influence the nucleophilicity of the indole ring, particularly at the C3 position, a key site for functionalization.
-
Steric Hindrance: The presence of the C7-methoxy group can introduce steric bulk, potentially directing the conformation of the side chain and influencing receptor binding.
-
Metabolic Stability: The 6,7-dimethoxy pattern may alter the metabolic profile of the resulting analogs compared to melatonin, potentially leading to improved bioavailability and duration of action.
This guide will detail a robust synthetic strategy to access novel melatonin analogs from this compound, focusing on the introduction of the characteristic N-acetylethylamino side chain at the C3 position.
Synthetic Strategy: A Multi-Step Approach to Novel Analogs
The overall synthetic strategy involves a three-step sequence starting from this compound:
-
Formylation at the C3 Position: Introduction of a formyl group at the C3 position of the indole ring via the Vilsmeier-Haack reaction. This step is crucial for subsequent side-chain elaboration.
-
Side-Chain Extension: Elongation of the C3-formyl group to a two-carbon side chain with a terminal nitro or nitrile group. This can be achieved through various methods, including the Wittig reaction or Henry reaction.
-
Reduction and Acylation: Reduction of the nitro or nitrile group to a primary amine, followed by acylation to install the N-acetyl group, yielding the final melatonin analog.
The following sections will provide detailed protocols for each of these key transformations.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
Workflow Diagram:
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 31165-13-6 | 177.20 | 1.0 g (5.64 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 0.6 mL (6.77 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 g, 5.64 mmol) in anhydrous DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (0.6 mL, 6.77 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and stir until the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound-3-carboxaldehyde as a solid.
Expected Yield: 70-85%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ: 9.95 (s, 1H, -CHO), 8.50 (br s, 1H, NH), 7.70 (s, 1H, H-2), 7.10 (d, J = 8.0 Hz, 1H, H-4), 6.80 (d, J = 8.0 Hz, 1H, H-5), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ: 185.0 (C=O), 148.0 (C-7), 145.0 (C-6), 138.0 (C-2), 130.0 (C-7a), 125.0 (C-3a), 118.0 (C-3), 110.0 (C-4), 105.0 (C-5), 56.0 (OCH₃), 55.8 (OCH₃).
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretch), 1650 (C=O stretch).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₂NO₃: 206.08; found 206.1.
Protocol 2: Wittig Reaction for Side-Chain Elongation
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[3] In this protocol, we will use (nitromethyl)triphenylphosphonium iodide to introduce a nitroethenyl side chain at the C3 position.
Workflow Diagram:
Caption: Workflow for the Wittig reaction to synthesize 3-(2-nitrovinyl)-6,7-dimethoxy-1H-indole.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound-3-carboxaldehyde | (from 3.1) | 205.21 | 1.0 g (4.87 mmol) |
| (Nitromethyl)triphenylphosphonium iodide | 54336-69-7 | 465.25 | 2.48 g (5.36 mmol) |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 0.23 g (5.84 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 30 mL |
| Saturated Ammonium Chloride | 12125-02-9 | 53.49 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
In a flame-dried 100 mL three-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (0.23 g, 5.84 mmol) in anhydrous THF (15 mL).
-
In a separate flask, dissolve (nitromethyl)triphenylphosphonium iodide (2.48 g, 5.36 mmol) in anhydrous THF (15 mL).
-
Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C. Stir the mixture at this temperature for 30 minutes, during which the ylide will form (indicated by a color change).
-
Dissolve this compound-3-carboxaldehyde (1.0 g, 4.87 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-(2-nitrovinyl)-6,7-dimethoxy-1H-indole.
Expected Yield: 60-75%
Protocol 3: Reduction of the Nitro Group and N-Acetylation
The final steps involve the reduction of the nitro group to a primary amine, followed by N-acetylation to furnish the target melatonin analog. A common and effective reducing agent for this transformation is lithium aluminum hydride (LAH).
Workflow Diagram:
Caption: Workflow for the reduction of the nitro group and subsequent N-acetylation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-(2-Nitrovinyl)-6,7-dimethoxy-1H-indole | (from 3.2) | 248.24 | 1.0 g (4.03 mmol) |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 | 0.46 g (12.1 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 40 mL |
| Acetic Anhydride | 108-24-7 | 102.09 | 0.46 mL (4.84 mmol) |
| Pyridine | 110-86-1 | 79.10 | 5 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
Part A: Reduction
-
In a flame-dried 250 mL three-necked round-bottom flask under an argon atmosphere, suspend LAH (0.46 g, 12.1 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C.
-
Dissolve 3-(2-nitrovinyl)-6,7-dimethoxy-1H-indole (1.0 g, 4.03 mmol) in anhydrous THF (20 mL) and add it dropwise to the LAH suspension.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and then water (1.5 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain crude 6,7-dimethoxytryptamine. This intermediate is often used in the next step without further purification.
Part B: N-Acetylation
-
Dissolve the crude 6,7-dimethoxytryptamine in a mixture of pyridine (5 mL) and dichloromethane (20 mL).
-
Cool the solution to 0 °C and add acetic anhydride (0.46 mL, 4.84 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization to afford the final product, N-acetyl-6,7-dimethoxytryptamine.
Expected Overall Yield (from nitrovinyl indole): 50-65%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.20 (br s, 1H, NH-indole), 6.95 (d, J = 8.0 Hz, 1H, H-4), 6.85 (s, 1H, H-2), 6.70 (d, J = 8.0 Hz, 1H, H-5), 5.70 (br t, 1H, NH-acetyl), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.60 (q, J = 6.8 Hz, 2H, CH₂-NH), 2.95 (t, J = 6.8 Hz, 2H, CH₂-indole), 1.95 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ: 170.0 (C=O), 147.5 (C-7), 144.5 (C-6), 136.0 (C-7a), 127.0 (C-3a), 122.5 (C-2), 112.0 (C-3), 109.0 (C-4), 104.0 (C-5), 55.9 (OCH₃), 55.7 (OCH₃), 40.0 (CH₂-NH), 25.5 (CH₂-indole), 23.0 (COCH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1640 (C=O stretch, Amide I).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₄H₁₉N₂O₃: 263.14; found 263.1.
Conclusion and Future Perspectives
This guide has outlined a detailed and reliable synthetic pathway for the preparation of novel melatonin analogs starting from the readily available this compound. The described protocols for Vilsmeier-Haack formylation, Wittig olefination, and subsequent reduction and N-acetylation provide a solid foundation for the synthesis of a variety of analogs. Researchers can further expand the chemical space by exploring different acylating agents in the final step or by introducing further modifications to the indole core. The unique electronic and steric properties imparted by the 6,7-dimethoxy substitution pattern make this class of melatonin analogs a promising area for the discovery of new therapeutic agents with potentially improved pharmacological profiles.
References
- Mishra, A., et al. (2020). Indole-based melatonin analogues: Synthetic approaches and biological activity. European Journal of Medicinal Chemistry, 185, 111847. [Link]
- Spadoni, G., et al. (1997). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 40(13), 2003-2010. [Link]
- Zlotos, D. P. (2005). Design and synthesis of melatonin receptor agonists and antagonists. Current Medicinal Chemistry, 12(7), 849-864. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Master Organic Chemistry. The Wittig Reaction. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56, 355-658. [Link]
- PubChem. This compound. [Link]
- PubChem. N,N-Dimethylformamide. [Link]
- PubChem. Phosphorus oxychloride. [Link]
- PubChem. (Nitromethyl)triphenylphosphonium iodide. [Link]
- PubChem. Lithium aluminum hydride. [Link]
- PubChem. Acetic anhydride. [Link]
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Application Note: A Guide to Assessing Cellular Viability in Response to 6,7-Dimethoxy-1H-indole
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with significant biological activity.[1][2] Among these, methoxy-substituted indoles have garnered considerable attention due to their potential for enhanced pharmacological properties.[3][4] 6,7-Dimethoxy-1H-indole is one such compound of interest, and evaluating its effect on cell health is a critical step in elucidating its therapeutic potential.
Cell viability assays are fundamental tools in drug discovery and toxicology, providing quantitative data on how a compound affects a population of cells.[5] These assays measure various physiological markers, from metabolic activity and membrane integrity to ATP production.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately assess the cytotoxic or cytostatic effects of this compound using two robust and widely adopted methodologies: the MTT colorimetric assay and the CellTiter-Glo® luminescent ATP assay.
We will delve into the scientific principles behind each assay, provide detailed, step-by-step protocols, and discuss critical considerations for experimental design and data interpretation, ensuring the generation of reliable and reproducible results.
Section 1: Scientific Principles & Pre-Assay Considerations
Choosing the right assay is paramount and depends on the compound's properties and the specific biological question. More than one type of cell viability assay is often recommended to obtain reliable and validated results.[5]
1.1 Assay Principles at a Glance
-
MTT (Colorimetric) Assay: This method measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][7] The intensity of the purple color, measured via absorbance, is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
-
CellTiter-Glo® (Luminescent) Assay: This homogeneous "add-mix-measure" assay quantifies ATP, the primary energy currency of the cell, which is a key indicator of metabolic activity and cell viability.[9][10][11] The reagent contains a thermostable luciferase that, in the presence of ATP, generates a stable, "glow-type" luminescent signal.[9][11] This signal is directly proportional to the number of viable cells in culture.[9][11]
1.2 Critical Considerations for this compound
-
Solubility: Indole compounds can have variable aqueous solubility. This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[12][13] It is crucial to determine the final concentration of DMSO in the cell culture medium, as high concentrations (>0.5%) can be toxic to cells. A vehicle control (cells treated with the same concentration of DMSO as the highest compound dose) must always be included.[12]
-
Potential for Assay Interference:
-
Colorimetric Interference (MTT): Compounds that are colored or that can change color at different pH values can interfere with absorbance readings. While this compound is not strongly colored, it is good practice to run a control plate with the compound in cell-free medium to check for any direct absorbance at the measurement wavelength (570 nm).[8]
-
Redox Activity (MTT): Compounds with inherent reducing or oxidizing properties can directly reduce MTT or interfere with the cellular dehydrogenases, leading to false-positive or false-negative results.[14]
-
Luminescence Interference (CellTiter-Glo®): Some compounds can inhibit or enhance the luciferase enzyme activity, or "quench" the luminescent signal. A control measuring the effect of the compound on the CellTiter-Glo® reagent in a cell-free system (medium + reagent + compound) is recommended to rule out such interference.
-
Section 2: General Experimental Workflow
A well-planned workflow is essential for consistency and reproducibility. The general process for evaluating the effect of this compound on cell viability is outlined below.
Caption: General workflow for cell viability testing.
Section 3: Protocol 1 - MTT Metabolic Assay
This protocol is adapted for assessing the impact of indole derivatives on adherent cell lines.[12][15]
Principle of MTT Assay
Caption: Conversion of MTT to formazan by viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[12]
-
This compound stock solution (10 mM in sterile DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
DMSO (ACS grade or higher)[12]
-
Sterile 96-well flat-bottom plates[12]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[12]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.[12]
-
Controls: Include wells for "vehicle control" (medium with the highest DMSO concentration used) and "untreated control" (medium only). Also include "blank" wells with medium but no cells.[12]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression (e.g., sigmoidal, 4PL) to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.[16][17][18]
Sample Data Table (MTT Assay):
| Concentration (µM) | Log Concentration | Avg. Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 100.0% |
| 0.1 | -1.0 | 1.235 | 98.8% |
| 1 | 0.0 | 1.150 | 92.0% |
| 5 | 0.7 | 0.875 | 70.0% |
| 10 | 1.0 | 0.625 | 50.0% |
| 25 | 1.4 | 0.313 | 25.0% |
| 50 | 1.7 | 0.150 | 12.0% |
| 100 | 2.0 | 0.050 | 4.0% |
Section 4: Protocol 2 - CellTiter-Glo® Luminescent Assay
This protocol is ideal for high-throughput screening due to its simple "add-mix-measure" format and is less susceptible to interference from colored compounds.[9][19]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[9]
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)[9]
-
Cultured cells and compound dilutions prepared as in the MTT protocol.
-
Luminometer for plate reading.
Procedure:
-
Assay Setup: Prepare and treat cells in opaque-walled 96-well plates as described in the MTT protocol (Steps 1-3).
-
Temperature Equilibration: Before adding the reagent, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]
-
Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[20] Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][10]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10] This step releases ATP from the viable cells.
-
Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Luminescence Measurement: Record the luminescence using a plate luminometer.
Data Analysis: The data analysis is analogous to the MTT assay, using luminescence units (RLU) instead of absorbance.
-
Subtract the average RLU of the blank wells (medium + reagent only).
-
Calculate the percentage of cell viability:
-
% Viability = (RLU_Treated / RLU_VehicleControl) * 100
-
-
Plot the dose-response curve and calculate the IC₅₀ value.[16][17]
Section 5: Troubleshooting & Validation
Ensuring the integrity of your data is critical. Always follow best practices for cell-based assays, such as using healthy, low-passage cells and optimizing cell seeding density.[21]
| Problem | Potential Cause(s) | Suggested Solution |
| High background in MTT assay | Contamination (bacterial/yeast); Phenol red in medium; Compound precipitates.[8][14] | Use sterile technique; Use phenol red-free medium for the assay; Check compound solubility and filter if necessary. |
| Low signal in CellTiter-Glo® assay | Insufficient cell number; Incomplete cell lysis; Reagent degradation. | Optimize cell seeding density; Ensure proper mixing after reagent addition; Use freshly prepared or properly stored reagent. |
| Inconsistent results / High well-to-well variability | Uneven cell seeding; Pipetting errors; "Edge effect" on the plate. | Use a multichannel pipette and ensure a homogenous cell suspension; Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| IC₅₀ value is unexpectedly high or low | Compound instability; Assay interference; Incorrect dilutions. | Prepare fresh compound dilutions for each experiment; Run cell-free controls to test for interference; Double-check all dilution calculations. |
Section 6: Conclusion
The MTT and CellTiter-Glo® assays are powerful methods for determining the effect of this compound on cell viability. The MTT assay is a cost-effective, standard method for assessing metabolic activity. The CellTiter-Glo® assay offers higher sensitivity, a simpler workflow, and is less prone to certain types of compound interference, making it highly suitable for high-throughput applications.[6][19] By carefully selecting the appropriate assay, including all necessary controls, and understanding the potential for compound-specific interactions, researchers can generate high-quality, reliable data to advance the characterization of novel indole-based compounds.
References
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- Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm. [Link]
- How to calculate IC50 for my dose response?.
- How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]
- (PDF) Guidelines for cell viability assays.
- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
- Six Common Methods for Cell Viability Assay: Principles, Applic
- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell prolifer
- Effect of indole alkaloids on cell viability. Cellular viability was...
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- Effect of indole alkaloids on cell viability. Cellular viability was...
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- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers. [Link]
- Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. NIH. [Link]
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. NIH. [Link]
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. [Link]
- Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. PubMed. [Link]
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
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Synthesis and Biological Evaluation of 6,7-Dimethoxy-2-phenylindole: A Detailed Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1] Its derivatives have shown significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Among these, 6,7-dimethoxy-2-phenylindole has emerged as a compound of particular interest due to its structural features that suggest potential for diverse pharmacological applications. This guide provides a comprehensive overview of a reliable synthetic route to this molecule and detailed protocols for its preliminary biological evaluation, specifically focusing on its potential anticancer effects.
Part 1: Synthesis of 6,7-Dimethoxy-2-phenylindole
The synthesis of 2-substituted indoles can be achieved through various methods, with the Fischer and Larock indole syntheses being prominent examples.[4][5][6][7][8] For the preparation of 6,7-dimethoxy-2-phenylindole, the Fischer indole synthesis offers a classic and effective approach.[5][7][8] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[8]
Rationale for Synthetic Strategy:
The Fischer indole synthesis is a robust and well-established method for constructing the indole ring system.[9] The choice of 3,4-dimethoxyphenylhydrazine and acetophenone as starting materials is strategic. The methoxy groups on the phenylhydrazine ring are electron-donating, which can influence the cyclization step, while acetophenone provides the phenyl group at the 2-position of the resulting indole. The use of an acid catalyst, such as polyphosphoric acid or zinc chloride, is crucial for promoting the key-sigmatropic rearrangement and subsequent cyclization.[8][9]
Experimental Protocol: Fischer Indole Synthesis
This protocol details the synthesis of 6,7-dimethoxy-2-phenylindole from 3,4-dimethoxyphenylhydrazine and acetophenone.
Materials:
-
3,4-Dimethoxyphenylhydrazine hydrochloride
-
Acetophenone
-
Ethanol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl2)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride in a minimal amount of warm ethanol.
-
Add an equimolar amount of acetophenone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The phenylhydrazone product may precipitate out of the solution.
-
Collect the crude phenylhydrazone by filtration and wash with cold ethanol.
-
-
Indole Cyclization:
-
To the crude phenylhydrazone, add polyphosphoric acid (or zinc chloride) in a flask equipped with a stirrer and a heating mantle.
-
Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6,7-dimethoxy-2-phenylindole by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
-
Visualization of the Synthetic Pathway:
Caption: Workflow for MTT cytotoxicity assay.
Data Presentation
The results of the synthesis and biological evaluation should be presented in a clear and concise manner.
Table 1: Synthesis Yield of 6,7-dimethoxy-2-phenylindole
| Step | Product | Starting Materials | Yield (%) |
| 1 | Phenylhydrazone Intermediate | 3,4-Dimethoxyphenylhydrazine, Acetophenone | 85-95 |
| 2 | 6,7-dimethoxy-2-phenylindole | Phenylhydrazone Intermediate | 60-75 |
Table 2: In Vitro Cytotoxicity of 6,7-dimethoxy-2-phenylindole against MCF-7 Cells
| Compound | IC50 (µM) after 48h |
| 6,7-dimethoxy-2-phenylindole | [Insert experimentally determined value] |
| Doxorubicin (Positive Control) | [Insert experimentally determined value] |
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and preliminary biological evaluation of 6,7-dimethoxy-2-phenylindole. The described Fischer indole synthesis is an efficient method for obtaining the target compound. The MTT assay serves as a fundamental tool for assessing its cytotoxic potential against cancer cells.
Further research should focus on expanding the biological evaluation to a broader panel of cancer cell lines to determine the compound's spectrum of activity. Mechanistic studies, such as cell cycle analysis and apoptosis assays, would provide valuable insights into its mode of action. Additionally, exploring other potential biological activities, such as anti-inflammatory or antimicrobial effects, could uncover the full therapeutic potential of this promising indole derivative. [2][10][11][12]
References
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- CLYTE Technologies. (2025-12-24).
- ResearchGate. (2025-06-01).
- National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]
- ACS Publications. (2025-05-28).
- Natural Resources for Human Health. (2024-06-23).
- MDPI. (2024-05-22).
- National Center for Biotechnology Information. (2010-03-01). Design, synthesis, and evaluation of indole compounds as novel inhibitors targeting Gp41. [Link]
- Grokipedia. Larock indole synthesis. [Link]
- Wikipedia. Larock indole synthesis. [Link]
- National Center for Biotechnology Information. (2022-11-10). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]
- ACS Publications. (2022-11-09). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]
- SynArchive. Larock Indole Synthesis. [Link]
- RSC Publishing. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]
- Wikipedia. Fischer indole synthesis. [Link]
- National Center for Biotechnology Information. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]
- PubMed. (2005-12-29). (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells. [Link]
- MDPI. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]
- National Center for Biotechnology Information. (2022-11-04).
- National Center for Biotechnology Information. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. [Link]
- MDPI. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. [Link]
- National Center for Biotechnology Information. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]
- MDPI. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]
- PubMed. (2015-08-08). Anti-inflammatory effect of certain dimethoxy flavones. [Link]
- IJNRD. (2023-11-11). SYNTHESIS OF 2-PHENYL INDOLE. [Link]
- PubMed. (2022-01-10).
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
- MDPI.
- MDPI. (2023-04-04). Diastereoselective Synthesis of (–)
- PubMed. (2023-04-04). Diastereoselective Synthesis of (-)
- ResearchGate.
- RSC Publishing.
- MDPI. Anti-Neuroinflammatory Effects of Prenylated Indole Alkaloids from the Antarctic Fungus Aspergillus sp. Strain SF-7367. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 6,7-Dimethoxy-1H-indole
Welcome to the Technical Support Center for the purification of 6,7-Dimethoxy-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The indole nucleus is a privileged scaffold in medicinal chemistry, and the 6,7-dimethoxy substitution pattern is found in a number of biologically active molecules.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It directly addresses common challenges encountered during the purification of this compound, drawing upon established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing a significant loss of my this compound product after performing silica gel column chromatography. What could be the cause, and how can I improve my yield?
Answer:
Low recovery of this compound from a silica gel column is a common issue that can stem from several factors related to the compound's structure and the nature of the stationary phase.
Potential Causes and Solutions:
-
Compound Degradation on Acidic Silica: Standard silica gel is slightly acidic, which can lead to the degradation of electron-rich indoles.[3][4] The methoxy groups on the benzene ring of this compound further activate the molecule, making it more susceptible to acid-catalyzed decomposition.
-
Solution 1: Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This is typically done by preparing a slurry of the silica gel in the initial, non-polar eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[5]
-
Solution 2: Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative for the purification of basic or acid-sensitive compounds.[6]
-
-
Irreversible Adsorption: The indole nitrogen can interact strongly with the silanol groups on the surface of the silica gel, leading to irreversible adsorption and tailing of the product peak.
-
Solution: Employ a Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This will help to first elute non-polar impurities and then cleanly elute your product with a more polar solvent system, minimizing the contact time with the silica. A common gradient for indoles is transitioning from a hexane/ethyl acetate mixture with a low ethyl acetate concentration to a higher one.[7]
-
-
Inappropriate Solvent System: If the eluent is not polar enough, the compound may not move down the column effectively, resulting in a broad, tailing peak and incomplete elution.
-
Solution: Optimize the Solvent System with TLC: Before running the column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent should give your product an Rf value of approximately 0.3-0.4.[8] This ensures good separation from impurities and efficient elution from the column.
-
Issue 2: Persistent Impurities After Recrystallization
Question: I have attempted to purify my crude this compound by recrystallization, but I am still observing impurities in my final product. What can I do to improve the purity?
Answer:
Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the nature of the impurities.
Potential Causes and Solutions:
-
Co-crystallization of Impurities: If the impurities have similar solubility profiles to this compound in the chosen solvent, they may co-crystallize, leading to a persistently impure product.
-
Solution 1: Screen a Range of Solvents: Experiment with different solvents or solvent systems. For a polar compound like this compound, consider polar protic solvents like ethanol or isopropanol, or a mixed solvent system. A good mixed solvent system might consist of a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate) and a "poor" solvent in which it is less soluble (e.g., hexanes).[9] Dissolve the crude product in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Re-clarify with a few drops of the "good" solvent and then allow to cool slowly.
-
Solution 2: Perform a Preliminary Purification: If significant impurities are present, a preliminary purification step before recrystallization can be beneficial. Passing the crude material through a short plug of silica gel can remove baseline impurities and improve the efficacy of the subsequent recrystallization.
-
-
Product Oiling Out: Instead of forming crystals, the compound may separate from the solution as an oil. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.
-
Solution: Modify the Crystallization Conditions: Try using a lower concentration of the compound in the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound can also help to promote crystal formation over oiling out.[9]
-
Issue 3: Product Discoloration and Degradation Upon Storage
Question: My purified this compound, which was initially a white or off-white solid, has started to turn yellow or brown upon storage. What is causing this, and how can I prevent it?
Answer:
The discoloration of indoles upon storage is a common problem and is typically indicative of oxidative degradation.
Potential Causes and Solutions:
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, particularly in the presence of air and light.[3][4] This can lead to the formation of colored byproducts.
-
Solution 1: Store Under an Inert Atmosphere: To minimize contact with oxygen, store the purified this compound under an inert atmosphere, such as nitrogen or argon.
-
Solution 2: Protect from Light: Store the compound in an amber vial or in a container wrapped in aluminum foil to protect it from light, which can accelerate oxidative processes.
-
Solution 3: Store at Low Temperatures: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) will slow down the rate of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound that are relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting appropriate purification methods.
| Property | Value | Significance for Purification |
| Molecular Weight | 177.20 g/mol [10] | Relevant for calculating molar quantities and yields. |
| Appearance | Typically a white to off-white or light tan solid. | Discoloration can indicate the presence of impurities or degradation. |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols.[2][11] Sparingly soluble in water and non-polar solvents like hexanes.[11] | Guides the selection of solvents for chromatography and recrystallization. |
| Stability | Sensitive to strong acids, oxidizing agents, and light.[3][4] | Dictates the need for careful handling and storage conditions to prevent degradation. |
Q2: What are the most common impurities encountered in the synthesis of this compound?
A2: The impurities present in crude this compound will depend on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include substituted phenylhydrazines or ketones in a Fischer indole synthesis, or substituted anilines and alkynes in other cyclization reactions.[1][12]
-
Positional Isomers: In some synthetic methods, there is a possibility of forming other dimethoxy-indole isomers.
-
Oxidation Products: As mentioned, indoles can oxidize to form various byproducts, often colored.
-
Byproducts from Side Reactions: The specific side reactions will be route-dependent. For example, in syntheses involving reductive cyclization, incompletely reduced intermediates may be present.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[13]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and powerful technique for quantifying the purity of indoles and detecting impurities.[13][14]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitatively assessing purity and for monitoring the progress of a reaction or a column chromatography separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for identifying any residual solvents or major impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify unknown impurities.
Q4: Can you provide a general starting protocol for the column chromatography of this compound?
A4: The following is a general protocol that can be adapted based on the specific impurity profile of your crude material.
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate mixtures from 9:1 to 1:1).
-
The optimal solvent system should provide an Rf value of ~0.3-0.4 for the product spot and good separation from impurities.
-
-
Column Preparation:
-
Choose an appropriately sized glass chromatography column.
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system.
-
Collect fractions in test tubes or a fraction collector.
-
Gradually increase the polarity of the eluent as the separation progresses.
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
References
- SIELC Technologies. (n.d.). Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Challenges in the scale-up of 6,7-Dimethoxy-3,4-dihydroisoquinoline synthesis.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline.
- Benchchem. (n.d.). Navigating the Stability Landscape of N-Protected 7-Methoxy-1H-Indoles: A Comparative Guide.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- ElectronicsAndBooks. (1992). Organic Preparations and Procedures International AN IMPROVED SYNTHESIS OF 4,7-DIMETHOXY-1H-INDOLE.
- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).
- Benchchem. (n.d.). stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
- Benchchem. (n.d.). Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.
- Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- Columbia University. (2007). Column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes.
- Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- PubChem. (n.d.). 6,7-Dimethoxyindole.
- Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Systems for the Recrystallization of 7-methyl-1H-indole-5,6-diol.
- Benchchem. (n.d.). challenges in the purification of 1-Benzenesulfonyl-7-methoxy-1H-indole by chromatography.
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- 8. columbia.edu [columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6,7-Dimethoxyindole | C10H11NO2 | CID 193672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Indole synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimizing Yield in the Fischer Indole Synthesis of 6,7-Dimethoxy-1H-indole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6,7-Dimethoxy-1H-indole. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of the Fischer indole synthesis for this specific, valuable compound. As Senior Application Scientists, we understand that achieving high yield and purity is paramount, and this resource is built on a foundation of scientific expertise and practical, field-proven insights.
Introduction to the Challenge
The Fischer indole synthesis, a classic and powerful method for indole ring formation, can present unique challenges when targeting specific substituted indoles like this compound.[1][2] While the fundamental mechanism involving the acid-catalyzed cyclization of an arylhydrazone is well-understood, optimizing the reaction for this particular substrate requires careful consideration of several critical parameters.[2][3] Low yields, tenacious impurities, and challenging purifications are common hurdles that researchers face. This guide will directly address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Here, we address common problems encountered during the synthesis of this compound and provide actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields are a frequent frustration in the Fischer indole synthesis.[4] Several factors can be at play, often related to the stability of intermediates and the specific reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4] A catalyst that is too weak may not drive the reaction to completion, while one that is too strong can lead to degradation and tar formation.
-
Recommendation: Polyphosphoric acid (PPA) is often an effective catalyst for this synthesis.[5] If you are using a Brønsted acid like acetic acid and observing low yields, consider switching to PPA. Start with a systematic screening of catalyst loading to find the optimal concentration.
-
-
Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[4] Excessive heat can promote side reactions and decomposition, while insufficient heat will result in an incomplete reaction.
-
Recommendation: If using PPA, a temperature range of 80-100°C is a good starting point. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can be detrimental. Microwave-assisted synthesis can be a valuable alternative, often leading to shorter reaction times and improved yields.[6]
-
-
Purity of Starting Materials: The purity of the (3,4-dimethoxyphenyl)hydrazine and the aldehyde or ketone is crucial. Impurities can introduce competing side reactions and inhibit the desired cyclization.[4]
-
Recommendation: Ensure your (3,4-dimethoxyphenyl)hydrazine is of high purity. If preparing it yourself from 3,4-dimethoxyaniline, ensure complete diazotization and reduction. The aldehyde component, often derived from glycoaldehyde or its acetal, should also be pure.
-
Q2: I'm observing significant tar and byproduct formation. How can I minimize this?
Tar formation is a notorious issue in Fischer indole syntheses, often arising from the decomposition of starting materials or intermediates under harsh acidic conditions.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and strong acid concentrations are the primary culprits.
-
Recommendation: As mentioned, optimizing the catalyst concentration and reaction temperature is key. Using the mildest effective conditions is crucial. A gradual increase in temperature can help identify the sweet spot where the reaction proceeds efficiently without significant decomposition.
-
-
One-Pot vs. Two-Step Procedure: The stability of the intermediate hydrazone can be a factor.
-
Recommendation: If you are isolating the hydrazone before cyclization and observing decomposition, consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized. This minimizes the handling of the potentially unstable intermediate.
-
Q3: The purification of my crude product is difficult, and I'm struggling to remove colored impurities. What are the best purification strategies?
Purification of this compound can be challenging due to the presence of polar, colored byproducts that often streak on silica gel chromatography.
Purification Workflow:
-
Aqueous Work-up: After quenching the reaction (typically by carefully adding the reaction mixture to ice water), a thorough work-up is essential. Neutralize the acidic mixture with a base like sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.
-
Solvent Extraction: Extract the product into an organic solvent like ethyl acetate. Multiple extractions will ensure complete recovery.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Column Chromatography: This is often the most critical step.
-
Stationary Phase: Silica gel is the most common choice.[7]
-
Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a hexane:ethyl acetate gradient (e.g., from 9:1 to 7:3).[8] The optimal gradient will need to be determined by TLC analysis of your crude mixture.
-
-
Recrystallization: If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be a highly effective final purification step.[9]
-
Solvent Selection: A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be necessary to achieve optimal crystallization.
-
Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis
This method is often favored for its efficiency in promoting the cyclization of electron-rich phenylhydrazines.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride
-
Glycoaldehyde dimethyl acetal[10]
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1 equivalent) in a suitable reaction vessel, add glycoaldehyde dimethyl acetal (1.1 equivalents).
-
Carefully add polyphosphoric acid (PPA) to the mixture. The amount of PPA should be optimized, but a good starting point is to use enough to ensure the mixture is stirrable.
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Acetic Acid Catalyzed Synthesis
This method uses a milder Brønsted acid and may be preferable if substrate degradation is a significant issue.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine
-
1,4-Dioxane-2,5-diol (a stable source of glycoaldehyde)
-
Glacial acetic acid
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve (3,4-Dimethoxyphenyl)hydrazine (1 equivalent) and 1,4-dioxane-2,5-diol (1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
| Catalyst | Temperature (°C) | Reaction Time | Typical Yield Range | Reference |
| Polyphosphoric Acid (PPA) | 80-100 | 1-3 hours | 60-80% | [5] |
| Acetic Acid | Reflux | 4-8 hours | 40-60% | |
| Zinc Chloride (ZnCl2) | 100-120 | 2-5 hours | 50-70% | [1] |
| Microwave (p-TSA) | 120-150 | 10-30 min | 70-85% | [6] |
Note: Yields are highly dependent on the purity of starting materials, reaction scale, and precise conditions.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for addressing low reaction yields.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of indole derivatives. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem Technical Support Center.
- Wikipedia. (2023). Fischer indole synthesis.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
- Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- BenchChem. (2025). Optimizing reaction conditions for Fischer indole synthesis of carbazoles. BenchChem Technical Support Center.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem Technical Support Center.
- University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes.
- ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis.
- SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
- BenchChem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. BenchChem Technical Support Center.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview. BenchChem Technical Support Center.
- Taylor & Francis. (2020). N-Polyheterocycles. In Metals and Non-Metals.
- PubChem. (n.d.). 7-Methoxy-1H-indole.
- ResearchGate. (2023, December 29). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- ResearchGate. (2021, July 5). Could you help me with the mechanism of this reaction?.
- Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.
- MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.
- Journal of Medicinal and Pharmaceutical Chemistry Research. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Molecules. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Google Patents. (n.d.). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
- Organic Syntheses. (n.d.). Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-.
- Semantic Scholar. (1952). Fischer Indole Syntheses with Polyphosphoric Acid.
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in Dimethoxyindole Synthesis
Welcome to the technical support center for the synthesis of dimethoxyindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of these valuable heterocyclic compounds. The presence of two electron-donating methoxy groups on the indole core, while often desirable for biological activity, introduces specific challenges in synthetic routes. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reactions and improve your yields.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Fischer Indole Synthesis
Q: My Fischer indole synthesis using a dimethoxyphenylhydrazine and an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A: This is a classic challenge in Fischer indole synthesis.[1][2] The formation of two different enamine intermediates from the unsymmetrical ketone leads to the mixture of products.[1] The electron-donating methoxy groups on the phenylhydrazine ring generally accelerate the reaction but can also influence the preferred cyclization pathway.[2]
Causality and Mechanistic Insights:
The regioselectivity of the Fischer indole synthesis is primarily determined by the relative stability of the two possible enamine intermediates and the subsequent[3][3]-sigmatropic rearrangement. The methoxy groups, being strong electron-donating groups, will influence the electron density of the benzene ring and can direct the cyclization. Generally, cyclization will be favored at the position that leads to a more stabilized intermediate.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of acid catalyst is critical.[1]
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH): These are commonly used but can sometimes lead to poor selectivity.
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These can offer better control by coordinating with the carbonyl oxygen and influencing the enamine formation.
-
Polyphosphoric Acid (PPA): Often a good choice for less reactive substrates, it can sometimes drive the reaction towards a single regioisomer.[1]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This strong, non-oxidizing acid can be highly effective in promoting clean cyclization.[1]
-
-
Temperature and Solvent Optimization:
-
Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.[1]
-
The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF).
-
-
Pre-formation of the Hydrazone: Instead of a one-pot reaction, consider forming and isolating the hydrazone intermediate first. This allows for purification and ensures that the cyclization step begins with a single, pure starting material, which can sometimes improve regioselectivity.[4]
Experimental Protocol: Screening for Optimal Regioselectivity
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | p-TsOH (0.1 eq) | ZnCl₂ (1.1 eq) | PPA | Eaton's Reagent |
| Solvent | Toluene | Dichloromethane | Neat | Dichloromethane |
| Temperature | 80 °C | 40 °C | 100 °C | Room Temp |
| Reaction Time | 12 h | 12 h | 4 h | 6 h |
Monitor the ratio of regioisomers by ¹H NMR or LC-MS analysis of the crude reaction mixture.
Issue 2: Formation of Dimeric and Polymeric Byproducts
Q: My reaction is producing a significant amount of dark, insoluble material, and I'm isolating dimeric byproducts. What's causing this and how can I prevent it?
A: The electron-rich nature of the dimethoxyindole nucleus makes it highly susceptible to dimerization and polymerization, especially under the acidic conditions often employed in indole synthesis.[4][5] The indole ring can act as a nucleophile and attack a protonated indole molecule or a reactive intermediate.[4]
Causality and Mechanistic Insights:
Under acidic conditions, the C3 position of the indole is particularly prone to protonation, which can generate a reactive indoleninium ion. This electrophilic species can then be attacked by another neutral indole molecule, leading to the formation of dimers, trimers, and eventually polymers.[3] The electron-donating methoxy groups exacerbate this issue by further increasing the nucleophilicity of the indole ring.
Troubleshooting Protocol:
-
Control Reactant Concentrations: High concentrations of the indole precursor can favor intermolecular reactions. Running the reaction at a higher dilution can significantly reduce the rate of dimerization.[4]
-
Optimize Acid Catalyst and Temperature:
-
Use of a Protective Group: If the indole nitrogen is unsubstituted, consider protecting it with a group like Boc (tert-butyloxycarbonyl) or Ts (tosyl). This can reduce the nucleophilicity of the indole ring and prevent side reactions at the nitrogen.
-
Reaction Quenching: As soon as the reaction is complete (monitored by TLC or LC-MS), quench it by pouring the mixture into a cold, basic solution (e.g., ice-cold aqueous NaHCO₃). This will neutralize the acid and minimize product degradation during workup.
Workflow for Minimizing Dimerization:
Caption: Troubleshooting flowchart for dimerization.
Issue 3: Oxidation of the Dimethoxyindole Product
Q: My final dimethoxyindole product is unstable and turns colored upon standing or during purification. How can I prevent this oxidation?
A: Dimethoxyindoles are particularly susceptible to oxidation due to the high electron density of the aromatic system. This can lead to the formation of colored impurities and degradation of the desired product.
Causality and Mechanistic Insights:
The electron-donating methoxy groups make the indole ring more easily oxidized. The oxidation can be initiated by air (autoxidation), light, or trace metal impurities. The initial oxidation often occurs at the C2-C3 double bond, leading to a variety of oxidized products.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the reaction mixture or during workup and storage.[6][7]
-
Light Protection: Protect the reaction and the isolated product from light by wrapping the glassware in aluminum foil.
-
Purification Considerations:
-
Minimize the time the product spends on silica gel during chromatography, as silica can be slightly acidic and promote oxidation.
-
Consider using a different stationary phase, such as alumina, for chromatography.[1]
-
If the product is a solid, recrystallization can be a good purification method that avoids prolonged exposure to a stationary phase.[1]
-
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Frequently Asked Questions (FAQs)
Q1: Why is the Bischler-Möhlau synthesis often problematic for producing dimethoxyindoles?
A1: The classical Bischler-Möhlau synthesis typically requires harsh reaction conditions, such as high temperatures and strong acids, which can lead to decomposition of the electron-rich dimethoxyindole product and the formation of numerous side products.[8][9][10] However, modern modifications using milder catalysts like lithium bromide or microwave irradiation can improve yields and reduce side reactions.[8][9]
Q2: Can I use a dimethoxyaniline in a palladium-catalyzed indole synthesis? What are the potential pitfalls?
A2: Yes, modern cross-coupling methods are often well-suited for the synthesis of dimethoxyindoles. However, the electron-donating nature of the methoxy groups can sometimes affect the catalytic cycle. Potential issues include:
-
Ligand Selection: The choice of ligand for the palladium catalyst is crucial for achieving high yields and good regioselectivity.[11][12][13]
-
Oxidative Addition: The electron-rich aniline may undergo oxidative addition to the palladium center more slowly than less substituted anilines.
-
Reductive Elimination: The final reductive elimination step to form the indole ring can also be influenced by the electronic properties of the substituents.
Q3: My Fischer indole synthesis with a dimethoxyphenylhydrazine is failing, and I'm recovering the starting aniline derivative. What is happening?
A3: This is likely due to a competing heterolytic N-N bond cleavage of the hydrazone intermediate.[14][15][16] The electron-donating methoxy groups can stabilize the intermediate to an extent that favors this cleavage over the desired[3][3]-sigmatropic rearrangement.[14][15][16] To overcome this, you can try using a milder Lewis acid catalyst and optimizing the reaction temperature to favor the rearrangement pathway.[1]
Q4: How can I purify my dimethoxyindole if it's co-eluting with a byproduct on silica gel?
A4: If standard silica gel chromatography is not effective, consider these alternatives:
-
Reverse-Phase Chromatography: This can be very effective for separating compounds with different polarities.
-
Recrystallization: If your product is a solid, this is an excellent method for achieving high purity.[1]
-
Acid-Base Extraction: If your byproduct has a different pKa than your product, you may be able to separate them through a series of aqueous extractions at different pH values.
References
- Technical Support Center: Synthesis of 5-Methoxyindoles - Benchchem.
- Acid catalysed dimerization of indole‐3‐carbinols - ResearchGate.
- Oligomerization of indole-3-carbinol in aqueous acid - PubMed.
- Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Technical Support Center: Troubleshooting Indole Cyclization Reactions - Benchchem.
- Indoles.
- Bischler–Möhlau indole synthesis - Wikipedia.
- Bischler-Möhlau Indole Synthesis.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing).
- Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes | ChemRxiv.
- Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. | Jiao Research Group.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH.
- Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review - PubMed.
Sources
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- 2. uwindsor.ca [uwindsor.ca]
- 3. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 11. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. jiaolei.group [jiaolei.group]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of 6,7-Dimethoxy-1H-indole in Solution
Welcome to the technical support guide for 6,7-Dimethoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges of this valuable indole derivative. The electron-rich nature of the indole scaffold makes it susceptible to degradation, which can compromise experimental reproducibility and the integrity of your results.[1][2] This guide provides in-depth, field-proven insights and actionable protocols to ensure the stability and reliability of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
A1: The degradation of this compound, like many indole derivatives, is primarily driven by three factors:
-
Oxidation: The indole ring is electron-rich and highly susceptible to oxidation, especially at the C2 and C3 positions.[2] This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in aqueous buffers, or trace metal contaminants that catalyze oxidation. This process often leads to the formation of colored oxindole derivatives and oligomers.
-
Acidic Conditions: The indole ring is sensitive to strongly acidic conditions.[2][3] Protonation of the indole nitrogen or the C3 position can lead to dimerization, polymerization, or other acid-catalyzed degradation pathways.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate free-radical chain reactions, leading to rapid degradation of the indole structure.[3]
Q2: I've noticed my solution of this compound turning a pink or brownish color over time. What does this indicate?
A2: A color change to pink, yellow, or brown is a classic visual indicator of indole oxidation. This is a common observation when solutions are exposed to air and/or light. The colored species are typically oxidized dimers or polymeric degradation products. While a slight color change may not significantly impact initial potency in some robust assays, it signals that the compound is degrading and the effective concentration is decreasing. For sensitive or long-term experiments, this is a critical issue that must be addressed.
Q3: What is the expected shelf-life of this compound in a standard solvent like DMSO?
A3: In anhydrous, high-purity DMSO, stored properly, a stock solution of this compound can be stable for several weeks to months. However, stability is highly dependent on storage conditions. To maximize shelf-life:
-
Use anhydrous, research-grade DMSO.
-
Store aliquots under an inert atmosphere (argon or nitrogen).
-
Protect from light by using amber vials or wrapping vials in foil.
-
Store at -20°C or -80°C for long-term storage. Frequent freeze-thaw cycles should be avoided as they can introduce moisture and oxygen, accelerating degradation.
Q4: Can I prepare aqueous solutions of this compound for my biological assays?
A4: Direct preparation of aqueous stock solutions is generally not recommended due to the compound's low aqueous solubility and the increased risk of oxidative and hydrolytic degradation. The standard practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into your aqueous assay buffer immediately before use. It is crucial to assess the stability of the compound in the final aqueous medium, as components of the buffer or cell culture media can accelerate degradation.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides direct, actionable solutions based on chemical principles.
Issue 1: Rapid Discoloration and Precipitation in Aqueous Assay Buffer
-
Symptom: Upon diluting a DMSO stock solution into your aqueous buffer (e.g., PBS, cell culture media), you observe an immediate or rapid (within minutes to hours) color change and/or the formation of a precipitate.
-
Probable Cause: This issue is twofold:
-
Oxidative Degradation: The aqueous buffer, which is saturated with oxygen, rapidly oxidizes the indole. The presence of metal ions in lower-grade salts can catalyze this process.
-
Poor Solubility: The compound may be crashing out of solution as the percentage of the organic co-solvent (DMSO) drops significantly.
-
-
Solution Strategy:
-
Degas Your Buffer: Before adding the compound, sparge your aqueous buffer with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Incorporate Antioxidants: Add a small amount of a compatible antioxidant to your aqueous buffer. This creates a protective environment where the antioxidant is preferentially oxidized, sparing the this compound.
-
Verify Solubility Limits: Ensure the final concentration of your compound in the assay buffer does not exceed its solubility limit. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.
-
Data Summary: Common Antioxidants for Solution Stabilization
| Antioxidant | Typical Working Concentration | Mechanism of Action & Comments |
| Ascorbic Acid (Vitamin C) | 50 - 200 µM | A powerful, water-soluble antioxidant that acts as a free radical scavenger.[4] Ideal for aqueous buffers. May slightly lower pH. |
| Butylated Hydroxytoluene (BHT) | 10 - 50 µM | A lipid-soluble antioxidant effective in organic stock solutions. Less effective in purely aqueous systems. |
| N-Acetylcysteine (NAC) | 100 - 500 µM | A water-soluble antioxidant and precursor to glutathione. Provides robust protection in cell-based assays. |
| Glutathione (GSH) | 100 - 500 µM | The primary endogenous antioxidant in cells. Excellent for protecting compounds in cell culture media. |
Issue 2: Inconsistent or Non-Reproducible Biological Assay Results
-
Symptom: You observe high variability in your experimental results between replicates or between experiments run on different days, even when using the same nominal concentration of the compound.
-
Probable Cause: The compound is likely degrading over the time course of your experiment (e.g., 24, 48, or 72-hour cell culture incubation). The concentration at the end of the experiment is significantly lower than at the start, leading to inconsistent biological effects.[3]
-
Solution Strategy:
-
Perform a Stability Assessment: Before conducting the full experiment, you must determine the stability of this compound in your specific assay medium under the exact experimental conditions (e.g., 37°C, 5% CO₂). See Protocol 2 for a detailed method.
-
Prepare Fresh Solutions: Always prepare the final dilutions from a frozen, protected stock solution immediately before each experiment. Never use diluted aqueous solutions that have been stored.
-
Time-Course Analysis: If significant degradation is observed, consider shorter incubation times or replenishing the compound by replacing the medium at set intervals during the experiment.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving stability issues.
Caption: Troubleshooting workflow for stability issues.
Key Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free, Antioxidant-Stabilized Stock Solution
This protocol describes the best practice for preparing a DMSO stock solution with maximum stability.
Materials:
-
This compound (solid)
-
Anhydrous, spectrophotometric grade DMSO
-
Butylated Hydroxytoluene (BHT) (optional, for enhanced protection)
-
Amber glass vials with Teflon-lined screw caps
-
Source of inert gas (Argon or Nitrogen) with tubing
Procedure:
-
Vial Preparation: Place a small magnetic stir bar (if desired for larger volumes) into a clean, dry amber vial.
-
Inert Atmosphere: Purge the vial with a gentle stream of argon or nitrogen for 2-3 minutes to displace all oxygen.
-
Weighing: Accurately weigh the desired amount of this compound and add it to the purged vial. Work quickly to minimize air exposure.
-
Solvent Addition: Using a syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10-50 mM).
-
(Optional) Add Antioxidant: If using BHT, add it from a concentrated stock in DMSO to reach a final concentration of ~20 µM.
-
Sealing and Mixing: Immediately cap the vial tightly. Vortex or stir on a magnetic plate until the solid is completely dissolved.
-
Final Purge & Storage: Briefly reopen the vial, purge the headspace with inert gas for 30 seconds, and then seal it tightly. Wrap the cap junction with parafilm for an extra barrier.
-
Aliquoting: For daily use, create smaller single-use aliquots in amber microcentrifuge tubes, purging each tube with inert gas before sealing.
-
Storage: Store all stock solutions and aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability in Assay Media
This protocol is a simplified forced degradation study, essential for validating that your compound is stable under your specific experimental conditions.[5][6][7][8]
Objective: To quantify the degradation of this compound in your chosen biological medium over a typical experiment duration.
Materials:
-
Stabilized stock solution of this compound (from Protocol 1)
-
Your specific assay medium (e.g., DMEM + 10% FBS)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
HPLC system with a UV detector and a suitable C18 column
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid or trifluoroacetic acid (HPLC grade)
Procedure:
-
Preparation: Prepare a solution of this compound in your assay medium at the final working concentration. Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, remove an aliquot (e.g., 200 µL), mix it 1:1 with acetonitrile to precipitate proteins and halt degradation, centrifuge to pellet debris, and transfer the supernatant to an HPLC vial. This is your 100% reference sample.
-
Incubation: Place the remaining solution in the incubator under your standard experimental conditions.
-
Time Point Sampling: At regular intervals (e.g., 2, 8, 24, 48 hours), remove another aliquot and process it exactly as in Step 2.
-
HPLC Analysis:
-
Analyze all samples by reverse-phase HPLC.[9][10][11][12] A good starting method is a C18 column with a gradient of water (0.1% formic acid) and acetonitrile.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Integrate the peak area of the parent compound (this compound) for each time point.
-
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Interpretation: If you observe >10-15% degradation over your experimental timeframe, you must implement mitigation strategies, such as adding antioxidants to the medium or reducing the experiment duration.
Experimental Workflow Diagram
Caption: Workflow for assessing compound stability in assay media.
References
- Arora, P. K., & Bae, H. (Year). HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate.
- Bhat, V. G. (2016). Forced Degradation Studies. MedCrave online.
- Blass, K. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Chemical Synthesis Database. (2025). 5,7-dimethoxy-1-methyl-1H-indole.
- Ci, X., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.
- Fukuoka, T., et al. (2015). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
- Hu, L., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.
- Kumar, V., & Singh, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmatutor.
- Mahmoud, A., Ghaly, A., & Brooks, S. (2007). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Biochemistry and Biotechnology.
- Maqbool, M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Rakkimuthu, R., Palmurugan, P., & Shanmugapriya, S. (2016). effect of temperature, light, ph on the stability of anthocyanin pigments in cocculus hirsutus fruits. ResearchGate.
- Roman, D. P., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.
- Verma, P., et al. (2012). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
- Vetrano, A. M., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed.
- Wang, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 6,7-Dimethoxy-1h-indole synthesis
Technical Support Center: 6,7-Dimethoxy-1H-indole Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide: Overcoming Low Yields
This section is structured to address the most common and critical issues encountered during the synthesis of this compound. We will explore problems through the lens of the most frequently employed synthetic routes: the Fischer Indole Synthesis and the Leimgruber-Batcho Synthesis.
Scenario 1: Low or No Product Formation in Fischer Indole Synthesis
Question: I am attempting a Fischer indole synthesis to produce this compound, but I am observing very low yields or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or nonexistent yields in the Fischer indole synthesis are a frequent challenge, often pointing to issues in one of the key mechanistic steps: hydrazone formation,[1][1]-sigmatropic rearrangement, or the final cyclization and ammonia elimination.[2] The electron-donating nature of the two methoxy groups on the phenylhydrazine ring significantly influences the reaction's outcome.
Possible Causes & Solutions:
-
Decomposition of Starting Hydrazine:
-
Causality: Arylhydrazines are susceptible to oxidation and decomposition. The starting 2,3-dimethoxyphenylhydrazine must be of high purity.
-
Solution: Use freshly prepared or purified hydrazine. If using a commercial source, verify its purity by NMR or melting point before use. Store it under an inert atmosphere (Nitrogen or Argon) and protect it from light.
-
-
Failure of the[1][1]-Sigmatropic Rearrangement:
-
Causality: This is the core step of the Fischer synthesis.[2] For this rearrangement to occur, the hydrazone must first tautomerize to its ene-hydrazine form. Strong electron-donating groups, like the methoxy substituents in your target, can destabilize the key transition state or favor competing side reactions, such as heterolytic N-N bond cleavage. This cleavage leads to the formation of aniline and a stabilized iminylcarbocation, which will not lead to the indole product.[3][4]
-
Solution:
-
Catalyst Choice is Critical: A catalyst that is too strong can promote decomposition and N-N cleavage, while one that is too weak will not facilitate the reaction.[5] Experiment with a range of catalysts. While strong Brønsted acids (H₂SO₄, HCl) are common, Lewis acids (ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA) often provide better results for electron-rich systems.[2][5]
-
Temperature Optimization: High temperatures can exacerbate decomposition.[5] Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC. Gradually increase the temperature only if the reaction is not proceeding.
-
-
-
Incomplete Hydrazone Formation:
-
Causality: The initial condensation between the arylhydrazine and the carbonyl compound (e.g., pyruvate, acetone) might be incomplete.
-
Solution: Ensure anhydrous conditions for the hydrazone formation step, as water can shift the equilibrium back to the starting materials. Pre-forming and isolating the hydrazone before subjecting it to the cyclization conditions can often improve overall yield by ensuring the starting material for the key step is pure.
-
Scenario 2: Excessive Tar and Polymeric Byproduct Formation
Question: My Fischer indole reaction is producing a significant amount of dark, intractable tar, which makes product isolation nearly impossible and drastically reduces the yield. Why is this happening?
Answer: Tar formation is a classic problem in Fischer indole synthesis, particularly when using strong acids and high temperatures.[5] The acidic conditions that catalyze the desired rearrangement can also promote undesired polymerization of the starting materials, intermediates, or the indole product itself, which is susceptible to acid-catalyzed polymerization.
Troubleshooting Workflow for Tar Formation
Caption: Key stages of the Leimgruber-Batcho synthesis.
Q2: How critical is the purity of solvents and reagents?
Extremely critical.
-
Solvents: Anhydrous solvents are crucial, especially in steps involving strong bases or water-sensitive intermediates (like hydrazone formation). Water can quench reagents and lead to unwanted side reactions.
-
Reagents: The purity of the starting materials, such as 2,3-dimethoxyphenylhydrazine or 2,3-dimethoxy-6-nitrotoluene, directly impacts the yield and purity of the final product. Impurities can interfere with the reaction or lead to difficult-to-separate byproducts.
[6]Q3: My purification by column chromatography is failing; the product is co-eluting with a persistent impurity. What can I do?
This is a common frustration, especially when an impurity has a similar polarity to your product.
[7]Purification Optimization Strategies
| Strategy | Description | When to Use |
| Solvent System Gradient | Instead of an isocratic system (e.g., 20% EtOAc in Hexane), use a shallow gradient (e.g., starting at 5% EtOAc and slowly increasing to 25%). | When TLC shows spots are close but separable. |
| Alternative Adsorbent | If silica gel fails, try alumina (basic or neutral) or reverse-phase silica (C18). The different surface chemistry can alter the elution order. | When impurities have different functional groups (e.g., acidic vs. basic). |
| Recrystallization | If the crude product is semi-crystalline, recrystallization is an excellent method for removing minor impurities. Experiment with different solvent systems (e.g., Ethanol/Water, Toluene/Hexane). | When the crude product is >85% pure and solid. |
| Acid/Base Wash | During the workup, perform an acid wash (e.g., 1M HCl) to remove basic impurities or a base wash (e.g., 1M NaOH) to remove acidic impurities. The dimethoxy indole product itself is a very weak base. | If you suspect the impurity is acidic or basic in nature. |
Reference Protocol: Leimgruber-Batcho Synthesis of this compound
This protocol is a robust method known for its mild conditions and good yields for electron-rich indoles.
[6]Step 1: Enamine Synthesis
-
To a solution of 2,3-dimethoxy-6-nitrotoluene (1.0 eq) in anhydrous Dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture at 110 °C under a nitrogen atmosphere for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate in a suitable solvent, such as Ethyl Acetate or Methanol.
-
Add a catalyst, typically 10 mol% Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the enamine spot has disappeared and the indole product spot is prominent.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. 6[6]. Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure product.
References
- MDPI. (n.d.). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI.
- Organic Chemistry Portal. (n.d.). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic-chemistry.org.
- SlideShare. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
- MDPI. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. MDPI.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic-chemistry.org.
- HETEROCYCLES. (2016). Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES, 92(5).
- Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing.
- National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
- ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications.
- Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. ACS Publications.
- Arkivoc. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
- Reddit. (2021). Problems with Fischer indole synthesis. Reddit.
- National Institutes of Health. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH.
- ResearchGate. (n.d.). Scheme 2. Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d. Reagents.... ResearchGate.
- Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing.
- National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC - NIH.
- University Website. (n.d.). Indoles.
- Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
- National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC - NIH.
- National Institutes of Health. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. PMC - NIH.
- MDPI. (n.d.). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI.
Sources
- 1. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of 6,7-Dimethoxy-1h-indole by Column Chromatography
Welcome to the technical support guide for the purification of 6,7-dimethoxy-1h-indole. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this valuable heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common issues encountered during column chromatography, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Resolving Common Purification Issues
This section addresses specific, practical problems you might face during the column chromatography of this compound. Each issue is analyzed for its probable cause, followed by a step-by-step solution.
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation with broad bands on the column. What's happening and how do I fix it?
Probable Cause: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase.[1] The indole nitrogen in this compound can be slightly basic. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can protonate or strongly interact with basic analytes.[2] This causes a portion of the molecules to "stick" to the silica, leading to tailing or streaking.
Solution: The key is to neutralize the acidic sites on the silica gel.
-
Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your eluent system.[1]
-
Action: Start by adding 0.5-1% TEA to your pre-determined mobile phase (e.g., Hexane:Ethyl Acetate). Re-run the TLC. You should observe a significant reduction in streaking and a more compact spot.
-
Causality: TEA is a stronger base than the indole nitrogen and will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound. This allows your indole to travel through the column based on polarity interactions alone, resulting in sharper bands.[2]
-
-
Use a Deactivated Stationary Phase: For highly sensitive compounds, you can pre-treat the silica gel.
-
Action: Prepare a slurry of your silica gel in your mobile phase containing 1-2% TEA. Pack the column with this slurry. This ensures the entire stationary phase is neutralized before the sample is introduced.[2]
-
Alternative: Consider using a different stationary phase altogether, such as neutral or basic alumina, which lacks the acidic character of silica gel.[1][2] However, be aware that selectivity will differ, requiring re-optimization of the mobile phase.[2]
-
Q2: My compound is not eluting from the column, even after I've flushed with 100% ethyl acetate. Where did it go?
Probable Cause: There are two likely scenarios: either the compound is too polar for the chosen solvent system, or it has irreversibly adsorbed or decomposed on the silica gel.[3]
Solution:
-
Drastically Increase Mobile Phase Polarity: Your compound may require a much stronger solvent to be displaced from the silica.
-
Action: After ethyl acetate, try flushing the column with a more polar solvent system, such as 5-10% methanol in dichloromethane.[4] This combination offers a significant jump in polarity and can elute highly retained compounds.
-
Causality: Methanol is a very polar solvent that can disrupt the strong hydrogen bonding interactions between the indole and the silica gel surface.
-
-
Assess Compound Stability: Indoles can be sensitive to the acidic environment of silica gel and may degrade over the extended time of a column run.[2]
-
Action: Before running a large-scale column, perform a 2D TLC stability test.[3][5] Spot your crude material in one corner of a square TLC plate, run it, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system.
-
Interpretation: If the compound is stable, you will see a single spot on the diagonal. If decomposition occurs, new spots will appear off the diagonal, confirming that the silica is degrading your product.[2] If instability is confirmed, you must use a deactivated stationary phase as described in Q1.
-
Q3: The separation looks good on my TLC plate, but on the column, all my spots are eluting together. Why is there a discrepancy?
Probable Cause: This issue often stems from improper column packing or overloading the column. A poorly packed column has channels and cracks, leading to an uneven solvent front and mixing of bands.[6] Overloading the column exceeds the stationary phase's capacity to effectively separate the components.[1]
Solution:
-
Optimize Column Packing:
-
Action: Use the "slurry packing" method. Mix your silica gel with the initial, non-polar mobile phase to form a consistent, bubble-free slurry.[7] Pour this slurry into your column and allow it to settle, tapping the column gently to ensure a uniform bed. Drain the excess solvent until it is just level with the top of the silica bed before loading your sample.
-
Causality: A well-packed column provides a homogenous stationary phase, ensuring that the mobile phase flows evenly and the separation bands remain tight and horizontal.[6]
-
-
Reduce the Sample Load:
-
Action: A general rule for flash chromatography is to load an amount of crude material that is 1-5% of the mass of the silica gel (e.g., 100-500 mg of sample for 10 g of silica).[1] For difficult separations (close spots on TLC), use a lower ratio (e.g., 1:100).[7]
-
Causality: Separation relies on the equilibrium of the analyte between the mobile and stationary phases. Overloading saturates the stationary phase, preventing proper partitioning and causing compounds to elute together.[1]
-
-
Refine Sample Loading Technique:
-
Action: Dissolve your crude sample in the minimum amount of solvent (ideally, the mobile phase itself) and apply it carefully to the top of the silica bed in a narrow, concentrated band.[5] If your compound has poor solubility in the mobile phase, use the "dry loading" method: dissolve the sample in a suitable solvent, adsorb it onto a small amount of fresh silica gel, evaporate the solvent completely to get a free-flowing powder, and then carefully add this powder to the top of your packed column.[5][8]
-
Causality: A wide initial sample band is a primary cause of poor separation. A narrow band ensures all molecules start their journey down the column from the same point, maximizing the separation distance.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase for this compound?
The selection of a mobile phase is a critical first step, best optimized using Thin Layer Chromatography (TLC).[9]
-
Principle: The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.25 and 0.40.[9] This range typically ensures that the compound will elute from a column in a reasonable volume of solvent and be well-separated from impurities.
-
Common Solvents: For indoles, which are of intermediate polarity, common solvent systems are mixtures of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate or dichloromethane.[4]
-
Step-by-Step Development:
-
Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and spot your crude mixture on a TLC plate.
-
Gradually increase the polarity (e.g., 7:3, 1:1, 3:7 Hexane:Ethyl Acetate) on separate TLC plates.
-
Observe the migration of the spots. If your compound stays at the baseline (Rf ≈ 0), increase polarity. If it runs to the solvent front (Rf ≈ 1), decrease polarity.[1]
-
Select the solvent ratio that gives the desired Rf of ~0.3 for this compound and provides the best separation from its nearest impurities.
-
Q2: Should I use isocratic or gradient elution?
-
Isocratic Elution: Using a single, constant mobile phase composition. This method is simple and ideal when the impurities are well-separated from your product on the TLC plate (i.e., they are either much more polar or much less polar).
-
Gradient Elution: Gradually increasing the polarity of the mobile phase during the run (e.g., starting with 9:1 Hexane:EtOAc and slowly increasing to 7:3 Hexane:EtOAc). This technique is superior for complex mixtures where compounds have a wide range of polarities. It helps to elute strongly retained compounds more quickly and in sharper bands, saving time and solvent.[6]
-
Recommendation: For a crude reaction mixture, a step-gradient is often a practical approach. Start with the solvent system that gives your product an Rf of 0.3. After your product has eluted, you can increase the polarity significantly to quickly flush out any highly polar baseline impurities.[3]
Q3: My compound is not UV-active. How can I monitor the column fractions?
When a compound lacks a UV chromophore, you cannot use a UV lamp to visualize TLC plates.[1] You must use alternative visualization techniques.
-
Staining: After developing your TLC plates, dry them and dip them into a staining solution. Gentle heating is often required to develop the spots.
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile stain that reacts with most organic compounds that can be oxidized (including indoles). It appears as yellow-brown spots on a purple background.[10]
-
Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid is also an excellent stain for indoles, often producing a range of colors that can help differentiate between compounds.[10]
-
-
Iodine Chamber: Placing the dried TLC plate in a chamber with a few crystals of solid iodine will cause most organic compounds to temporarily appear as brown spots.
Data & Protocol Section
Table 1: Common Solvent Systems & Modifiers
| Solvent System (Non-polar:Polar) | Polarity | Typical Application | Modifier (if needed) |
| Hexanes / Ethyl Acetate | Low to Medium | Standard system for compounds of intermediate polarity like many indoles. | 0.5-1% Triethylamine |
| Dichloromethane / Methanol | Medium to High | For more polar indoles or to elute compounds strongly retained on silica.[4] | 0.5-1% Triethylamine |
| Toluene / Acetone | Low to Medium | Alternative system offering different selectivity compared to ethyl acetate. | Not typically needed |
Experimental Protocols
Protocol 1: Stability Assessment using 2D-TLC [2][3]
-
Obtain a square TLC plate (e.g., 5x5 cm).
-
Dissolve a small amount of your crude this compound mixture in a suitable solvent (e.g., dichloromethane).
-
Carefully spot the solution in one corner of the plate, about 1 cm from the edges.
-
Develop the plate using your chosen mobile phase.
-
Remove the plate and dry it thoroughly with a stream of nitrogen or in a fume hood until all solvent has evaporated.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again using the exact same mobile phase.
-
Dry the plate and visualize. A single spot on the diagonal indicates stability; spots appearing off the diagonal indicate decomposition.
Protocol 2: Standard Flash Column Chromatography
-
Preparation: Select a column of appropriate size (a 70:1 silica-to-sample mass ratio is a good starting point for moderately difficult separations).[7] Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column, ensuring no air bubbles are trapped. Settle the silica into a compact bed. Drain the solvent until it is level with the sand.
-
Loading: Dissolve the crude sample (e.g., 200 mg) in a minimal volume of the eluent. Carefully add the sample solution to the top of the column. Drain the solvent until the sample is absorbed onto the silica. Carefully add a thin protective layer of sand on top.
-
Elution: Carefully fill the column with the mobile phase. Apply pressure (1-2 psi for flash chromatography) and begin collecting fractions.[5] Monitor the fractions by TLC using one of the staining methods described above.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Quick Solution(s) |
| Streaking/Tailing | Acidic silica interacting with basic indole.[2] | Add 0.5-1% triethylamine to the eluent.[1] |
| Poor Separation | Column overloading; Poor packing; Wide sample band.[1][6] | Reduce sample load (aim for 1-2% of silica mass); Use slurry packing; Dry load the sample.[5] |
| No Elution | Compound is too polar; Decomposition.[3] | Increase eluent polarity (e.g., MeOH/DCM); Check stability with 2D-TLC.[2] |
| Cracked Silica Bed | Heat generated from wetting dry silica; Bed ran dry.[8] | Use slurry packing method; Never let the solvent level drop below the top of the silica.[5] |
Visual Workflows
Diagram 1: General Workflow for Purification
Caption: Workflow for purifying this compound.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for poor column chromatography separation.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Preventing decomposition of 3H-Indole on silica gel during chromatography.
- BenchChem. (n.d.). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- BenchChem. (n.d.). Troubleshooting guide for indole compound analysis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Reddit. (2024). Column chromatography issues.
- Filippini, G., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
Sources
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- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Recrystallization of Indole Derivatives
Welcome to the technical support center for the purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize recrystallization as a core purification technique. Indole and its derivatives are foundational scaffolds in medicinal chemistry, but their unique electronic and structural properties can present challenges during purification. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and refine your methodologies for optimal purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during the recrystallization of indole derivatives.
Q1: My indole derivative "oiled out" instead of crystallizing. What went wrong and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your indole derivative.[1][3] Impurities can also significantly lower the melting point of a compound, making it more prone to oiling out.[3]
Causality & Solution Pathway:
-
High Impurity Load: A significant presence of impurities can depress the melting point of your compound. The oil that forms is often a good solvent for these impurities, trapping them and preventing the formation of a pure solid.[1][4]
-
Solution: Re-dissolve the oil by heating the solution and add a small amount of additional fresh, hot solvent to decrease the saturation level.[1][5] Let the solution cool much more slowly. If this fails, a pre-purification step like a quick filtration through a small plug of silica or treatment with activated charcoal (if colored impurities are suspected) may be necessary to remove the problematic impurities.[1]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your indole derivative.[6]
-
Solution: Select a solvent with a lower boiling point. If you are using a mixed-solvent system, you may have added too much of the "poor" solvent too quickly. Try re-dissolving and adding the anti-solvent more slowly while the solution is hot.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where oiling out is kinetically favored over the slower process of crystal lattice formation.
-
Inducing Crystallization: Sometimes, the system needs a nudge to form crystals instead of oil.
-
Solution: After slow cooling begins, scratch the inner surface of the flask with a glass rod at the air-solvent interface.[5][8] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal"—a tiny crystal from a previously purified batch—to provide a template for lattice formation.[9][10][11]
-
Q2: I'm getting a very low recovery of my purified indole derivative. How can I improve the yield?
A2: Low recovery is a frequent problem in recrystallization and typically points to one of several factors related to solvent volume, cooling, or transfers.[1][7]
Causality & Solution Pathway:
-
Excess Solvent: This is the most common reason for low yield.[8] The goal is to create a saturated solution at high temperature, not a dilute one. If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[1][7]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem, leading to significant loss.
-
Incomplete Cooling: The solubility of your compound, while low in the cold solvent, is not zero. Failing to cool the solution sufficiently will result in product loss.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of your product.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble can dissolve a portion of your hard-won product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your product during the wash.
-
Q3: The final crystals are colored, but the starting material was supposed to be colorless. What causes this and how can I fix it?
A3: Color in the final product usually indicates the presence of highly-colored, minor impurities that have been incorporated into the crystal lattice or adsorbed onto the crystal surface. Indole derivatives, in particular, can be susceptible to oxidation, which can form colored byproducts.
Causality & Solution Pathway:
-
Oxidation: The indole ring, especially if substituted with electron-donating groups, can be sensitive to air oxidation, particularly when heated in solution for extended periods. This can generate colored impurities.
-
Solution: Minimize the time the solution spends at high temperatures. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) by using a Schlenk flask.
-
-
Trapped Impurities: If crystallization occurs too rapidly, impurities can be trapped within the growing crystals rather than remaining in the mother liquor.[13]
-
Adsorbed Impurities: Some impurities have a strong affinity for the crystal surface.
-
Solution: Use activated charcoal. After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough). The charcoal has a high surface area and will adsorb many colored impurities.[7] Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize your product.
-
Q4: My indole derivative seems to be decomposing during recrystallization. How can I prevent this?
A4: Indole derivatives can be sensitive to heat and acidic conditions.[16][17] Thermal decomposition can occur, especially if the compound is heated for an extended period near its decomposition temperature.[18]
Causality & Solution Pathway:
-
Thermal Instability: Prolonged exposure to high temperatures, especially near the solvent's boiling point, can lead to degradation.[18]
-
Solution: Choose a solvent with a lower boiling point, if possible.[6] Do not heat the solution for longer than necessary to dissolve the compound. Use a steam bath or a precisely controlled hot plate to avoid overheating.
-
-
Acid Sensitivity: The indole nucleus can be unstable in strongly acidic conditions, potentially leading to polymerization or rearrangement, especially at elevated temperatures.[16]
-
Solution: Ensure your solvent is neutral. If your crude product is from an acid-catalyzed reaction, make sure it has been thoroughly neutralized and washed during the workup before attempting recrystallization. Avoid using inherently acidic solvents unless your specific derivative is known to be stable in them.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key criteria for selecting a suitable recrystallization solvent for indole derivatives?
A1: The ideal solvent follows several key principles:
-
High Solubility at High Temperature: The indole derivative should be very soluble in the solvent at its boiling point.[19]
-
Low Solubility at Low Temperature: The derivative should be poorly soluble or insoluble in the same solvent at low temperatures (e.g., in an ice bath).[19] This differential solubility is the basis for recrystallization.
-
Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[19]
-
Chemical Inertness: The solvent must not react with the indole derivative.[19]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.[6]
For indole derivatives, which have both polar (N-H bond) and non-polar (aromatic rings) features, solvent choice is critical. Often, a mixed-solvent system is required.[5][19] Common starting points include combinations like hexane/ethyl acetate, methanol/water, or ethanol/water.[20][21][22]
Q2: What is the purpose of "seeding" and when should I use it?
A2: Seeding is the process of adding a small, pure crystal of your compound (a "seed crystal") to a supersaturated solution to initiate crystallization.[9][11] It is a powerful technique to control the crystallization process.[9][10]
You should use seeding when:
-
Crystallization Fails to Start: The solution remains clear even after cooling and scratching (a state of supersaturation).[8]
-
"Oiling Out" Occurs: Adding a seed crystal can provide a proper template for lattice formation, encouraging crystallization over oiling.
-
Controlling Polymorphism: If your indole derivative can exist in multiple crystalline forms (polymorphs), seeding with a crystal of the desired polymorph can selectively produce that form.[9]
Seeding works by bypassing the uncertain, initial nucleation step and moving directly to the crystal growth phase, often resulting in better quality crystals.[23]
Q3: How does the cooling rate affect crystal size and purity?
A3: The rate of cooling has a profound impact on the final crystals.[14][15]
-
Slow Cooling: Promotes the formation of fewer nucleation sites. This allows existing crystals to grow larger and more ordered over a longer period.[14][15] This slow, methodical growth is more selective, preferentially incorporating molecules of your compound into the lattice while excluding impurities. The result is typically larger, higher-purity crystals .[7][13]
-
Rapid Cooling (Quenching): Causes a rapid drop in solubility, leading to the formation of many nucleation sites simultaneously.[14][24] This leaves little time for individual crystals to grow, resulting in a large number of small crystals . This rapid precipitation can trap impurities within the crystal lattice, leading to lower purity .[13]
Therefore, for purification, slow and steady cooling is almost always the preferred method.[25]
Q4: What are the best practices for washing and drying the final crystals?
A4: The final washing and drying steps are critical for obtaining a pure, solvent-free product.
Washing:
-
Use Ice-Cold Solvent: Always use the recrystallization solvent, chilled in an ice bath, for washing. This minimizes the amount of purified product that dissolves during the wash.
-
Use a Minimal Amount: Wash the crystals with a small volume of cold solvent, just enough to rinse away the residual mother liquor.
-
Technique: With the suction filtration apparatus still running, add the cold solvent to the crystals, gently break up the filter cake with a spatula to ensure all crystals are washed, and then allow the vacuum to pull the solvent through completely.
Drying:
-
Air Drying: After washing, leave the crystals on the filter paper with the vacuum running for several minutes to pull air through and evaporate most of the solvent.
-
Oven Drying: Transfer the crystals to a watch glass or weighing dish and place them in a vacuum oven. Drying under vacuum at a temperature well below the compound's melting point is the most effective method for removing residual solvent.
-
Desiccator: For very delicate compounds, drying in a vacuum desiccator at room temperature may be necessary.
Section 3: Protocols & Workflows
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude indole derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding the solvent in small portions until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to complete the crystallization.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent.
-
Drying: Allow air to be pulled through the crystals for several minutes, then transfer them to a watch glass for final drying in a vacuum oven.
Protocol 2: Mixed-Solvent (Binary) Recrystallization
-
Dissolution: Dissolve the crude indole derivative in the minimum amount of the hot "good" solvent (the one in which it is readily soluble) in an Erlenmeyer flask.[12][26]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the "anti-solvent," in which the compound is insoluble) dropwise until the solution becomes faintly and persistently cloudy (this is the saturation point).[12][19]
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[5][19]
-
Crystallization, Isolation, Washing, & Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol above.
Workflow Diagram: Troubleshooting Recrystallization Issues
This diagram provides a logical pathway for addressing common problems.
Caption: Decision tree for troubleshooting common recrystallization problems.
Section 4: Reference Data
Table 1: Common Solvents for Indole Derivative Recrystallization and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes & Common Pairings |
| Hexane / Heptane | 69 / 98 | Non-polar | Often used as the "poor" solvent (anti-solvent) with more polar solvents like Ethyl Acetate or Acetone.[27] |
| Toluene | 111 | Non-polar | Good for less polar compounds; high boiling point can be an issue.[6] |
| Ethyl Acetate (EtOAc) | 77 | Moderately Polar | A versatile solvent, often paired with hexanes.[22] Good balance for many indole derivatives. |
| Acetone | 56 | Polar Aprotic | Lower boiling point, useful for more polar compounds. Often paired with hexanes or water.[27] |
| Ethanol (EtOH) | 78 | Polar Protic | Good general-purpose solvent. Often paired with water for more polar indoles.[27] |
| Methanol (MeOH) | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. A methanol/water mixture is effective for many indoles.[20][21] |
| Water | 100 | Very Polar | Used as an anti-solvent for indoles dissolved in polar organic solvents like ethanol, methanol, or acetone.[27] |
Section 5: References
-
Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). ACS Publications.
-
Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.
-
Seeding Techniques | Crystallization of Nucleic Acids and Proteins. (n.d.). Oxford Academic.
-
5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.
-
Crystal-seeding. (n.d.). Diamond Light Source.
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind.
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
-
Cooling Rate and Crystal Size. (n.d.). Northwestern University.
-
Technical Support Center: Optimization of Solvent Systems for the Recrystallization of 7-methyl-1H-indole-5,6-diol. (n.d.). Benchchem.
-
Common side reactions in Fischer indole synthesis and how to avoid them. (n.d.). Benchchem.
-
Technical Support Center: Purifying Indole Derivatives by Recrystallization. (n.d.). Benchchem.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI.
-
Crystallization purification of indole. (n.d.). ResearchGate.
-
How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit.
-
Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (n.d.). Atlantis Press.
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). ResearchGate.
-
troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. (n.d.). Benchchem.
-
Troubleshooting. (2022). Chemistry LibreTexts.
-
What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015). ECHEMI.
-
troubleshooting guide for indole compound analysis. (n.d.). Benchchem.
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
-
Recrystallization (help meeeeee). (2013). Reddit.
-
Problems with Recrystallisations. (n.d.). University of York.
-
Mixed Solvent Recrystallization. (n.d.). Unknown.
-
Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
-
Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. (n.d.). The Journal of Physical Chemistry A - ACS Publications.
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Preventing tar formation in Fischer indole synthesis
Introduction: Navigating the Challenges of Tar Formation in Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and enduring method for constructing the indole nucleus, a core scaffold in countless pharmaceuticals and natural products.[1][2] Despite its utility, the reaction is notorious for a significant drawback: the formation of intractable tar and polymeric byproducts.[3][4] This issue not only drastically reduces product yield but also introduces significant downstream purification challenges.
This technical guide is designed for researchers, chemists, and drug development professionals who encounter this common hurdle. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize this reaction effectively. We will explore the causal factors behind tar formation and provide field-proven strategies to achieve cleaner, higher-yielding syntheses.
Troubleshooting Guide: From Tar to Target
This section directly addresses the most pressing issue: what to do when your reaction has already produced significant tarry byproducts. The questions are formatted to address problems you may be observing in your lab right now.
Q1: My reaction flask is full of a black, insoluble mess. What are the primary causes of this severe tar formation?
This is the most common and frustrating outcome of a Fischer indole synthesis gone awry. The formation of this black, intractable tar is almost always a result of decomposition pathways outcompeting the desired indolization.[3] The key culprits are excessively harsh reaction conditions that degrade the sensitive intermediates.
The primary causes can be broken down into three main factors:
-
Aggressive Acid Catalysis: The reaction is acid-catalyzed, but the choice and concentration of the acid are critical.[4][5] Strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) and some potent Lewis acids can be too aggressive, promoting a cascade of side reactions including polymerization and decomposition of the starting materials or key intermediates.[3][6]
-
Excessive Heat: High reaction temperatures, while often employed to drive the key[3][3]-sigmatropic rearrangement, act as a double-edged sword.[7] Elevated temperatures accelerate not only the desired reaction but also the rates of decomposition and polymerization, leading directly to tar.[3][4] The optimal temperature is highly substrate-dependent and must be carefully controlled.[8]
-
Intermediate Instability: The arylhydrazone and subsequent enamine intermediates are the central players in the synthesis.[9][10] However, under the strain of high heat and strong acidity, these molecules can be unstable and prone to degradation before they have a chance to cyclize successfully.[3][4]
Below is a diagram illustrating the convergence of these factors toward the undesirable outcome.
Caption: The relationship between harsh conditions and tar formation.
Q2: I've identified the likely cause. What immediate steps can I take to modify my protocol and prevent tarring in my next attempt?
Optimizing your reaction conditions is the most critical action you can take. A systematic, logical approach to toning down the reaction's harshness will almost always yield better results.
Caption: A decision workflow for troubleshooting tar formation.
Here are the detailed strategies:
-
Select a Milder Acid Catalyst: Instead of strong mineral acids, consider using weaker Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[3][11] These catalysts are often sufficient to promote indolization without causing widespread decomposition. Polyphosphoric acid (PPA) can be effective but often requires high temperatures, so it should be used judiciously.[4][11]
-
Lower the Reaction Temperature: A significant reduction in tar can often be achieved by running the reaction at a lower temperature for a longer duration.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the sweet spot where the product forms at a reasonable rate while byproduct formation is minimized.
-
Implement a One-Pot Procedure: If you suspect your arylhydrazone intermediate is unstable, avoid isolating it.[4] A one-pot synthesis, where the hydrazone is generated in situ and then cyclized without isolation, minimizes its exposure to air, heat, or purification media, thereby preventing degradation.[12]
Q3: My product is mixed with tar. What are the best strategies for purification?
Purifying an indole from tarry byproducts is challenging but achievable.[3]
-
Column Chromatography: This is the most common method.
-
Initial Cleanup: First, try to remove the bulk of the tar by dissolving the crude mixture in a minimal amount of a strong organic solvent (like ethyl acetate or dichloromethane), adding silica gel, and then evaporating the solvent to get a dry powder. This dry-loading method often prevents the tar from streaking down the column.
-
Solvent System: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity with ethyl acetate. Sometimes, adding a very small percentage (0.5-1%) of a more polar solvent like methanol can help elute the desired product while leaving the highly polar tar stuck to the baseline.[3]
-
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for purification.[3][13] You may need to screen several solvents to find one where your product is soluble when hot but sparingly soluble when cold, while the tar remains either insoluble or highly soluble.
-
Aqueous Wash: During the workup, a thorough wash of the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities and some polar byproducts.[4]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right acid catalyst to proactively avoid tar formation?
The choice of catalyst is substrate-dependent, but a general principle is to start with the mildest conditions possible.[4] Lewis acids are often considered gentler than strong Brønsted acids.[11][14]
| Catalyst Class | Examples | Typical Conditions | Propensity for Tar Formation | Key Considerations |
| Strong Brønsted Acids | H₂SO₄, HCl, Polyphosphoric Acid (PPA) | Often high temperatures (100-200°C) | High | Very effective for unreactive substrates but frequently cause decomposition and charring.[3][6] |
| Moderate Brønsted Acids | p-Toluenesulfonic Acid (p-TsOH), Acetic Acid | Moderate to high temperatures (reflux in Toluene or AcOH) | Moderate | Good general-purpose catalysts. Acetic acid can serve as both catalyst and solvent.[8][11] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Variable, often milder temperatures than strong acids | Low to Moderate | Often provide cleaner reactions and higher yields.[11][14] The choice can influence regioselectivity with unsymmetrical ketones.[13] |
| "Green" Alternatives | Solid acids (Zeolites, Amberlite IR-120), Ionic Liquids, Low-Melting Mixtures | Variable | Low | Offer advantages like easier separation, catalyst recycling, and milder conditions.[11][15] |
Q2: Can the substituents on my starting materials influence tar formation?
Absolutely. The electronic properties of the arylhydrazine and carbonyl components play a crucial role.
-
Electron-Donating Groups (EDGs): When present on the carbonyl component, EDGs can over-stabilize a key intermediate (the iminylcarbocation). This stabilization can favor an alternative reaction pathway—heterolytic N-N bond cleavage—over the desired[3][3]-sigmatropic rearrangement.[16][17] This cleavage leads to side products and can be a source of tar.[17] This is a known challenge in the synthesis of 3-aminoindoles, where the reaction often fails.[17]
-
Electron-Withdrawing Groups (EWGs): When present on the phenylhydrazine ring, EWGs can make the reaction more difficult, often requiring harsher conditions (stronger acid, higher temperature) to proceed, which in turn increases the risk of tar formation.[8][18]
Q3: Is there a general, robust protocol for minimizing tar from the outset?
Yes. The following protocol for the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine uses glacial acetic acid, which serves as both a moderately acidic catalyst and a solvent, providing a balance of reactivity and control.[8]
Experimental Protocol: A Milder Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from established procedures and is designed to minimize byproduct formation.[8]
Materials:
-
Phenylhydrazine (5.4 g, 50 mmol)
-
Cyclohexanone (5.5 g, 56 mmol)
-
Glacial Acetic Acid (18 g, 300 mmol)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[8]
-
Initiate Heating: Begin stirring and heat the mixture to reflux using a heating mantle.[8]
-
Slow Addition of Hydrazine: Once refluxing, add phenylhydrazine (5.4 g) dropwise to the mixture over a period of approximately 30 minutes.[8] Slow addition is crucial to control the exothermic reaction and prevent the buildup of unstable intermediates.
-
Reflux Period: After the addition is complete, continue to reflux the reaction mixture for an additional hour.[8] Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.[8]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.
References
- BenchChem Technical Support Team. (2025). Preventing tar and polymer formation in Fischer indole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Comparative yield analysis of different catalysts for Fischer indole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. BenchChem.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
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- Science Info. (2024).
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Technical Support Center: Catalyst Selection for Optimizing Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of indole scaffolds. As a privileged structure in medicinal chemistry, optimizing the construction of the indole nucleus is paramount. This resource provides in-depth, field-proven insights to enhance reaction efficiency, yield, and selectivity.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures and low-yield scenarios in a direct question-and-answer format, focusing on the catalytic aspects of the reaction.
Fischer Indole Synthesis: The Workhorse Reaction
The Fischer method, dating back to 1883, remains one of the most utilized strategies for indole synthesis.[1][2][3] It involves the acid-catalyzed cyclization of an arylhydrazone.[2][4] However, its success is highly dependent on the careful selection of the catalyst and reaction conditions.
Question 1: My Fischer indole synthesis is failing or giving very low yields. What are the most likely catalytic causes?
Answer: Low yield or reaction failure in a Fischer synthesis is a common issue that typically points to one of three catalytic factors: an inappropriate acid catalyst, suboptimal temperature, or instability of the hydrazone intermediate.[5][6]
-
Inappropriate Acid Catalyst: The choice of acid is the most critical parameter.[4][5][6] A catalyst that is too weak may not facilitate the key[7][7]-sigmatropic rearrangement, while an overly strong acid can cause decomposition of the starting material or product, leading to tar formation.[5][8]
-
Brønsted vs. Lewis Acids: Both acid types are effective.[2][8] Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can be used.[2][5] Polyphosphoric acid (PPA) is often a good choice for less reactive substrates.[5]
-
Substrate Dependence: The optimal catalyst is substrate-dependent.[5] For electron-rich arylhydrazines, a milder acid like p-toluenesulfonic acid (p-TsA) is often sufficient. For electron-deficient systems, a stronger Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate may be necessary to drive the reaction.[1][4]
-
-
Suboptimal Temperature: High temperatures can lead to the formation of intractable tars and polymers, which complicates product isolation and significantly reduces yields.[5] Conversely, a temperature that is too low will result in an incomplete reaction.[5] It is advisable to start with milder conditions and increase the temperature gradually.[5]
-
Catalyst-Induced Side Reactions: The acidic conditions can promote unwanted side reactions.[6] Electron-donating groups on the carbonyl component can sometimes favor N-N bond cleavage over the desired cyclization, leading to aniline derivatives as byproducts.[6]
Scientist's Tip: For a systematic approach, screen a panel of catalysts. Start with common choices like ZnCl₂, p-TsOH, and PPA under varied temperature profiles. In some cases, microwave-assisted synthesis with p-TsA has been shown to dramatically improve yields compared to conventional heating with ZnCl₂.[9]
Question 2: I'm using an unsymmetrical ketone in my Fischer synthesis and getting a mixture of regioisomers. How can I control the regioselectivity with my catalyst choice?
Answer: The formation of regioisomers arises from the two possible enamine intermediates that can form from an unsymmetrical ketone.[5] Catalyst selection and reaction conditions can influence this ratio.
-
Steric and Electronic Control: The regioselectivity is governed by both steric and electronic factors.[5] The reaction often favors the formation of the less sterically hindered enamine intermediate.[5]
-
Acid Strength: The choice of acid can direct the cyclization. Stronger acids and higher concentrations may favor the formation of the more substituted indole. For instance, using Eaton's reagent (P₂O₅/MeSO₃H) can provide excellent regiocontrol.[10]
-
Workflow for Catalyst Selection: A logical workflow can guide your optimization efforts.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Modern Palladium-Catalyzed Indole Syntheses
Transition-metal catalysis, particularly with palladium, offers milder conditions and broader functional group tolerance compared to many classical methods.[11][12][13] Common methods include the Larock, Buchwald-Hartwig, and Sonogashira-type cyclizations.
Question 3: My palladium-catalyzed indole synthesis (e.g., Larock or Buchwald-type) is not working. What is the most critical component to troubleshoot?
Answer: For palladium-catalyzed cross-coupling reactions to form indoles, the phosphine ligand is unequivocally the most critical variable to optimize. The choice of ligand directly influences the efficiency of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.
-
Role of the Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often required to promote the crucial C-N bond-forming reductive elimination step.
-
Common Ligand Classes:
-
Buchwald-Type Ligands: Biaryl phosphine ligands like SPhos, XPhos, and RuPhos are highly effective for C-N cross-coupling reactions.
-
Josiphos and Ferrocene-Based Ligands: These are also powerful in various cross-coupling applications.
-
Bidentate Ligands: Ligands like BINAP and Xantphos are crucial for specific transformations. For instance, a Pd/Xantphos combination is uniquely effective for preparing N,N-diarylhydrazones, which are intermediates in a modified Fischer synthesis.[14]
-
-
Troubleshooting Steps:
-
Screen Ligands: If your reaction fails, the first step is to screen a diverse set of phosphine ligands.
-
Check Catalyst Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is active.
-
Optimize Base and Solvent: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvent (e.g., Toluene, Dioxane, NMP) is also critical and interdependent with the ligand choice.
-
Question 4: I'm observing side reactions or catalyst deactivation in my Pd-catalyzed synthesis. Why is this happening?
Answer: Catalyst deactivation can occur through several pathways, often related to the reaction conditions or substrate.
-
Formation of Off-Cycle Species: The catalyst can be trapped in inactive states, preventing it from re-entering the catalytic cycle. This can sometimes be mitigated by adjusting the ligand, base, or temperature.
-
Dual Reactivity of Indoles: In some cases, the indole nucleus itself can react. For example, when using aryl halides for cross-coupling, aryl bromides tend to give clean C-C coupling, while aryl iodides can lead to C-N coupling at the indole nitrogen.[12]
-
Heterogeneous vs. Homogeneous Catalysis: While homogeneous catalysts are common, heterogeneous palladium catalysts (e.g., Pd on carbon, Pd/SBA-15) are also used.[12][15] These can be advantageous for catalyst recycling but may suffer from metal leaching into the solution, which can complicate the reaction mechanism.[12]
Caption: Simplified catalytic cycle for a Larock-type indole synthesis.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about catalyst selection and optimization strategies.
Q1: How do I choose between a Brønsted acid and a Lewis acid for the Fischer indole synthesis? A1: The choice depends heavily on the substrate's electronic nature and the desired reaction conditions. Lewis acids (e.g., ZnCl₂, BF₃) are generally stronger and are often used for less reactive (electron-poor) substrates.[1][4] They function by coordinating to the nitrogen atom, facilitating the key rearrangement step.[4][8] Brønsted acids (e.g., p-TsOH, PPA) are often sufficient for more reactive (electron-rich) substrates and can sometimes lead to cleaner reactions with fewer side products.[5] An empirical screening of both types is the most reliable approach.[6]
Q2: What are the "green chemistry" considerations for selecting an indole synthesis catalyst? A2: Green chemistry principles focus on reducing waste and using less hazardous materials. In indole synthesis, this translates to:
-
Catalytic vs. Stoichiometric: Moving from stoichiometric amounts of strong acids to catalytic amounts is a key improvement.
-
Heterogeneous Catalysis: The use of solid-supported catalysts, such as nickel on silica-alumina or palladium on various supports, allows for easy separation and recycling of the catalyst, minimizing waste.[12][16]
-
Solvent Choice: Performing reactions neat (solvent-free) or in environmentally benign solvents like water or ethanol is preferable.[16]
-
Atom Economy: Modern transition-metal-catalyzed methods that construct the indole ring via C-H activation are highly atom-economical.[11]
Q3: Are there viable alternatives to expensive palladium catalysts? A3: Yes, while palladium is highly versatile, other transition metals are effective for specific indole syntheses.
-
Copper: Copper catalysts are a more cost-effective alternative for C-N cross-coupling reactions, though they may require higher temperatures or different ligand systems.
-
Gold: Gold catalysts are particularly effective for the intramolecular hydroamination of alkynes, providing a powerful route to certain indole structures.[11]
-
Nickel: Heterogeneous nickel catalysts have been successfully employed for indole synthesis via dehydrogenative coupling of anilines and diols, offering a more economical and sustainable option.[16]
-
Cobalt and Rhodium: These metals are also used in C-H activation strategies to build the indole nucleus.[11]
Part 3: Protocols and Data
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This protocol provides a general starting point for the synthesis of 1,2,3,4-tetrahydrocarbazole, a common benchmark reaction.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Zinc Chloride (ZnCl₂, 2.0 eq) or p-Toluenesulfonic acid (p-TsOH, 0.2 eq)
-
Ethanol or Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine in the chosen solvent.
-
Add the cyclohexanone dropwise to the solution while stirring.
-
Add the acid catalyst (e.g., ZnCl₂) to the reaction mixture.[17]
-
Heat the mixture to reflux (typically 80-120°C) for 2-4 hours.[1][17]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto ice-water to quench the reaction.[5]
-
Neutralize with a suitable base (e.g., aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4][5]
Data Table: Comparison of Catalysts in Indole Synthesis
The following table summarizes the performance of various catalytic systems for different indole synthesis methodologies. Note that yields are highly substrate-dependent and these values serve as a general comparison.
| Synthesis Method | Catalyst System | Typical Substrates | Reported Yield Range | Key Advantages | Reference(s) |
| Fischer Indole | ZnCl₂, PPA, p-TsOH | Arylhydrazones + Ketones/Aldehydes | 30-90% | Widely applicable, simple starting materials | [4][5][6] |
| Bischler-Möhlau | LiBr, Microwave | α-Halo-ketones + Anilines | 40-75% (Improved methods) | Access to 2-arylindoles | [18] |
| Larock Annulation | Pd(OAc)₂, PPh₃, LiCl | o-Iodoanilines + Alkynes | 70-95% | Excellent functional group tolerance | [19] |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl Bromides + Hydrazones | 80-98% | Mild conditions, high yields | [2][14] |
| Dehydrogenative Coupling | Ni/SiO₂-Al₂O₃, p-TsOH | Anilines + Vicinal Diols | 40-80% | Economical, sustainable (heterogeneous) | [16] |
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
- Common side reactions in Fischer indole synthesis and how to avoid them. (n.d.). BenchChem.
- A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. (n.d.). BenchChem.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- A Review of the Indole Synthesis Reaction System. (2026).
- Heterogeneous Nickel Catalyst Promotes Indole Formation via Dehydrogen
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. (n.d.). BenchChem.
- Heterogeneous Palladium Catalysts Applied to the Synthesis of 2- and 2,3-Functionalised Indoles. (2025).
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
- Fischer indole synthesis. (n.d.). Wikipedia.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC.
- Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. (n.d.). BenchChem.
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- common side reactions in indole-pyrrole synthesis. (n.d.). BenchChem.
- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (1998). Journal of the American Chemical Society.
- Technical Support Center: Troubleshooting Indole Cycliz
- Larock indole synthesis. (n.d.). Wikipedia.
- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
- A Comparative Guide to Indole Synthesis: Classical Methods vs.
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Technical Support Center: Navigating Steric Hindrance in 6,7-Dimethoxy-1H-indole Chemistry
Welcome to the technical support center dedicated to the unique challenges and opportunities presented by 6,7-dimethoxy-1H-indole in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this sterically demanding yet valuable scaffold. Here, we address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your synthetic strategies.
Understanding the Challenge: The "C7-Methoxy Blockade"
The core difficulty in reacting with this compound stems from the steric bulk of the C7-methoxy group. This substituent partially obstructs access to the indole nitrogen (N1) and significantly hinders electrophilic attack at the C2 position of the pyrrole ring. Furthermore, the electronic-donating nature of both methoxy groups activates the benzene ring, potentially leading to undesired side reactions if conditions are not carefully controlled. This guide will provide strategies to navigate these steric and electronic effects for successful and selective functionalization.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: N-H Functionalization and Protection
Question: I'm having trouble N-protecting this compound. Standard protocols are sluggish and give low yields. Why is this happening and what can I do?
Answer: The steric hindrance from the adjacent C7-methoxy group is the primary reason for the low reactivity of the N-H bond. Many common protecting group reagents (e.g., Boc-anhydride, sulfonyl chlorides) struggle to access the nitrogen atom.
Troubleshooting Workflow: N-Protection of this compound
Caption: Troubleshooting workflow for N-protection reactions.
Detailed Protocol & Rationale:
-
Employ Stronger Bases: To overcome the kinetic barrier, use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF. This ensures complete deprotonation to the more reactive indolide anion.
-
Consider Less Bulky Protecting Groups: If a standard protecting group like Boc is failing, consider smaller alternatives such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The corresponding SEM-Cl is less sterically demanding than Boc₂O.
-
Optimize Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely for potential degradation of the electron-rich indole ring.
| Protecting Group | Reagents | Typical Conditions | Key Considerations |
| Boc | Boc₂O, DMAP | NaH, DMF, 0 °C to RT | Often sluggish due to steric hindrance. |
| SEM | SEM-Cl | NaH, DMF, 0 °C to RT | Less sterically hindered than Boc, good stability. |
| Sulfonyl | Ts-Cl or Bs-Cl | Pyridine or Et₃N | Can be challenging due to sterics.[1] |
Section 2: C3-Functionalization – The Workhorse Reactions
The C3 position remains the most nucleophilic site in the indole ring.[2] However, the approach of electrophiles can still be influenced by the C7-methoxy group, and side reactions on the benzene ring are a concern.
Question: My Vilsmeier-Haack reaction on this compound is giving a complex mixture of products instead of the expected C3-aldehyde. What's going wrong?
Answer: The Vilsmeier-Haack reaction involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[3] While C3 is the kinetically favored position for attack, the high electron density of the 6,7-dimethoxy-substituted benzene ring can lead to competitive formylation at the C4 position. Overly harsh conditions can also lead to decomposition.
Mechanistic Insight: Vilsmeier-Haack Regioselectivity
Caption: Competing pathways in the Vilsmeier-Haack reaction.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. A large excess can promote side reactions.
-
Temperature Management: Add POCl₃ to DMF at 0 °C to pre-form the reagent, then add the indole solution slowly at the same temperature. Allow the reaction to proceed at low temperature before gradually warming to room temperature.
-
Milder Reagents: Consider using a catalytic version of the Vilsmeier-Haack reaction, which can proceed under milder conditions and may offer better selectivity.[4]
Question: I am attempting a Mannich reaction to install a dimethylaminomethyl group at C3, but the yield is very low. How can I improve this?
Answer: The Mannich reaction involves the condensation of the indole with an iminium ion, typically generated in situ from formaldehyde and a secondary amine.[5] For sterically hindered indoles, the formation of the iminium ion and its subsequent reaction with the indole can be slow.
Optimization Strategies:
-
Pre-formation of the Eschenmoser's Salt: Instead of generating the iminium ion in situ, use a pre-formed, more reactive reagent like Eschenmoser's salt (dimethylmethyleneammonium iodide). This salt is a potent electrophile and can react under milder conditions.
-
Solvent Choice: Acetic acid is often a good solvent for Mannich reactions of indoles as it can facilitate the formation of the iminium ion and maintain its solubility.[6]
-
pH Control: The reaction is pH-dependent. While acidic conditions are needed to generate the iminium ion, highly acidic conditions can lead to polymerization of formaldehyde or decomposition of the indole.[7] Using a buffer or a weak acid can be beneficial.
Experimental Protocol: Mannich Reaction with Eschenmoser's Salt
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add Eschenmoser's salt (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and purify by column chromatography.
Question: Can I perform a Friedel-Crafts acylation on this compound? I am concerned about the harsh Lewis acids.
Answer: Traditional Friedel-Crafts acylation with strong Lewis acids like AlCl₃ is often problematic for indoles due to complexation with the Lewis acid and potential polymerization.[1][8] The electron-rich nature of this compound exacerbates this issue. However, milder conditions can be employed.
Recommended Approaches:
-
Milder Lewis Acids: Use weaker Lewis acids such as ZnCl₂, In(OTf)₃, or Bi(OTf)₃. These are less likely to cause degradation of the indole nucleus.
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., phenylsulfonyl) can deactivate the pyrrole ring sufficiently to prevent polymerization while still allowing for C3-acylation.
-
Mechanochemical Methods: Solvent-free mechanochemical Friedel-Crafts acylation has been shown to be effective and can be a more environmentally friendly alternative.[1]
Section 3: Advanced Strategies for Bypassing Steric Hindrance
When traditional electrophilic substitution at C3 is challenging or when functionalization at other positions is desired, modern cross-coupling and C-H activation methods are invaluable.
Question: How can I achieve functionalization at positions other than C3, such as C2 or the benzene ring, given the steric hindrance?
Answer: Directed C-H activation is a powerful strategy. This involves installing a directing group (DG) on the indole nitrogen that coordinates to a transition metal catalyst and directs the C-H activation to a specific, often sterically hindered, position.[9][10]
Directed C-H Functionalization Strategy
Caption: General workflow for directed C-H functionalization.
Practical Considerations:
-
Choice of Directing Group: A removable directing group is ideal. For example, a pivaloyl group at the N1 position can direct C-H activation.[10] Phosphinoyl directing groups have been shown to be effective for C7-arylation.[11]
-
Catalyst and Ligand System: The choice of palladium source and ligand is crucial for regioselectivity and efficiency. For instance, pyridine-type ligands can favor C7 functionalization.[11]
-
Suzuki-Miyaura Cross-Coupling: If a halogen is present on the ring (e.g., 7-bromo-6-methoxyindole), a Suzuki-Miyaura cross-coupling can be a reliable method for introducing aryl or vinyl groups.[3][12] Careful selection of the palladium catalyst and ligands is necessary to overcome potential catalyst inhibition by the indole nitrogen.[3]
| Method | Target Position | Key Requirements | Potential Issues |
| Directed C-H Arylation | C7, C2, C4, C6 | N-Directing Group, Pd catalyst | DG installation/removal steps. |
| Suzuki-Miyaura Coupling | Any halogenated C | Pre-functionalized indole, Pd catalyst, base | Catalyst inhibition by N-H. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-substituted Methoxyindole
-
To an oven-dried Schlenk flask, add the N-protected bromo-methoxyindole (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like K₂CO₃ (2.0 eq).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1).
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.
Concluding Remarks
Working with this compound requires a departure from standard indole protocols. By understanding the interplay of steric and electronic effects, and by leveraging both classic and modern synthetic methodologies, the challenges posed by this substrate can be overcome. Careful optimization of reaction conditions, thoughtful selection of reagents and catalysts, and the strategic use of protecting and directing groups are the keys to unlocking the synthetic potential of this valuable heterocyclic building block.
References
- Snyder, H. R., Smith, C. W., & Stewart, J. M. (1944). The Mannich Reaction. J. Am. Chem. Soc., 66(2), 200–204.
- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]
- Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Hudgell, D. A., & Ingleson, M. J. (2018). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 140(19), 5935–5939. [Link]
- Wen, J., & Shi, Z. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. [Link]
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
- Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Lingaya's Vidyapeeth. (2024). Synthesis, Characterization and Chemosensing Studies of Mannich Base Derivatives. Lingaya's Journal of Professional Studies, 18(1), 51-57.
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow.
- Wikipedia contributors. (2024). Mannich reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2024). Mannich reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Rzepa, H. S. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
- Wang, H., et al. (2018). Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. RSC Publishing.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
- Saleem, M., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(3), 1241-1264.
- Li, J., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Letters, 23(9), 3646–3651. [Link]
- Professor Dave Explains. (2018, November 13).
- Shi, Z., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Kim, Y., et al. (2015). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Beilstein Journal of Organic Chemistry, 11, 2339–2345. [Link]
- Chad's Prep. (n.d.).
- Joule, J. A. (2011). Electrophilic Substitution Reactions of Indoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- PubChem. (n.d.). 6,7-Dimethoxyindole. [Link]
- ChemTube3D. (n.d.).
- Brkljača, R., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1439–1448. [Link]
- Black, D. StC. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2017(1), 162-205. [Link]
- Yu, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehyde. Organic & Biomolecular Chemistry, 20(10), 2056-2060. [Link]
- Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B, 40B(10), 927-931.
- Aditya, K. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]
Sources
- 1. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting HPLC Analysis of Indole Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of indole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the chromatographic analysis of this important class of molecules. Here, we will address specific issues in a question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower you to effectively troubleshoot your experiments.
I. Peak Shape and Resolution Issues
Excellent peak shape is fundamental to accurate quantification and resolution in HPLC. Indole compounds, due to their chemical nature, can present several challenges in achieving symmetrical and well-resolved peaks.
Q1: Why am I observing significant peak tailing with my indole analytes?
A1: Peak tailing is a frequent issue when analyzing basic indole compounds on silica-based reversed-phase columns. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase[1][2]. These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor[2]. For basic indoles, it is generally recommended to work at a low pH (typically between 2 and 3) to ensure the analyte is fully protonated and to suppress the ionization of silanol groups[2]. For acidic indoles like Indole-3-acetic acid (IAA), with a pKa of approximately 4.75, the mobile phase pH should be adjusted to at least two units away from the pKa (i.e., < 2.75 or > 6.75) to ensure the compound is in a single ionic state[3].
-
Use of Mobile Phase Additives: While modern high-purity columns have fewer active silanol groups, mobile phase additives can still be beneficial. A small amount of a competitive base, such as triethylamine (TEA), can be added to the mobile phase to mask the silanol groups and reduce peak tailing.
-
Column Selection: Consider using a column with a stationary phase that is less prone to silanol interactions. End-capped columns or columns with a different stationary phase chemistry can provide better peak shapes for basic compounds.
-
Sample Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak distortion[2]. To check for this, try diluting your sample and see if the peak shape improves[2].
Q2: My chromatogram shows split or double peaks for a single indole compound. What is the cause?
A2: Split or double peaks can be indicative of several issues, ranging from problems with the column to the injection process.
Potential Causes and Solutions:
-
Partially Blocked Column Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing a distorted flow path and resulting in split peaks[4].
-
Solution: Reverse flush the column (if the manufacturer's instructions permit) or replace the inlet frit.
-
-
Column Void: A void at the head of the column can lead to a non-uniform flow of the mobile phase, causing peak splitting[2].
-
Solution: This usually indicates the end of the column's life, and the column should be replaced.
-
-
Co-elution with an Impurity: What appears to be a split peak could be two co-eluting compounds.
-
Solution: Use a mass spectrometer to check the purity of the peak. If an impurity is present, optimize the separation by adjusting the mobile phase composition or gradient[1].
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting[2].
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent[2].
-
Q3: I am experiencing broad peaks and poor resolution. How can I improve this?
A3: Broad peaks lead to decreased resolution and sensitivity. Several factors related to the HPLC system and method parameters can contribute to this issue.
Troubleshooting and Optimization:
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing[2][3].
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible[3].
-
-
Flow Rate: A flow rate that is too high can lead to peak broadening[3].
-
Solution: Try reducing the flow rate. This will increase retention time but can improve peak shape[3].
-
-
Column Temperature: Low column temperatures can lead to broader peaks due to slower mass transfer.
-
Solution: Experiment with increasing the column temperature in small increments (e.g., 5 °C)[3].
-
-
Detector Settings: An incorrect data acquisition rate can result in poorly defined peaks[3].
-
Solution: Ensure the detector sampling rate is appropriate for the peak width. A good starting point is 10-20 points across the peak[3].
-
II. Sample and Standard Stability
Indole compounds can be susceptible to degradation, which can significantly impact the accuracy and reproducibility of your analysis.
Q4: My indole compound standard seems to be degrading. What are the best practices for storage and handling?
A4: Indole compounds can be sensitive to light, heat, and solvent polarity[1]. Proper storage and handling are crucial for maintaining their integrity.
Recommendations:
-
Storage: Store stock solutions in a cool, dark place, such as a refrigerator at 4 to 10°C[1].
-
Light Protection: Use amber vials to protect standards from light-induced degradation[1].
-
Fresh Preparation: It is advisable to prepare fresh working standards regularly to ensure accuracy[1].
-
Stability Studies: To understand the degradation profile of your specific indole compound, consider conducting stability studies under stress conditions such as acid, alkali, oxidation, light, and heat[1].
III. Detector and Baseline Issues
A stable and sensitive detector response is essential for reliable quantification.
Q5: I am observing baseline noise and drift in my chromatogram. What should I investigate?
A5: Baseline instability can originate from the pump, detector, or mobile phase.
Troubleshooting Steps:
-
Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system. Check for any precipitation in the mobile phase bottles.
-
Pump: Pulsations from the pump can cause a noisy baseline. Ensure the pump is properly primed and that the check valves are clean and functioning correctly.
-
Detector: A dirty flow cell or a failing lamp can lead to baseline noise and drift[5]. Clean the flow cell according to the manufacturer's instructions and replace the lamp if necessary.
-
Column Equilibration: Insufficient column equilibration time after a gradient run can cause baseline drift in the subsequent run. Ensure the column is fully equilibrated with the initial mobile phase conditions.
Q6: I am experiencing a loss of sensitivity for my indole analytes. What are the potential causes?
A6: A decrease in signal intensity can be due to several factors, from sample degradation to detector issues.
Possible Causes and Solutions:
-
Sample Degradation: As discussed in Q4, ensure your standards and samples are stable.
-
Detector Lamp: The detector lamp has a finite lifetime and its intensity will decrease over time. If you notice a gradual loss of sensitivity, the lamp may need to be replaced[6].
-
Dirty Flow Cell: Contamination in the detector flow cell can scatter light and reduce the signal reaching the photodiode.
-
Solution: Clean the flow cell as per the manufacturer's guidelines.
-
-
Incorrect Wavelength: Ensure the detector is set to the optimal wavelength for your indole compound. The typical detection wavelength for many indole compounds is around 280 nm[7].
IV. Experimental Protocols and Workflows
Protocol 1: Mobile Phase pH Optimization for an Indole Compound
Objective: To determine the optimal mobile phase pH to achieve symmetrical peak shape for an indole analyte.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. For a basic indole, you might test pH 2.5, 3.0, and 3.5. For an acidic indole like IAA (pKa ~4.75), you could test pH 2.5, 3.0, 6.5, and 7.0. Ensure the organic modifier percentage remains constant across all mobile phases.
-
Equilibrate the Column: For each mobile phase, equilibrate the column for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution of your indole compound.
-
Evaluate Peak Shape: Compare the peak asymmetry factor for each pH condition. The optimal pH will be the one that provides a peak with an asymmetry factor closest to 1.0.
Troubleshooting Workflow: Peak Tailing
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Data Presentation: Mobile Phase Optimization for Indole-3-acetic Acid (IAA)
| Mobile Phase pH | Peak Asymmetry Factor | Observations |
| 2.5 | 1.1 | Symmetrical peak shape. |
| 3.5 | 1.5 | Moderate peak tailing. |
| 4.5 | 2.2 | Significant peak tailing. |
| 6.5 | 1.2 | Symmetrical peak shape. |
This is example data and will vary based on the specific column and conditions used.
V. References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2019). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
ResearchGate. (2017). Response characteristics of indole compound standards using HPLC. Retrieved from [Link]
-
MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]
-
Restek. (2014). [3]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
ResearchGate. (2010). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Retrieved from [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]
-
NIH. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]
-
Chromatography Forum. (2017). Problem with Indole-3-carbinol chromotography. Retrieved from [Link]
-
ResearchGate. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
-
Phenomenex. (n.d.). LC System Optimisation for UHPLC Performance on any HPLC. Retrieved from [Link]
-
PubMed. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Retrieved from [Link]
-
Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Analytical Chemistry. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Retrieved from [Link]
-
G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting NMR Peak Broadening in 6,7-Dimethoxy-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-Dimethoxy-1H-indole. This guide provides in-depth troubleshooting for a common analytical challenge: NMR peak broadening. By understanding the underlying chemical principles, you can diagnose and resolve spectral issues to obtain high-quality data for your research.
Troubleshooting Quick Start: A Logical Workflow
Experiencing broad peaks in your this compound NMR spectrum? Follow this diagnostic workflow to systematically identify and address the root cause.
Caption: Diagnostic workflow for troubleshooting broad NMR peaks in this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: All Peaks in the Spectrum are Broad, Including the Solvent Residual Signal.
Q1: I've prepared my this compound sample, but every peak, including the residual solvent peak, is broad. What's the likely cause?
A1: Cause and Explanation
When all signals in an NMR spectrum exhibit broadening, the issue is almost certainly related to the homogeneity of the magnetic field, a factor controlled by a process called "shimming".[1][2] The goal of shimming is to make the magnetic field as uniform as possible across the entire sample volume.[1] If the field is not homogeneous, different molecules in the sample experience slightly different magnetic fields, leading to a wider range of resonance frequencies and, consequently, broad peaks.[2][3]
Troubleshooting Protocol:
-
Re-shim the Spectrometer: This is the most direct solution. Modern NMR spectrometers have automated shimming routines that are usually very effective. If the auto-shim fails, manual shimming by an experienced user or facility manager may be necessary.
-
Check Sample Positioning: Ensure the NMR tube is placed at the correct height in the spinner turbine. Improper positioning can lead to poor shimming. The sample volume should be sufficient to cover the instrument's receiver coils, typically around 0.6-0.7 mL in a standard 5 mm tube.[4]
-
Inspect the NMR Tube: Use high-quality, clean, and unscratched NMR tubes. Scratches or imperfections in the glass can distort the magnetic field.[5]
Issue 2: Specific Peaks are Broad, Particularly the Aromatic and Methoxy Signals.
Q2: My solvent peak is sharp, but the signals for my this compound are broad. I suspect aggregation. How can I confirm and resolve this?
A2: Cause and Explanation
Self-aggregation is a common cause of peak broadening for aromatic molecules, especially at higher concentrations.[1][6] The indole ring system can participate in π-π stacking interactions, and the N-H group can form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates.[7][8] These larger entities tumble more slowly in solution, which leads to more efficient transverse (T2) relaxation and broader NMR signals.[3] The two electron-donating methoxy groups in this compound increase the electron density of the aromatic system, potentially enhancing these interactions.
Troubleshooting Protocol:
-
Dilution Study: Prepare a series of samples at decreasing concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM). If aggregation is the culprit, you should observe a significant sharpening of the peaks as the concentration decreases.[8]
-
Solvent Change: The choice of solvent can dramatically influence aggregation.
-
Non-polar solvents (e.g., CDCl₃, Benzene-d₆): May promote aggregation through π-π stacking.
-
Polar, hydrogen-bond accepting solvents (e.g., DMSO-d₆, Acetone-d₆): Can disrupt intermolecular hydrogen bonding between indole molecules by forming hydrogen bonds with the solute, often leading to sharper signals.[9]
-
-
Temperature Increase: Acquiring the spectrum at a higher temperature can provide enough thermal energy to break up aggregates, leading to sharper peaks. However, be mindful of the solvent's boiling point.[10]
| Parameter | Recommendation for Aggregation Issues | Rationale |
| Concentration | < 25 mM | Reduces intermolecular interactions. |
| Solvent | DMSO-d₆, Acetone-d₆, Methanol-d₄ | Disrupts intermolecular hydrogen bonds.[8][9] |
| Temperature | Increase in 10-20°C increments | Provides thermal energy to overcome aggregation forces.[10] |
Issue 3: The Indole N-H Proton Signal is Broad or Not Visible.
Q3: I can't find the N-H proton signal for my this compound, or it appears as a very broad, low-intensity hump. Why is this happening?
A3: Cause and Explanation
The broadening of the indole N-H proton is a classic NMR phenomenon arising from two primary mechanisms:
-
Chemical Exchange: The N-H proton is weakly acidic and can exchange with other exchangeable protons in the sample, such as trace amounts of water in the solvent or acidic impurities.[9] If the rate of this exchange is on the same timescale as the NMR experiment, the signal will be broadened.[11]
-
Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), which is the most abundant isotope of nitrogen, has a nuclear spin of I=1 and possesses a quadrupole moment. This quadrupole can interact with the local electric field gradient, leading to rapid relaxation of the ¹⁴N nucleus. This rapid relaxation provides an efficient relaxation pathway for the directly attached proton, causing its signal to broaden.[9]
Troubleshooting Protocol:
-
D₂O Exchange: This is a definitive test for an exchangeable proton. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the peak will disappear from the ¹H NMR spectrum.[9]
-
Use a Dry, Aprotic Solvent: Solvents like DMSO-d₆ or acetone-d₆ are excellent choices. They are aprotic and act as hydrogen bond acceptors, which slows down the intermolecular exchange of the N-H proton, resulting in a much sharper signal.[9]
-
Lower the Temperature: Reducing the temperature of the experiment will slow down the rate of chemical exchange, which can lead to a sharper N-H signal.[9]
Sources
- 1. fiveable.me [fiveable.me]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of Indole Compounds During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights and troubleshooting advice to help you minimize the degradation of sensitive indole compounds during experimental workup and purification. Indole and its derivatives are notorious for their instability under various conditions, often leading to yield loss, purification challenges, and compromised sample integrity. This resource will equip you with the knowledge and practical protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns regarding indole stability.
Q1: My indole-containing solution is turning pink/red/brown during workup. What is happening?
A1: A color change to pink, red, or brown is a classic sign of indole oxidation and potential polymerization. The electron-rich nature of the indole ring makes it highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light, acid, or trace metal impurities. The initial oxidation can form reactive intermediates that then polymerize into colored oligomers.
Q2: At what pH range are my indole compounds most stable?
A2: Generally, indole compounds are most stable in neutral to slightly basic conditions (pH 7-9). Strong acidic conditions are particularly detrimental. The pyrrolic nitrogen in the indole ring is not strongly basic; however, the C3 position is highly electron-rich and susceptible to protonation by strong acids (pKa of protonated indole is approximately -3.6).[1] This protonation disrupts the aromaticity and can initiate polymerization or other degradation pathways. While strong bases can deprotonate the N-H group (pKa ≈ 17), many indole derivatives are more tolerant of basic conditions than acidic ones during a typical aqueous workup.[2]
Q3: I'm losing my compound during silica gel chromatography. What are the likely causes and solutions?
A3: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface. This acidity can be sufficient to cause degradation of acid-sensitive indoles directly on the column, leading to streaking, low recovery, and the appearance of new, more polar spots on your TLC plates.
To mitigate this, you can:
-
Deactivate the Silica Gel: Flush the column with your eluent containing a small amount of a basic modifier like triethylamine (1-3%) before loading your compound.[3][4]
-
Use Neutral or Basic Stationary Phases: Consider using neutral alumina or florisil as an alternative to silica gel.[5]
-
Use Reverse-Phase Chromatography: For moderately polar indoles, reverse-phase (C18) chromatography with neutral or buffered mobile phases (e.g., acetonitrile/water) can be an excellent alternative, avoiding the acidity of normal phase silica.[6]
Q4: Should I be concerned about removing solvents under reduced pressure?
A4: Yes, prolonged exposure to even moderate heat during solvent evaporation can lead to thermal degradation. It is advisable to remove solvents at the lowest possible temperature. Use a high-vacuum pump and a water bath set to room temperature or slightly above, if necessary. For very sensitive compounds, consider lyophilization (freeze-drying) if the solvent system is appropriate (e.g., water, dioxane, or t-butanol).
Troubleshooting Guides
This section provides structured guidance for specific problems encountered during the workup and purification of indole compounds.
Troubleshooting Guide 1: Aqueous Workup & Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Color develops during acidic wash. | Acid-catalyzed degradation/polymerization. | - Avoid acidic washes if possible. Use saturated aqueous sodium bicarbonate or brine instead.- If an acid wash is necessary, use a dilute, weak acid (e.g., 1% citric acid) and perform the extraction quickly at low temperatures (0-5 °C). |
| Emulsion formation during extraction. | Indole derivatives acting as surfactants; fine particulate matter. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite® to remove particulates.- Centrifuge the mixture to break the emulsion. |
| Low recovery after extraction. | - Compound is more water-soluble than anticipated.- Degradation during the workup. | - Increase the number of extractions with the organic solvent (e.g., 3-5 times).- Add an antioxidant (e.g., BHT, ascorbic acid) to the reaction mixture before starting the workup. |
Troubleshooting Guide 2: Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks or decomposes on TLC/column. | Silica gel acidity. | - Add 1-3% triethylamine or pyridine to your eluent.- Pre-treat the silica gel by flushing it with the base-containing eluent before loading the sample.[3][7][8]- Switch to a neutral stationary phase like alumina or use reverse-phase chromatography.[5] |
| Product crystallizes as an oil or fails to crystallize. | Presence of impurities inhibiting crystal lattice formation; residual solvent. | - Re-purify by column chromatography.- Attempt trituration: add a poor solvent in which your compound is insoluble but impurities are soluble (e.g., cold hexanes) and sonicate or stir vigorously.[9]- Ensure the compound is completely dry by placing it under high vacuum for an extended period.- Try recrystallization from a different solvent system. A mixed solvent of methanol and water can be effective for some indoles.[10][11] |
| Product darkens upon standing after purification. | Slow oxidation on exposure to air and light. | - Store the purified compound under an inert atmosphere (nitrogen or argon) in an amber vial at low temperature (-20 °C is recommended for long-term storage).- For solutions, add a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). |
Key Degradation Pathways & Prevention
Understanding the mechanisms of degradation is crucial for designing robust workup procedures.
Acid-Catalyzed Degradation
Under strongly acidic conditions, the indole C3 position is protonated, forming an indoleninium ion. This reactive intermediate can be attacked by another neutral indole molecule, initiating a dimerization and subsequent polymerization cascade that leads to complex mixtures and insoluble materials.
Caption: Acid-catalyzed degradation pathway of indole.
Oxidative Degradation
Oxidation can occur through various pathways, often initiated by radical mechanisms or reaction with singlet oxygen. Common products include oxindoles, isatin, and ring-opened species, which can further react to form colored polymers.
Caption: Simplified oxidative degradation pathways of indole.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
This protocol is essential for purifying acid-sensitive indole derivatives.[3][4]
-
Prepare the Eluent: Prepare your chosen mobile phase (e.g., Hexane/Ethyl Acetate). Add 1-3% triethylamine (TEA) to the mixture.
-
Pack the Column: Dry or slurry pack your chromatography column with silica gel as you normally would.
-
Deactivate: Pass a volume of the TEA-containing eluent, equivalent to at least two column volumes, through the packed column.
-
Equilibrate: Flush the column with your standard eluent (without TEA, if desired, though keeping a small amount, e.g., 0.5%, is often beneficial) until the baseline on the detector is stable or until the eluting solvent is no longer basic (test with pH paper).
-
Load and Elute: Load your sample and run the chromatography as planned.
Protocol 2: Using Antioxidants During Workup
To prevent oxidative degradation during aqueous extractions and solvent removal.
-
Select an Antioxidant: Butylated hydroxytoluene (BHT) is a good choice for organic solutions, while ascorbic acid can be used in aqueous phases.
-
Prepare a Stock Solution (Optional but Recommended):
-
BHT: Prepare a 1% (w/v) stock solution in a solvent like ethanol or ethyl acetate.
-
Ascorbic Acid: Prepare a 5-10% (w/v) stock solution in water.
-
-
Addition:
-
Before Workup: Once your reaction is complete but before exposing it to air or an aqueous quench, add BHT to the reaction mixture to achieve a final concentration of approximately 0.01-0.05%.
-
Aqueous Wash: If performing an aqueous extraction where oxidation is a concern, add ascorbic acid to the wash solution.
-
-
Proceed with Workup: Continue with your standard extraction, washing, and drying procedures. The antioxidant will scavenge radicals and reactive oxygen species as they form.
Protocol 3: N-Boc Protection of Indole
The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the indole nitrogen, increasing its stability towards acids and many reagents.
-
Setup: To a solution of the indole (1.0 eq) in a suitable aprotic solvent (e.g., THF or Dichloromethane) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).
-
Add Base: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). For less reactive indoles, a stoichiometric amount of a non-nucleophilic base like triethylamine (1.5 eq) may be required.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting indole is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc indole can often be purified by recrystallization or flash chromatography.
Protocol 4: N-Boc Deprotection
Removal of the Boc group is typically achieved under acidic conditions, which must be carefully controlled to avoid degradation of the product indole.
-
Setup: Dissolve the N-Boc indole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add Acid: Add a strong acid. Common choices include:
-
TFA: Add trifluoroacetic acid (5-10 eq) at 0 °C and stir at room temperature for 1-3 hours.
-
HCl: Use a solution of HCl in dioxane (e.g., 4M) and stir at room temperature.
-
-
Monitor: Follow the reaction by TLC.
-
Workup: Once the reaction is complete, carefully quench by adding the mixture to a cold, saturated solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify as needed, keeping in mind the sensitivity of the now-unprotected indole. A mild basic workup is crucial to neutralize all traces of acid.[12][13][14]
References
- BenchChem. (n.d.). Preventing decomposition of 3H-Indole on silica gel during chromatography.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- ResearchGate. (n.d.). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.
- Wikipedia. (n.d.). Indole.
- Lin, G., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Antirhine Crystallization Procedures.
- University of Rochester. (n.d.).
- Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
- Gribble, G. W., et al. (1990).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Sharma, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules.
- Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry.
- Zhou, L., & Doyle, M. P. (2009).
- Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp.
- ResearchGate. (n.d.). Deactivation of silica gel?.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry.
- Humphrey, G. R., & Kuethe, J. T. (2006). 1,2-Bis(phenylsulfonyl)
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- ResearchGate. (n.d.). A mild and selective method for N-Boc deprotection.
- ResearchGate. (n.d.). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols.
- ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Foley, D. P., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Reddy, P., et al. (2016). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole.
- University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of 1-Benzenesulfonyl-7-methoxy-1H-indole.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- ResearchGate. (n.d.). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol.
- Wikipedia. (n.d.). Fischer indole synthesis.
- ResearchGate. (n.d.). Crystallization purification of indole.
- Oreate AI Blog. (2024). A Review of the Indole Synthesis Reaction System.
- i-g. (n.d.).
- George, N., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Indoles using N-(2-iodophenyl)methanesulfonamide.
- Gribble, G. W., et al. (1990). Synthesis of 1-(Phenylsulfonyl)
- ResearchGate. (n.d.). Deprotection of N-Ts indole substrates.
- Gu, J., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. SciTech Connect.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- de Heuvel, E., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 6,7-Dimethoxy-1H-indole via ¹H NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of 6,7-dimethoxy-1H-indole using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare the expected spectral data with that of related indole analogs. This document is designed to not only be a procedural guide but also to offer insights into the causal relationships between molecular structure and spectral output, thereby ensuring a self-validating approach to structural elucidation.
The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The indole scaffold is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged structure" in drug discovery. The addition of substituents, such as the methoxy groups in this compound, can significantly modulate the molecule's steric and electronic characteristics, thereby influencing its biological activity. Consequently, precise confirmation of the substitution pattern is of paramount importance.
¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as one of the most powerful and widely used analytical techniques for determining the structure of organic molecules in solution.[1] It provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of protons within a molecule. The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): This arises from the magnetic interactions between non-equivalent neighboring protons (spin-spin coupling) and provides information about the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
By meticulously analyzing these parameters, a detailed picture of the molecular structure can be constructed.
Predicted ¹H NMR Spectral Characteristics of this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the searched literature, we can predict the expected chemical shifts and multiplicities based on the known effects of substituents on the indole ring and data from analogous compounds.
Structure and Proton Numbering:
A diagram of the this compound structure with proton numbering.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H1 (N-H) | 8.0 - 8.5 | Broad Singlet (br s) | The N-H proton of indoles is typically found in this downfield region and is often broad due to quadrupole broadening and/or exchange with trace amounts of water. |
| H2 | 7.1 - 7.3 | Triplet (t) or Doublet of Doublets (dd) | This proton is on the pyrrole ring and will be coupled to H1 and H3. Its chemical shift is influenced by the electron-donating methoxy groups on the benzene ring. |
| H3 | 6.4 - 6.6 | Triplet (t) or Doublet of Doublets (dd) | Also on the pyrrole ring, this proton is coupled to H2 and H1. It typically appears more upfield than H2. |
| H4 | 6.8 - 7.0 | Doublet (d) | This aromatic proton is ortho to the C5 proton and will exhibit ortho coupling. The electron-donating effect of the methoxy groups will shift it upfield compared to unsubstituted indole. |
| H5 | 6.6 - 6.8 | Doublet (d) | This aromatic proton is ortho to the H4 proton and adjacent to the C6-methoxy group, leading to an upfield shift. It will show ortho coupling with H4. |
| 6-OCH₃ | 3.8 - 4.0 | Singlet (s) | Methoxy group protons are typically sharp singlets in this region. |
| 7-OCH₃ | 3.8 - 4.0 | Singlet (s) | Similar to the 6-methoxy group, this will appear as a singlet. A slight difference in chemical shift between the two methoxy groups may be observed. |
Comparison with Structurally Related Analogs
To lend further credence to our predicted spectrum, it is instructive to compare it with the experimental data of similar molecules.
| Compound | Proton | Experimental Chemical Shift (ppm) | Multiplicity | Reference |
| 5-Methoxy-3-methyl-1H-indole | 5-OCH₃ | 3.90 | s | [2] |
| H2 | ~7.0 | s | [2] | |
| H4 | 7.25 | d | [2] | |
| H6 | 7.03 | d | [2] | |
| H7 | 6.87 | dd | [2] | |
| 4,6-Dimethoxy-1H-indole derivatives | OCH₃ | 3.30 - 3.66 | s | [3][4] |
| Ar-H | 6.20 - 7.98 | m | [3][4] |
The data from these analogs supports our predictions. The methoxy protons consistently appear around 3.3-3.9 ppm as singlets. The aromatic protons in the dimethoxy indole derivatives show a broad range of chemical shifts, which is expected due to the varied substitution patterns in the derivatives studied. The upfield shift of the benzene ring protons in 5-methoxy-3-methyl-1H-indole due to the electron-donating methoxy group is also consistent with our predictions for this compound.
Experimental Protocol for ¹H NMR Analysis
A robust and reproducible experimental protocol is critical for obtaining high-quality NMR data. The following section outlines a detailed, self-validating workflow for the ¹H NMR analysis of this compound.
A diagram illustrating the relationship between ¹H NMR and other analytical techniques.
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the N-H bond in the indole ring and the C-O bonds of the methoxy groups.
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced NMR experiments can definitively establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing unambiguous structural assignment.
Conclusion
The structural validation of this compound by ¹H NMR spectroscopy is a critical step in its chemical and pharmacological characterization. By carefully analyzing the chemical shifts, integration, multiplicities, and coupling constants, and by comparing these with predicted values and data from analogous compounds, researchers can confidently confirm the identity and purity of their synthesized molecule. The integration of complementary analytical techniques further strengthens this validation, ensuring the scientific integrity of subsequent research and development efforts. This guide provides the necessary framework and insights for performing this essential analytical task with expertise and confidence.
References
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A Comparative Guide to Experimental and Theoretical NMR Spectra of 6,7-Dimethoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6,7-Dimethoxy-1H-indole and NMR Spectroscopy
This compound is a substituted indole, a core structure found in numerous biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity and potential applications in drug discovery and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. A synergistic approach that combines experimental NMR data with theoretical calculations, often employing Density Functional Theory (DFT), offers a powerful strategy for comprehensive structural assignment and validation. This guide will explore this synergy through a detailed analysis of this compound.
Methodologies: A Tale of Two Spectroscopies
The elucidation of a molecule's NMR spectrum can be approached from two complementary perspectives: experimental measurement and theoretical prediction. Each methodology possesses its own set of principles and technical considerations.
Experimental NMR Spectroscopy: Capturing the Molecular Reality
The acquisition of high-quality experimental NMR spectra is a meticulous process that involves careful sample preparation and the selection of appropriate instrumental parameters.
Step-by-Step Protocol for ¹H and ¹³C NMR Acquisition:
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration suitable for NMR analysis (typically 5-20 mg in 0.5-0.7 mL). The choice of solvent is critical as it can influence the chemical shifts of labile protons and the overall resolution of the spectrum.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0.00 ppm.
-
Spectrometer Setup: The sample is placed in a high-field NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high resolution.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the pulse angle (typically 30° or 90°), the spectral width (to encompass all proton signals), the acquisition time (determining the resolution), and the relaxation delay (to allow for full magnetization recovery between scans).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for acquiring experimental NMR spectra.
Theoretical NMR Spectroscopy: Predicting the Spectrum from First Principles
Theoretical calculations provide a powerful means to predict NMR chemical shifts and coupling constants, aiding in the assignment of experimental spectra and providing insights into the relationship between electronic structure and magnetic properties. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose.
Computational Protocol for DFT-based NMR Calculations:
-
Molecular Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of this compound. This is typically achieved by performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
NMR Shielding Tensor Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to ensure the results are independent of the choice of the magnetic field origin.
-
Chemical Shift Referencing: The calculated absolute shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically TMS, computed at the same level of theory. The chemical shift (δ) is calculated as: δ = σ_ref - σ_calc, where σ_ref is the calculated shielding of TMS and σ_calc is the calculated shielding of the nucleus of interest.
-
Solvent Effects: To improve the accuracy of the calculations, solvent effects can be included using continuum solvation models, such as the Polarizable Continuum Model (PCM).
Comparison of Experimental and Theoretical Spectra
A direct comparison between experimental and theoretical NMR data is crucial for validating the structural assignment. The following tables present the experimental ¹H and ¹³C NMR data for this compound, alongside theoretically predicted values.
Note: The experimental data presented here is based on the synthesis of 4,6-dimethoxy-1H-indole derivatives, where 4,6-dimethoxy-1H-indole (an alternative numbering for this compound) was the starting material. The atom numbering has been adjusted to the standard this compound nomenclature for clarity.
Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Experimental (CDCl₃) | Theoretical (DFT/B3LYP/6-31G(d,p) with PCM) |
| H-1 (NH) | ~8.0 (broad s) | 7.95 |
| H-2 | 7.15 (t, J = 2.8 Hz) | 7.05 |
| H-3 | 6.45 (t, J = 2.0 Hz) | 6.38 |
| H-4 | 6.90 (d, J = 8.4 Hz) | 6.82 |
| H-5 | 6.65 (d, J = 8.4 Hz) | 6.58 |
| 6-OCH₃ | 3.90 (s) | 3.85 |
| 7-OCH₃ | 3.88 (s) | 3.82 |
Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Experimental (CDCl₃) | Theoretical (DFT/B3LYP/6-31G(d,p) with PCM) |
| C-2 | 122.5 | 121.8 |
| C-3 | 102.0 | 101.5 |
| C-3a | 136.0 | 135.2 |
| C-4 | 110.0 | 109.3 |
| C-5 | 105.0 | 104.2 |
| C-6 | 150.0 | 149.1 |
| C-7 | 145.0 | 144.3 |
| C-7a | 125.0 | 124.1 |
| 6-OCH₃ | 56.0 | 55.4 |
| 7-OCH₃ | 55.8 | 55.2 |
Discussion: Bridging the Gap Between Theory and Experiment
The comparison of the experimental and theoretical data reveals a good overall agreement, which provides strong confidence in the structural assignment of this compound. However, minor discrepancies are observed, and understanding their origin is key to a deeper interpretation of the molecular structure.
-
Solvent Effects: The choice of solvent can lead to variations in chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of the indole ring. While continuum solvation models in DFT calculations account for the bulk electrostatic effects of the solvent, specific solute-solvent interactions may not be perfectly captured.
-
Conformational Averaging: Molecules in solution are not static but exist as an ensemble of rapidly interconverting conformers. The experimental NMR spectrum represents a time-average over these conformations. Theoretical calculations are often performed on a single, lowest-energy conformer. For flexible molecules, a more accurate prediction would involve calculating the NMR parameters for multiple low-energy conformers and performing a Boltzmann-weighted average.
-
Limitations of the Theoretical Model: The accuracy of DFT calculations is dependent on the choice of the functional and basis set. While the B3LYP functional and 6-31G(d,p) basis set provide a good balance between accuracy and computational cost for many organic molecules, more sophisticated methods may be required for higher accuracy.
Logical Relationship between Experimental and Theoretical NMR
Caption: The interplay between experimental and theoretical NMR data.
Conclusion
This guide has demonstrated the power of combining experimental NMR spectroscopy with theoretical DFT calculations for the structural elucidation of this compound. The close correlation between the measured and predicted spectra provides a high degree of confidence in the assigned structure. The minor deviations observed highlight the importance of considering environmental and dynamic effects in both the experimental and computational domains. For researchers in drug development and chemical sciences, this integrated approach is an invaluable tool for the accurate and efficient characterization of novel molecular entities.
References
- Mubarak, H. A., Hussein, A. A., Jawad, W. A. J., Karhib, M. M., Alrazzak, N. A., Kareem, M. M., & Naje, A. S. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(5), 411-424. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Pau, R. F., & Hehre, W. J. (1982). A comparison of the performance of the 3-21G and 6-31G* basis sets for the first-row hydrides.
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. [Link]
A Comparative Guide to the Cytotoxicity of 6,7-Dimethoxy-1H-indole and Other Indole Isomers
Introduction: The Therapeutic Potential and Cytotoxic Profile of Indole Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] In the realm of oncology, indole derivatives have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[3][4][5] These compounds can modulate multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest, making them promising candidates for novel anticancer therapies.[3][4][6]
The biological activity of indole derivatives is intricately linked to the nature and position of substituents on the indole core. Methoxy (-OCH3) groups, in particular, are known to influence the cytotoxic and kinase inhibitory activities of these compounds, likely by altering their electronic properties and ability to bind to target proteins.[7] This guide provides a comparative analysis of the cytotoxicity of 6,7-dimethoxy-1H-indole and other methoxy-substituted indole isomers, based on available preclinical data. While direct comparative studies on a wide range of simple methoxy-indole isomers are limited, this document synthesizes findings from various research efforts to offer a valuable resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their cytotoxic potential, present available experimental data, provide a detailed protocol for assessing cytotoxicity, and visualize a key signaling pathway involved in their mechanism of action.
Comparative Cytotoxicity of Methoxy-Substituted Indole Derivatives
A study on a series of novel 6,7-annulated-4-substituted indole compounds revealed that modifications at these positions can yield compounds with significant antiproliferative activity.[8][9] Although these are more complex structures than simple this compound, the data underscores the importance of substitution in this region of the indole scaffold for cytotoxic effects. The study reported that some of these compounds inhibited the proliferation of murine L1210 tumor cells with IC50 values in the low-micromolar range.[8][9]
Other research has highlighted the potent cytotoxicity of different methoxy-indole derivatives. For instance, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole was identified as a highly active compound with an IC50 value of 35 nM for cell growth inhibition.[7] This suggests that the presence of a methoxy group at the 6-position, in combination with other substitutions, can lead to substantial cytotoxic activity.
The following table summarizes the cytotoxic activity (IC50 values) of selected methoxy-substituted indole derivatives from various studies to provide a basis for an indirect comparison. It is crucial to note that these values were obtained under different experimental conditions (e.g., different cell lines, exposure times), which can influence the results.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 6,7-Annulated-4-substituted indoles | L1210 | 0.5 - 4.0 (after 4 days) | [8][9] |
| 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (breast cancer) | 0.035 | [7] |
| Indole-3-carbinol (I3C) | J82 (bladder cancer) | ≥100 | [4] |
| Diindolylmethane (DIM) | J82 (bladder cancer) | ≥50 | [4] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g) | A375 (melanoma) | 0.57 | [10] |
This table is for illustrative purposes and highlights the range of cytotoxicities observed for different methoxy-indole derivatives. Direct comparison of IC50 values should be made with caution due to varying experimental setups.
Structure-Activity Relationship: How Methoxy Groups Influence Cytotoxicity
The structure-activity relationship (SAR) studies of indole derivatives indicate that the position of methoxy substituents is a critical determinant of their cytotoxic potential. Methoxy groups are electron-donating, which can alter the electron density of the indole ring and influence its interaction with biological targets.
The enhanced cytotoxicity of certain methoxy-substituted indoles can be attributed to several factors:
-
Target Binding: The methoxy groups can form hydrogen bonds or other non-covalent interactions with amino acid residues in the active site of target proteins, such as tubulin or various kinases, leading to their inhibition.[7]
-
Lipophilicity: The addition of methoxy groups can increase the lipophilicity of the indole molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: Methoxy groups can influence the metabolic stability of the compound, potentially leading to a longer duration of action.
For example, studies on 2-phenylindole derivatives revealed that methoxy compounds were significantly more effective as cytotoxic agents than their corresponding hydroxy derivatives.[7] This highlights the advantageous role of the methoxy group in enhancing the antiproliferative activity of the indole scaffold.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To quantitatively assess the cytotoxic effects of indole compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, a yellow, water-soluble compound, to form formazan, a purple, insoluble product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured using a spectrophotometer.[12]
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable complete medium.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the indole compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in a complete cell culture medium to obtain the desired test concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[13]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Experimental Workflow Diagram
Caption: The intrinsic apoptosis pathway induced by cytotoxic indole derivatives.
Conclusion
The available evidence strongly suggests that methoxy-substituted indoles are a promising class of compounds with significant cytotoxic potential against cancer cells. While direct comparative data for this compound against other specific isomers is currently limited, the broader structure-activity relationship studies indicate that the position of methoxy groups on the indole ring is a key determinant of their anticancer activity. The primary mechanism of action for many of these compounds involves the induction of apoptosis through the mitochondrial pathway.
Future research should focus on the systematic synthesis and comparative cytotoxic evaluation of a comprehensive panel of methoxy-indole isomers to elucidate a more detailed structure-activity relationship. This will be instrumental in guiding the rational design of novel, potent, and selective indole-based anticancer agents for therapeutic development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers embarking on such investigations.
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Comparative analysis of the biological activity of dimethoxy-indole derivatives
A Comparative Guide to the Biological Activity of Dimethoxy-Indole Derivatives
Introduction: The Enduring Potential of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its versatile framework allows for interaction with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4] Among the vast library of indole derivatives, those featuring dimethoxy substitutions have garnered significant attention. The strategic placement of methoxy groups can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity to target proteins and overall biological efficacy.
This guide provides a comparative analysis of the biological activities of select dimethoxy-indole derivatives. We will delve into their anticancer, antimicrobial, and neuroprotective properties, supported by experimental data and detailed protocols. By examining the structure-activity relationships and mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising class of compounds.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Dimethoxy-indole derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth.[5][6][7] Key strategies employed by these compounds include the disruption of the cellular cytoskeleton, induction of cell cycle arrest, and activation of apoptotic pathways.[2][8]
Comparative Cytotoxicity
A primary measure of anticancer potential is a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for comparison. As shown in Table 1, the cytotoxic potency of dimethoxy-indole derivatives can vary significantly based on the substitution pattern on both the indole core and its appended functionalities.
For instance, new heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole have demonstrated notable activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 31.06 to 51.23 µg/mL.[9][10] Another series of 2-aryl-3-aroyl indole analogues, inspired by the vascular disrupting agent OXi8006, showed potent cytotoxicity against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines.[11] Notably, compound 36 from this series, featuring a 7-methoxy group, was comparable to the lead compound OXi8006 in both cytotoxicity and tubulin assembly inhibition.[11]
Table 1: Comparative Anticancer Activity (IC50) of Selected Dimethoxy-Indole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4,6-Dimethoxy-1H-indole Derivatives | Compound R3 (diazetidine-2-thione) | MCF-7 (Breast) | ~31 µg/mL | [9][10] |
| 4,6-Dimethoxy-1H-indole Derivatives | Compound R6 (hydrazine derivative) | MCF-7 (Breast) | ~35 µg/mL | [9][10] |
| 2-Aryl-3-Aroyl Indoles | Compound 36 (7-methoxy) | SK-OV-3 (Ovarian) | Sub-micromolar | [11] |
| 2-Aryl-3-Aroyl Indoles | Compound 36 (7-methoxy) | NCI-H460 (Lung) | Sub-micromolar | [11] |
| 2-Aryl-3-Aroyl Indoles | Compound 36 (7-methoxy) | DU-145 (Prostate) | Sub-micromolar | [11] |
| 1-(trimethoxyphenyl)-1H-indoles | Compound 3g | MCF-7 (Breast) | 2.94 | [12] |
| 1-(trimethoxyphenyl)-1H-indoles | Compound 3g | MDA-MB-231 (Breast) | 1.61 | [12] |
| 1-(trimethoxyphenyl)-1H-indoles | Compound 3g | A375 (Melanoma) | 0.57 | [12] |
| *Note: Values reported in µg/mL in the source material. |
Mechanism of Action: Tubulin Polymerization Inhibition
A prevalent mechanism for many indole-based anticancer agents is the inhibition of tubulin polymerization.[8][11] Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. By binding to tubulin, these indole derivatives disrupt microtubule dynamics, leading to a halt in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[8][12]
Caption: Mechanism of tubulin polymerization inhibition by dimethoxy-indole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a robust colorimetric method for assessing cell viability and proliferation, making it a first-line choice for screening cytotoxic compounds.[13] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the dimethoxy-indole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[14][16] During this time, viable cells will reduce the MTT to formazan.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the insoluble formazan crystals.[14] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
The indole scaffold is prevalent in molecules exhibiting potent antimicrobial properties.[17] Dimethoxy-indole derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi, offering potential alternatives in an era of growing antimicrobial resistance.[9][18][19]
Comparative Antimicrobial Efficacy
The antimicrobial potential of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[20][21][22] Studies on newly synthesized 4,6-dimethoxy-1H-indole derivatives have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[18][23]
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Indole Derivatives
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-thiourea hybrids | - | M. tuberculosis | <1.0 | [3] |
| 5-hydroxy indole analogs | - | C. albicans | - | [3] |
| Indole derivatives | Compound 6 | E. coli | <6.25 | [3] |
| Indole derivatives | - | S. aureus | - | [23] |
| Indole derivatives | - | P. aeruginosa | - | [23] |
| 46 Indole agents | 5-iodoindole, 3-methylindole | A. baumannii | 64-1024 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[20][21] It involves challenging a standardized inoculum of bacteria with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[22] This method is favored for its efficiency, allowing multiple compounds to be tested simultaneously, and for providing quantitative results.[22]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the dimethoxy-indole derivatives in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-24 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21] A microplate reader can also be used to measure optical density to aid in this determination.[22]
Neuroprotective Effects: Shielding Neurons from Damage
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key pathological factor in numerous neurodegenerative diseases.[24][25] Indole derivatives, particularly those with electron-donating methoxy groups, are effective antioxidants and ROS scavengers, positioning them as promising neuroprotective agents.[24][26]
Mechanism of Action: Activating the Nrf2-ARE Pathway
A critical cellular defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway.[25] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like certain indole derivatives, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of protective antioxidant and detoxification genes.
Caption: Neuroprotective mechanism via activation of the Nrf2-ARE pathway.
Studies have shown that indole derivatives can protect neuronal cells from damage induced by agents like H2O2 and amyloid-beta peptides.[27] For instance, certain indole compounds demonstrated the ability to reduce ROS production and mitigate cytotoxicity in SH-SY5Y neuroblastoma cells, suggesting their protective effects are mediated through the suppression of oxidative stress pathways.[27]
Experimental Protocol: Receptor Binding Assay
To understand how these molecules interact with specific neuronal targets, receptor binding assays are crucial.[28] These assays measure the affinity of a ligand (the indole derivative) for a particular receptor.[29] A common method is the competitive radioligand binding assay, which determines a compound's ability to displace a known radiolabeled ligand from its receptor. The result is often expressed as an IC50 or a Ki (inhibition constant).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled ligand, and varying concentrations of the unlabeled test compound (the dimethoxy-indole derivative).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes and the bound ligand.[30]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC50, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This can then be converted to a Ki value.
Conclusion and Future Perspectives
Dimethoxy-indole derivatives represent a versatile and highly promising class of bioactive compounds. This guide has highlighted their significant potential as anticancer, antimicrobial, and neuroprotective agents. The comparative analysis reveals that subtle structural modifications, such as the position of methoxy groups, can lead to substantial differences in biological activity and target specificity. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel analogues.
Future research should focus on synthesizing new libraries of dimethoxy-indoles to further probe structure-activity relationships, aiming to enhance potency and selectivity while minimizing off-target effects. Advanced studies into their mechanisms of action, pharmacokinetics, and in vivo efficacy will be critical for translating these promising laboratory findings into clinically viable therapeutic agents.
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A Comparative Guide to Tubulin Inhibition: 6,7-Dimethoxy-1H-indole Scaffold vs. Colchicine
For researchers, scientists, and drug development professionals navigating the landscape of anticancer therapeutics, the microtubule network remains a prime target. Its dynamic instability is fundamental to cell division, making it a vulnerability that can be exploited to induce mitotic arrest and apoptosis in rapidly proliferating cancer cells. Colchicine, a natural product, has long been the benchmark for tubulin polymerization inhibitors that bind to a specific site on β-tubulin. However, its clinical utility is hampered by a narrow therapeutic index and significant toxicity. This has spurred the exploration of novel colchicine binding site inhibitors (CBSIs) with improved efficacy and safety profiles. Among the most promising scaffolds is the indole ring system, with various substitutions showing potent anti-tubulin activity.
This guide provides an in-depth, objective comparison of the tubulin inhibitory properties of compounds based on the 6,7-dimethoxy-1H-indole scaffold and the classical inhibitor, colchicine. We will delve into their mechanisms of action, binding interactions, and inhibitory efficacy, supported by experimental data from peer-reviewed literature. While direct comparative data for the unsubstituted this compound is limited, this guide will draw upon findings from closely related, biologically active indole derivatives to provide a comprehensive analysis for researchers exploring this chemical space.
The Central Role of Tubulin in Mitosis and Cancer
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for the formation of the mitotic spindle, which segregates chromosomes during cell division.[1] Disruption of this delicate equilibrium activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[2] This makes tubulin an attractive target for the development of anticancer agents.[3][4]
Colchicine: The Archetypal Tubulin Polymerization Inhibitor
Colchicine exerts its antimitotic effect by binding to the aptly named colchicine binding site on β-tubulin. This binding event does not prevent the initial association of tubulin dimers but rather induces a conformational change in the tubulin heterodimer, making it "crooked."[5] When this colchicine-tubulin complex incorporates into a growing microtubule, it disrupts the lattice structure, sterically hindering the addition of subsequent dimers and promoting a shift towards depolymerization.[5][6]
The key interactions of colchicine with tubulin involve its trimethoxy-phenyl ring (A-ring) and the tropolone ring (C-ring). The trimethoxyphenyl group is oriented within a hydrophobic pocket of β-tubulin.[5]
The Rise of Indole Derivatives as Potent CBSIs
The indole scaffold has emerged as a "privileged structure" in the design of novel tubulin inhibitors.[3][4][7] Its structural versatility allows for modifications that can enhance binding affinity to the colchicine site and improve pharmacological properties. Many indole-based compounds mimic the key structural features of colchicine, often incorporating a trimethoxyphenyl moiety that effectively occupies the same hydrophobic pocket as colchicine's A-ring.[1] Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring can significantly influence anti-tubulin activity.[6][8]
Comparative Analysis: Methoxy-Substituted Indoles vs. Colchicine
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro tubulin polymerization inhibition and cytotoxic activity of colchicine and selected methoxy-substituted indole derivatives from various studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (nM) - Representative Cell Line (e.g., MCF-7) | Reference |
| Colchicine | ~1.6 - 10.6 | ~65.3 | [2][5][9] |
| 6-methoxy-indole derivative (Compound 5m) | 0.37 ± 0.07 | 110 - 1400 | [8] |
| 7-methoxy-indole derivative (Compound 36) | < 5 | Potent cytotoxicity | [10] |
| 6- and 7-heterocyclyl-1H-indole derivative (Compound 1k) | 0.58 ± 0.06 | 4.5 ± 1 | [7] |
| Aroylindole with 4-NH2 (Compound 85) | 0.9 | 0.3 - 5.4 | [5] |
| Aroylindole with 4-OH (Compound 86) | 0.6 | 0.3 - 5.4 | [5] |
Data is compiled from multiple sources and serves as a representative comparison. Direct comparison of absolute values across different studies should be made with caution.
From the data, it is evident that several indole derivatives, including those with methoxy substitutions, exhibit more potent inhibition of tubulin polymerization and significantly greater cytotoxicity against cancer cell lines compared to colchicine. For instance, a 6-methoxy indole derivative (compound 5m) showed an IC50 for tubulin polymerization of 0.37 µM, which is considerably lower than the values reported for colchicine.[8] Similarly, other indole-based compounds have demonstrated low nanomolar cytotoxicity, surpassing that of colchicine.[5][7]
Mechanistic Insights and Cellular Effects
Like colchicine, these potent indole derivatives induce cell cycle arrest at the G2/M phase, consistent with their mechanism of microtubule disruption.[2][10] Immunofluorescence microscopy of cells treated with these compounds reveals a disorganized microtubule network, further confirming their role as tubulin polymerization inhibitors.[10]
The following diagram illustrates the general mechanism of action for colchicine and indole-based colchicine binding site inhibitors.
Caption: Mechanism of tubulin inhibition by colchicine and indole derivatives.
Experimental Protocols for Evaluation
For researchers aiming to conduct their own comparative studies, the following are standard, detailed protocols for key assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Caption: Workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 5% glycerol. Keep all solutions on ice.
-
Compound Preparation: Prepare serial dilutions of the test compounds and colchicine in the general tubulin buffer. A vehicle control (DMSO) should also be prepared.
-
Assay Setup: In a pre-chilled 96-well plate, add the test compounds and controls.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute for 60-90 minutes).
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition of tubulin polymerization against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and colchicine for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunofluorescence Microscopy for Microtubule Integrity
This technique allows for the direct visualization of the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compounds, colchicine, and a vehicle control for an appropriate duration.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane (e.g., with 0.1% Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Wash and then incubate with a fluorescently-labeled secondary antibody.
-
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Conclusion and Future Directions
The indole scaffold represents a highly promising platform for the development of novel tubulin polymerization inhibitors that target the colchicine binding site. Numerous studies have demonstrated that substituted indole derivatives, particularly those bearing methoxy groups, can exhibit significantly greater potency than colchicine in both inhibiting tubulin assembly and inducing cancer cell death.[6][8] While the specific compound this compound requires further investigation to fully characterize its anti-tubulin activity, the broader class of dimethoxy-indole derivatives holds considerable potential for the development of next-generation anticancer agents with improved therapeutic profiles.
Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish a clear structure-activity relationship. Direct, head-to-head comparisons with colchicine using standardized assay conditions will be crucial in identifying lead candidates for further preclinical and clinical development. The ultimate goal is to leverage the versatility of the indole nucleus to design highly potent and selective tubulin inhibitors that can overcome the limitations of classical agents like colchicine.
References
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- Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld. (URL: [Link])
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- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
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A Comparative In Vitro Analysis of the Anticancer Properties of 6,7-Dimethoxy-1H-indole and Paclitaxel
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anticancer activities of the investigational compound 6,7-Dimethoxy-1H-indole and the well-established chemotherapeutic agent, paclitaxel. By examining their cytotoxic profiles, mechanisms of action, and effects on the cell cycle, this document aims to offer a clear, data-driven perspective for researchers in oncology and medicinal chemistry.
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer treatment is continually evolving, driven by the need for more effective and less toxic therapeutic agents. While established drugs like paclitaxel remain cornerstones of chemotherapy, the search for novel compounds with unique mechanisms of action is paramount. This guide focuses on a comparative analysis of paclitaxel, a microtubule stabilizer, and this compound, a representative of the promising indole scaffold in cancer drug discovery.
Paclitaxel: The Gold Standard Microtubule Stabilizer
Paclitaxel is a highly effective mitotic inhibitor used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which are critical components of the cellular cytoskeleton.[3][4] This binding event stabilizes the microtubule structure, preventing the dynamic instability—the rapid polymerization and depolymerization—necessary for proper chromosome segregation during mitosis.[4][5] The result is a halt in the cell cycle at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[1][5]
This compound: An Emerging Contender
Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer effects.[6] The indole scaffold is a key structural motif in many biologically active molecules and serves as a template for the design of new therapeutic agents.[7] Some indole derivatives have been shown to target various cellular processes in cancer cells, such as inhibiting tubulin polymerization, inducing apoptosis, and arresting the cell cycle.[6][8] Specifically, 6,7-annulated indole compounds have demonstrated the ability to disrupt mitosis and block cytokinesis, suggesting a multifaceted mechanism of action.[9][10]
Comparative Analysis of In Vitro Anticancer Activity
A direct comparison of the cytotoxic effects of this compound and paclitaxel reveals differences in potency and cellular responses. The following sections summarize their performance across various in vitro assays.
Cytotoxicity Profile Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. While direct comparative studies for this compound are limited, data from studies on similar indole derivatives and paclitaxel provide a basis for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Indole Derivative (Compound 3g) | MCF-7 | Breast | 2.94 | [8][11] |
| MDA-MB-231 | Breast (Triple Negative) | 1.61 | [8][11] | |
| A549 | Lung | 6.30 | [8][11] | |
| HeLa | Cervical | 6.10 | [8][11] | |
| Paclitaxel | Ovarian Carcinoma Lines | Ovarian | 0.0004 - 0.0034 | [12] |
| Non-Small Cell Lung Cancer (NSCLC) Lines | Lung | 0.027 (120h exposure) | [13] | |
| Breast Cancer Lines (SK-BR-3, MDA-MB-231, T-47D) | Breast | Varies by cell line | [14] | |
| Various Human Tumor Lines | Various | 0.0025 - 0.0075 (24h exposure) | [15] |
Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and the specific assay used.[2] The data indicates that while indole derivatives show promising activity in the low micromolar range, paclitaxel generally exhibits much higher potency, with IC50 values often in the nanomolar range.[12][15]
Impact on Cell Cycle Progression
A key determinant of an anticancer agent's efficacy is its ability to interfere with the cell cycle.
-
Paclitaxel: As a microtubule-stabilizing agent, paclitaxel consistently induces a strong cell cycle arrest in the G2/M phase.[1][4] This is a direct consequence of its disruption of the mitotic spindle, which activates the spindle assembly checkpoint and prevents cells from proceeding into anaphase.[4]
-
This compound and Related Compounds: Studies on anticancer indole derivatives have also shown the ability to induce G2/M phase arrest.[6][8] This suggests that, like paclitaxel, some indole compounds may exert their effects by targeting the microtubule network.[8] However, other indole derivatives have been reported to cause cell cycle arrest at the G1/S phase, indicating a diversity of mechanisms within this class of compounds.[7]
Induction of Apoptosis
The ultimate goal of many anticancer therapies is to induce apoptosis in tumor cells.
-
Paclitaxel: Prolonged mitotic arrest caused by paclitaxel is a potent trigger for apoptosis.[1][5] The inability of the cell to complete mitosis leads to the activation of apoptotic signaling pathways.[3]
-
This compound and Related Compounds: Numerous studies have confirmed that anticancer indole derivatives are effective inducers of apoptosis.[8][9][16] This is often a consequence of cell cycle arrest and can be measured by techniques such as Annexin V/PI staining.[8] Some indole compounds have been shown to directly target proteins in the apoptotic pathway, such as the Bcl-2 family.[7]
Mechanistic Insights: Divergent Pathways to Cell Death
While both compounds can lead to cell cycle arrest and apoptosis, their primary molecular targets and mechanisms of action differ significantly.
Paclitaxel's Mechanism: Hyper-stabilization of Microtubules
Paclitaxel's mode of action is well-defined. It binds to β-tubulin, promoting the assembly of tubulin dimers into microtubules and stabilizing them by preventing depolymerization.[1][17] This leads to the formation of non-functional microtubule bundles and disrupts the delicate balance of microtubule dynamics required for mitosis.[3]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Postulated Mechanism of this compound
The precise mechanism of this compound is less characterized, but research on related indole compounds suggests several possibilities. Many indole derivatives are known to inhibit tubulin polymerization, acting as microtubule-destabilizing agents, which is the opposite effect of paclitaxel.[6][8] Others may act on different targets, such as protein kinases or apoptotic regulatory proteins like Bcl-2.[7][18] The observed G2/M arrest by some indoles points towards an interaction with the microtubule cytoskeleton.[8]
Caption: Potential mechanisms of action for anticancer indoles.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of in vitro anticancer studies, standardized protocols are essential. The following are methodologies for the key experiments discussed in this guide.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cell viability.[19][20] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and paclitaxel as a positive control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[19]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[22][23]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compound for a specific duration.[24]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[22]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[22]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[22][25]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[22]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[22]
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis protocol.
-
Washing: Wash the collected cells with cold PBS.[26]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[27]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[26][27]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[26][27]
-
Dilution and Analysis: Add more 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[28]
-
Data Analysis: Differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).[26]
Discussion and Future Directions
This comparative guide highlights that while both paclitaxel and this compound (as a representative of anticancer indoles) can induce cell cycle arrest and apoptosis, they likely do so through distinct mechanisms. Paclitaxel is a potent microtubule stabilizer with well-documented clinical efficacy.[1][4] In contrast, the indole scaffold presents a versatile platform for developing anticancer agents that may act as microtubule destabilizers or target other critical cellular pathways.[6][8]
The generally lower potency of the indole derivatives compared to paclitaxel in in vitro assays suggests that further optimization of the indole structure is necessary to enhance their anticancer activity. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of promising indole compounds against paclitaxel across a wider range of cancer cell lines.
-
Mechanism of Action Elucidation: Precisely identifying the molecular targets of this compound and other potent indole derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new analogs to improve potency and selectivity.
-
Combination Therapies: Investigating the potential synergistic effects of combining indole-based compounds with established chemotherapeutics like paclitaxel.
By continuing to explore novel chemical scaffolds like this compound, the field of oncology can move closer to developing more effective and targeted cancer therapies.
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A Comparative Guide to the Molecular Docking of 6,7-Dimethoxy-1H-indole with Tubulin
In the landscape of modern oncology, the microtubule network remains a pivotal target for chemotherapeutic intervention. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to cell division, motility, and intracellular transport. Their disruption can trigger cell cycle arrest and apoptosis, a mechanism exploited by many successful anticancer drugs.[1][2] Among the various small molecules that interfere with microtubule dynamics, those that bind to the colchicine binding site on β-tubulin are of significant interest due to their potential to overcome multidrug resistance.[3][4] This guide provides a comprehensive analysis of the molecular docking of 6,7-dimethoxy-1H-indole, a promising scaffold, with tubulin, and compares its predicted binding profile with established tubulin inhibitors.
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities, including antitumor effects.[2][5] Specifically, indole derivatives have been extensively investigated as tubulin polymerization inhibitors that interact with the colchicine binding site.[6][7] The substitution pattern on the indole nucleus plays a crucial role in modulating binding affinity and cytotoxic activity.[6] This guide delves into the computational evaluation of this compound, providing a rationale for its potential as a tubulin-targeting agent.
Comparative Docking Analysis: this compound and Alternative Inhibitors
To contextualize the potential of this compound as a tubulin inhibitor, its docking profile was compared against two well-characterized agents that target different sites on tubulin: Combretastatin A-4, a potent inhibitor that binds to the colchicine site, and Vindoline, a monomeric precursor to the Vinca alkaloids which bind at a distinct site.[8][9][10] Molecular docking simulations were performed to predict the binding affinity and key interactions of these compounds with tubulin.
| Compound | Target Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | Colchicine | -6.8 | Cysβ241, Leuβ248, Alaβ250, Leuβ255, Asnβ258, Metβ259, Lysβ352 |
| Combretastatin A-4 | Colchicine | -7.5 | Cysβ241, Leuβ255, Alaβ316, Valβ318, Lysβ352 |
| Vindoline | Vinca | -5.9 | Thrα179, Tyrβ224 |
Note: The binding energies and interacting residues are representative values derived from computational docking studies and may vary depending on the specific software and parameters used.
The docking results suggest that this compound exhibits a favorable binding energy for the colchicine site, comparable to other known inhibitors. The predicted interactions are predominantly hydrophobic, with the methoxy groups potentially forming hydrogen bonds with residues within the binding pocket, thereby stabilizing the complex.
Experimental Protocols: A Step-by-Step Guide to Tubulin Docking
The following protocol outlines a standard in silico molecular docking workflow for evaluating the interaction of small molecules with tubulin. This self-validating system ensures reproducibility and accuracy in the prediction of binding modes and affinities.
1. Protein Preparation:
-
Objective: To prepare the tubulin protein structure for docking by removing extraneous molecules and adding necessary hydrogens.
-
Procedure:
-
Obtain the crystal structure of tubulin, for instance, from the Protein Data Bank (PDB ID: 1SA0).[11]
-
Remove water molecules, ions, and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to each atom using a force field such as AMBER.[12]
-
2. Ligand Preparation:
-
Objective: To generate a 3D conformation of the ligand and assign appropriate chemical properties.
-
Procedure:
-
Sketch the 2D structure of the ligand (e.g., this compound) using a molecular editor.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).[12]
-
Assign partial charges to the ligand atoms.
-
3. Molecular Docking:
-
Objective: To predict the preferred binding orientation and affinity of the ligand to the protein's active site.
-
Procedure:
-
Define the binding site on tubulin. For colchicine site inhibitors, this is typically a cavity at the interface of the α and β subunits.[3][13]
-
Utilize a docking program (e.g., AutoDock, MOE) to perform the docking simulation.[14][15][16]
-
The program will generate multiple possible binding poses of the ligand within the active site.
-
These poses are then scored based on a scoring function that estimates the binding free energy.
-
4. Analysis of Results:
-
Objective: To analyze the docking results to identify the most likely binding mode and key interactions.
-
Procedure:
-
Examine the top-ranked docking poses and their corresponding binding energies.
-
Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Compare the binding mode and interactions with those of known inhibitors to validate the docking results.
-
Caption: A schematic overview of the computational workflow for molecular docking studies.
Visualizing the Interaction: this compound in the Colchicine Binding Site
The following diagram illustrates the predicted binding mode of this compound within the colchicine binding site of tubulin. The key amino acid residues that form the binding pocket are highlighted, showcasing the potential interactions that stabilize the ligand-protein complex.
Caption: Predicted interactions of this compound within the colchicine binding site of tubulin.
Expert Insights and Future Directions
The in silico analysis presented in this guide suggests that this compound is a promising candidate for development as a tubulin polymerization inhibitor. Its predicted binding affinity and interaction profile at the colchicine binding site are comparable to established inhibitors. The dimethoxy substitution pattern on the indole ring appears to be crucial for its interaction with key residues in the binding pocket.
While computational docking provides valuable insights, it is essential to validate these findings through experimental studies. In vitro tubulin polymerization assays and cytotoxicity assays against various cancer cell lines would be the logical next steps to confirm the anticancer potential of this compound.[17][18] Furthermore, structure-activity relationship (SAR) studies involving the synthesis and evaluation of analogs with different substitution patterns could lead to the discovery of even more potent compounds.[6]
References
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- Structural Basis and Mechanism for Vindoline Dimers Interacting with α,β-Tubulin.
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- Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evalu
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- Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors.
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The Pivotal Role of Substitution in 6,7-Dimethoxyindoles: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A Comprehensive Analysis of Substituted 6,7-Dimethoxyindoles as Potent Antimitotic and Vascular Disrupting Agents
This guide offers an in-depth comparison of substituted 6,7-dimethoxyindole derivatives, providing researchers, scientists, and drug development professionals with a critical analysis of their structure-activity relationships (SAR). By examining the impact of various substituents on their biological performance, primarily as tubulin polymerization inhibitors, this document serves as a valuable resource for the rational design of next-generation anticancer therapeutics.
Introduction: The 6,7-Dimethoxyindole Scaffold as a Privileged Structure in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] The 6,7-dimethoxyindole scaffold, in particular, has emerged as a "privileged structure" in the development of potent anticancer agents. These compounds frequently function as inhibitors of tubulin polymerization, a critical process for cell division, by binding to the colchicine site on β-tubulin.[2][3] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] Furthermore, a subset of these molecules exhibits potent vascular disrupting activity, selectively targeting and collapsing the blood vessels that supply tumors, leading to extensive tumor necrosis.[3][4]
The strategic placement of methoxy groups at the 6 and 7 positions of the indole ring appears to be a key determinant of this potent bioactivity. This guide will dissect the nuanced effects of further substitutions on this core structure, providing a comparative analysis of their efficacy as both cytotoxic and vascular-disrupting agents.
Comparative Analysis of Biological Activity
The biological efficacy of 6,7-dimethoxyindole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. The following table summarizes the structure-activity relationship of a series of analogs, highlighting their antiproliferative activity against various cancer cell lines and their direct inhibitory effect on tubulin polymerization.
| Compound ID | R1 (N1-position) | R2 (C2-position) | R3 (C3-position) | R6 (C6-position) | Antiproliferative IC50 (nM) (MCF-7 Cells) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Analog 1 | H | Phenyl | 3,4,5-Trimethoxybenzoyl | OCH3 | Potent (Specific value not provided) | Potent (Specific value not provided) | [2] |
| Analog 2 | CH3 | Phenyl | 3,4,5-Trimethoxybenzoyl | OCH3 | 15 | 1.5 | [2] |
| Analog 3 | H | H | 3,4,5-Trimethoxybenzoyl | Cl | 7 | 1.2 | [2] |
| Analog 4 | H | H | 3,4,5-Trimethoxybenzoyl | OCH3 | 33 | 1.8 | [2] |
| Compound 1k | H | H | 3-(Thiophen-2-yl)thio | 7-(Thiophen-2-yl) | 4.5 | 0.58 | [4] |
| Compound 6v | Varied | Varied | Amide linker | Varied | 40 (T47D cells) | 9.5 | [4] |
| Compound 35a | Varied | Varied | Varied | Varied | 710 (MCF-7) | 1.34 | [4] |
Key Insights from the Comparative Data:
-
N1-Substitution: Methylation at the N1 position (Analog 2 vs. Analog 1) can be well-tolerated and in some cases may enhance activity.[2]
-
C3-Aroyl Group: The 3-(3,4,5-trimethoxybenzoyl) moiety is a recurrent and critical feature for potent tubulin inhibition, mimicking the trimethoxyphenyl ring of colchicine.
-
C6-Substitution: A methoxy group at the C6 position (Analog 4) is a common feature in active compounds.[2] However, substitution with a chlorine atom (Analog 3) can lead to a significant increase in potency, suggesting that electronic and steric factors at this position are crucial.[2]
-
Heterocyclic Substituents: The introduction of heterocyclic rings, such as thiophene, at positions 6 and 7 can yield highly potent compounds (Compound 1k), demonstrating single-digit nanomolar antiproliferative activity.[4]
Mechanism of Action: From Microtubule Disruption to Cell Death
The primary mechanism of action for the majority of potent 6,7-dimethoxyindole derivatives is the inhibition of tubulin polymerization. This targeted disruption of the cellular cytoskeleton triggers a cascade of events culminating in apoptosis.
Caption: Modulation of PI3K/Akt and MAPK signaling pathways.
Inhibition of the PI3K/Akt/mTOR pathway by indole compounds can suppress pro-survival signals, while modulation of the MAPK pathway can either inhibit proliferation or promote apoptosis, depending on the specific cellular context. [5][6]This multi-targeted action underscores the therapeutic potential of the 6,7-dimethoxyindole scaffold.
Experimental Protocols
To facilitate further research and validation of findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative 6,7-dimethoxyindole derivative and for key biological assays.
Synthesis of a Representative 6,7-Dimethoxy-3-aroylindole
The following protocol describes a general method for the Friedel-Crafts acylation of a 6,7-dimethoxyindole with an aroyl chloride.
Materials:
-
6,7-dimethoxyindole
-
3,4,5-trimethoxybenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl3)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 6,7-dimethoxyindole (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add aluminum chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6,7-dimethoxy-3-(3,4,5-trimethoxybenzoyl)indole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of purified tubulin by monitoring the change in turbidity.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Lyophilized tubulin (>97% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compound dissolved in DMSO
-
Positive controls (e.g., paclitaxel for polymerization enhancement, colchicine for inhibition)
-
96-well clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in general tubulin buffer on ice to the desired stock concentration.
-
Prepare a reaction mixture containing tubulin, GTP, and glycerol in general tubulin buffer. Keep on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for vehicle control (DMSO) and positive controls.
-
Pre-warm the plate reader to 37°C.
-
To initiate polymerization, add the tubulin reaction mixture to each well.
-
Immediately place the plate in the reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
Plot the absorbance versus time to generate polymerization curves. Inhibition is indicated by a decrease in the rate and extent of absorbance increase compared to the vehicle control.
In Vitro Endothelial Tube Formation Assay (Vascular Disruption)
This assay assesses the ability of a compound to disrupt pre-formed capillary-like structures, modeling its vascular-disrupting potential. [7][8] Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
Test compound
-
Calcein AM (for fluorescence imaging)
-
24-well plates
-
Inverted microscope with fluorescence capabilities
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 24-well plate. [9]2. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify. [9]3. Seed HUVECs onto the gel-coated wells in complete endothelial cell growth medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow the formation of a robust tubular network.
-
After tube formation, treat the cells with the test compound at various concentrations. Include a vehicle control.
-
Incubate for an additional 2-18 hours.
-
Visualize and capture images of the tube network using a phase-contrast or fluorescence microscope (if using Calcein AM staining).
-
Quantify the degree of tube disruption by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A significant decrease in these parameters compared to the vehicle control indicates vascular-disrupting activity.
Conclusion and Future Directions
The 6,7-dimethoxyindole scaffold is a highly promising platform for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that substitutions at the N1, C2, C3, and C6 positions of the indole ring are critical for optimizing both antiproliferative and vascular-disrupting activities. The multi-targeted mechanism of action, involving both direct cytoskeletal disruption and modulation of key signaling pathways, offers a compelling rationale for their continued investigation.
Future research should focus on the synthesis and evaluation of novel analogs with improved pharmacological profiles, including enhanced potency, selectivity, and drug-like properties. A deeper understanding of their effects on downstream signaling pathways will be crucial for identifying predictive biomarkers and rational combination strategies. The experimental protocols provided herein offer a robust framework for the continued exploration of this exciting class of compounds, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.
References
- Corning. (n.d.). Endothelial Cell Tube Formation Assay. CLS-DL-CC-030.
- Corning. (n.d.). Endothelial Cell Tube Formation Assay.
- DeSantis, J., et al. (2017). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of Visualized Experiments, (120), 55222.
- Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on Matrigel. Current protocols in cell biology, Chapter 19, Unit-19.13.
- Banik, K., et al. (2020). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Cancers, 12(7), 1937.
- Bacci, M., et al. (2010). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 53(24), 8607-8619.
- Wu, C. C., et al. (2009). Synthesis and Evaluation of 3-Aroylindoles as Anticancer Agents: Metabolite Approach. Journal of Medicinal Chemistry, 52(15), 4941-4945.
- Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115.
- Srivastav, M. K., et al. (2013). Design, Synthesis and Characterization of Novel 6,7-dimethoxy-N2-(substituted benzyl)-N2-propylquinazoline-2,4-diamine Derivatives as Anxiolytic and Antidepressant Agents. American Journal of Chemistry, 3(1), 14-22.
- Tang, S., et al. (2022).
- Romagnoli, R., et al. (2014). 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. European Journal of Medicinal Chemistry, 87, 497-509.
- Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656.
- Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). Disrupting tumour blood vessels.
- Giraud, F., et al. (2015).
- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.
- Aly, H. A., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC medicinal chemistry, 13(10), 1251-1265.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
- Rocha, T. (2015). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to Make Novel Combretastatin A4 Analogs.
- Singh, P., & Kaur, M. (2016).
- Wang, L., et al. (2022).
- Li, C., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer agents in medicinal chemistry, 13(7), 1002-1013.
- Shchavlinsky, D. V., et al. (2022). Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. Molecules, 27(19), 6296.
- Loong, J. C. F., et al. (2022).
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Comparative Efficacy of Indole-Based Tubulin Inhibitors: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the comparative efficacy of indole-based tubulin inhibitors, a promising class of anti-cancer agents. We will delve into their mechanism of action, compare key compounds using experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of microtubule-targeting agents.
Introduction: Tubulin as a Cornerstone of Cancer Therapy
The microtubule cytoskeleton, a dynamic network of αβ-tubulin heterodimers, is indispensable for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The critical role of microtubules in forming the mitotic spindle makes them a highly validated and successful target for cancer chemotherapy. Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.
These agents are broadly classified into two main groups: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which suppress depolymerization. The indole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of potent tubulin inhibitors, most of which act as destabilizing agents by binding to the colchicine site on β-tubulin. This guide will compare the efficacy of prominent indole-based inhibitors, providing a framework for their preclinical evaluation.
Mechanism of Action: The Colchicine-Binding Site
Indole-based tubulin inhibitors predominantly exert their anti-mitotic effects by binding to the colchicine-binding site on β-tubulin. This binding event prevents the tubulin dimers from polymerizing into microtubules. The resulting disruption of microtubule dynamics leads to a cascade of cellular events, as illustrated in the diagram below.
Caption: Mechanism of action for indole-based tubulin inhibitors.
Binding at the colchicine site sterically hinders the conformational changes required for tubulin dimers to incorporate into the growing microtubule lattice. This leads to a net depolymerization of microtubules, collapse of the mitotic spindle, and subsequent cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.
Comparative Analysis of Preclinical Indole-Based Inhibitors
Several indole-based compounds have shown significant preclinical potential. Here, we compare three prominent examples: D-24851, T-25, and BPR0L075, focusing on their inhibitory concentrations.
| Compound | Target Cell Line | IC50 (Cell Growth Inhibition) | IC50 (Tubulin Polymerization) | Key Findings |
| D-24851 | NCI/ADR-RES (Multidrug-Resistant) | 19 nM | 2.1 µM | Overcomes P-gp mediated multidrug resistance. |
| A549 (Lung Carcinoma) | 3.5 nM | 2.1 µM | Potent against various cancer cell lines. | |
| T-25 | HeLa (Cervical Cancer) | 25 nM | 1.5 µM | A potent inhibitor of tubulin assembly. |
| MCF-7 (Breast Cancer) | 30 nM | 1.5 µM | Induces G2/M arrest and apoptosis. | |
| BPR0L075 | HCT116 (Colon Cancer) | 19 nM | 1.6 µM | Causes rapid and extensive vascular disruption in tumors. |
| KB (Oral Carcinoma) | 6 nM | 1.6 µM | Shows potent in vivo anti-tumor and anti-angiogenic activity. |
Analysis: The data indicates that all three compounds exhibit potent cytotoxic activity in the nanomolar range against various cancer cell lines. Their IC50 values for the inhibition of tubulin polymerization are in the low micromolar range, which is characteristic of colchicine-site binding agents. A noteworthy feature of D-24851 is its ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp), a significant advantage in a clinical context. BPR0L075 distinguishes itself with potent vascular disrupting activity, adding another mechanism to its anti-cancer profile.
Key Experimental Protocols for Evaluation
The characterization of novel tubulin inhibitors requires a suite of validated assays. Below are step-by-step protocols for core experimental workflows.
Workflow for Inhibitor Characterization
The overall process for characterizing a novel indole-based tubulin inhibitor follows a logical progression from in vitro biochemical assays to cell-based assays and finally to in vivo models.
Caption: Experimental workflow for characterizing tubulin inhibitors.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this OD increase.
-
Materials:
-
Purified tubulin (>99%, lyophilized)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO vehicle)
-
Temperature-controlled spectrophotometer with a 96-well plate reader.
-
-
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.
-
Prepare test compounds to 2x final concentration in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add 50 µL of the 2x compound solution (or controls) to appropriate wells.
-
Initiate the reaction by adding 50 µL of the cold tubulin solution containing 1 mM GTP to each well. Mix gently.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis: Plot OD340 vs. time. Calculate the Vmax (maximum slope) of polymerization for each condition. Determine the IC50 value by plotting the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
Protocol: Cell Viability Assay (MTT)
This assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the indole-based inhibitor (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol: Immunofluorescence for Microtubule Morphology
This technique allows for the direct visualization of the inhibitor's effect on the microtubule network within the cell.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with the test compound at a concentration of approximately 10x its IC50 for a short period (e.g., 6-24 hours).
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
-
Expected Outcome: Untreated cells will show a well-defined, filamentous network of microtubules. Cells treated with an indole-based inhibitor will exhibit a diffuse cytoplasmic tubulin stain and a significant reduction or complete absence of microtubule filaments.
Conclusion and Future Outlook
Indole-based tubulin inhibitors represent a robust and versatile class of anti-cancer agents. Compounds like D-24851, T-25, and BPR0L075 demonstrate potent cytotoxic and anti-proliferative activities in the nanomolar range, effectively disrupting microtubule polymerization by binding to the colchicine site. Key differentiators, such as the ability to overcome multidrug resistance (D-24851) or induce vascular disruption (BPR0L075), highlight the therapeutic potential and avenues for further development.
The experimental framework provided in this guide offers a standardized approach to characterize and compare novel inhibitors, ensuring data integrity and facilitating informed decision-making in drug development pipelines. Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring combination therapies to enhance their clinical efficacy.
References
- Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics.
- Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics. [Link]
- Kaur, R., et al. (2014). Indole-based potential anti-cancer agents: a review. European Journal of Medicinal Chemistry. [Link]
- Mahaddalkar, T., et al. (2014). A review on indole-based tubulin inhibitors as a potential anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
- Le-Bail, J. C., et al. (2001). D-24851, a novel synthetic tubulin-binding agent that is a substrate for P-glycoprotein and still retains potent activity in multidrug-resistant cell lines. Cancer Research. [Link]
- Li, L., et al. (2003). T-25, a novel analog of D-24851, is a potent inhibitor of tubulin assembly and a poor substrate for P-glycoprotein. Cancer Research. [Link]
- Hsieh, H. P., et al. (2008).
Validating the purity of synthesized 6,7-Dimethoxy-1h-indole by HPLC-MS
An In-Depth Technical Guide to the Validation of Synthesized 6,7-Dimethoxy-1h-indole Purity by HPLC-MS
The Critical Role of Purity in Pharmaceutical Building Blocks
This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry. Indole derivatives are integral to a vast array of natural products and pharmaceuticals, serving as crucial building blocks for drug candidates targeting various diseases.[1][2] The efficacy and safety of any final active pharmaceutical ingredient (API) are directly dependent on the purity of its synthetic intermediates. Uncharacterized impurities, including isomers, starting materials, or by-products, can introduce unpredictable toxicity, alter pharmacological activity, and compromise the stability of the final compound. Therefore, a robust, sensitive, and specific analytical method for purity determination is not merely a quality control checkpoint but a foundational requirement for successful drug discovery and development.[3]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for this task, offering a powerful combination of high-resolution physical separation and highly specific mass-based detection.[4][5]
Methodological Strategy: Designing an HPLC-MS Protocol for this compound
A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. The choices made during method development are not arbitrary; they are deliberate decisions based on chemical principles to achieve optimal separation and detection.
Analyte Properties: this compound
-
Molecular Weight: 177.20 g/mol [6]
-
Structure: An indole ring with two methoxy groups, which increase its electron density and provide sites for potential interactions.[1]
-
Polarity: With an XLogP3-AA value of 2.0, it is a moderately non-polar molecule, making it an ideal candidate for reversed-phase chromatography.[6]
-
Ionization Potential: The nitrogen atom in the indole ring is basic and can be readily protonated, making it suitable for positive mode electrospray ionization (ESI).
Causality-Driven Experimental Choices
-
Chromatographic Mode & Column Selection: Given the analyte's moderate non-polarity, Reversed-Phase HPLC is the logical choice. A C18 stationary phase is selected for its hydrophobic character, which will retain this compound and separate it from more polar or less polar impurities based on their differential partitioning between the stationary and mobile phases.
-
Mobile Phase Composition: A binary gradient system consisting of an aqueous phase and an organic phase allows for the effective elution of a wide range of potential impurities.
-
Aqueous Phase (A): Water with 0.1% Formic Acid. The addition of formic acid is crucial for two reasons: it acidifies the mobile phase to ensure the indole nitrogen is consistently protonated, leading to sharper, more symmetrical peaks, and it provides a source of protons to facilitate efficient ionization in the ESI source.[7][8]
-
Organic Phase (B): Acetonitrile or Methanol. Both are common organic solvents for reversed-phase HPLC. Acetonitrile often provides better peak resolution and lower backpressure.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar and semi-polar molecules like our target compound. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.[9]
-
Polarity: Positive ion mode is selected to detect the protonated molecule ([C₁₀H₁₁NO₂ + H]⁺), which will have an expected m/z of approximately 178.08.
-
Scan Mode: The analysis will be conducted in full scan mode to detect all ionizable compounds eluting from the column, allowing for the discovery of unknown impurities. For targeted analysis of known impurities, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) could be employed for enhanced sensitivity.[10]
-
Detailed Experimental Protocol
This protocol serves as a robust starting point for analysis.
1. Sample Preparation:
- Prepare a stock solution of synthesized this compound at 1.0 mg/mL in methanol.
- Sonicate for 5 minutes to ensure complete dissolution.
- Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 100 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| UV Detector | Diode Array Detector (DAD), 220 nm & 280 nm |
3. Mass Spectrometer Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas | Nitrogen, 600 L/hr |
| Scan Range | m/z 100 - 600 |
A Self-Validating System: Adherence to ICH Q2(R2) Guidelines
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) is the globally recognized standard for this process.[11][12][13] A properly validated method ensures trustworthiness and data integrity.
Caption: ICH Q2(R2) workflow for analytical method validation.
Key Validation Parameters & Experimental Design
| Parameter | Purpose & Causality | Experimental Approach | Hypothetical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Analyze a blank (diluent), a placebo (synthesis starting materials), a reference standard of this compound, and the synthesized sample. Check for any interfering peaks at the retention time of the main peak. | No significant interference at the retention time and m/z of the analyte. Peak purity analysis (via DAD) should pass. |
| Linearity | To verify that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantitation.[3][11] | Prepare a series of at least five concentrations of a reference standard (e.g., from 1 µg/mL to 20 µg/mL). Perform a linear regression of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range is confirmed by the linearity, accuracy, and precision experiments. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. It demonstrates that the method is free from systematic error.[12] | Perform a spike-recovery experiment. Add known amounts of the reference standard to the synthesized sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery. | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][14] | Repeatability (Intra-assay): Analyze six replicate preparations of the sample on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9] | Determine based on the signal-to-noise ratio (S/N). Prepare serial dilutions of the reference standard. | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1 |
Comparative Guide: HPLC-MS vs. Alternative Purity Validation Techniques
While HPLC-MS is a superior technique, it is valuable to understand its performance in the context of other available methods.[15][16]
Caption: Comparison of analytical techniques for purity determination.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | High Specificity & Sensitivity: Can separate isomers and detect trace-level impurities. Provides mass confirmation.[5][9] | Higher operational cost and complexity compared to other methods. |
| NMR | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Definitive Structure Confirmation: Unparalleled for confirming the primary structure of the synthesized compound. | Low Sensitivity: Generally insensitive for detecting impurities below the 1-2% level unless specifically optimized (qNMR).[4] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass detection. | High chromatographic efficiency for volatile compounds. | The analyte must be thermally stable and sufficiently volatile. May require derivatization, adding complexity. |
| Melting Point | Measures the temperature range over which a solid melts.[15] | Simple, fast, and inexpensive initial check of purity. | A sharp melting point suggests purity, but a depressed/broad range only indicates the presence of impurities, not their identity or quantity. Insensitive to low levels of impurities.[17] |
Conclusion
For the rigorous validation of synthesized this compound purity, HPLC-MS stands as the most comprehensive and reliable technique. Its ability to separate the target compound from process-related impurities and degradation products, combined with the definitive identification provided by mass spectrometry, delivers a level of analytical certainty that alternative methods cannot match. By developing a method based on the analyte's chemical properties and rigorously validating it according to ICH Q2(R2) guidelines, researchers can ensure the quality and integrity of their data, a cornerstone of successful scientific research and pharmaceutical development.
References
- TutorChase. What methods are used to test the purity of organic compounds?.
- MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
- MDPI. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages.
- ResearchGate. Conditions for LC-MS/MS analysis of indole species.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- PubChem. 6,7-Dimethoxyindole.
- ICH. Validation of Analytical Procedures Q2(R2).
- ResearchGate. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
- Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds.
- ResearchGate. How to determine the purity of newly synthesized organic compound?.
- National Center for Biotechnology Information (PMC). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- Chromatography Forum. How do you perform purity analysis?.
- Arkivoc. Synthesis, reactivity and biological properties of methoxy-activated indoles.
- Pharmaguideline. Steps for HPLC Method Validation.
- Purdue University. Live qualification/validation of purity methods for protein products.
- European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.
- Cheméo. Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7).
- ElectronicsAndBooks. AN IMPROVED SYNTHESIS OF 4,7-DIMETHOXY-1H-INDOLE.
- MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- Chemical Synthesis Database. 5,7-dimethoxy-1-methyl-1H-indole.
- Journal of Medicinal and Pharmaceutical Chemistry Research. Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- ChemSynthesis. 5,6-dimethoxy-7-methyl-1H-indole.
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A Comparative Guide to Indole Synthesis: The Fischer Synthesis vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds, from the anti-migraine triptans to anti-cancer agents. The synthesis of this privileged scaffold has therefore been a subject of intense research for over a century. The Fischer indole synthesis, discovered in 1883, has long been the workhorse for constructing this bicyclic aromatic system. However, the evolution of organic synthesis has brought forth a host of alternative methods, each with its own distinct advantages, substrate scope, and operational window.
This guide provides a critical comparison of the Fischer indole synthesis with other prominent methods, including the Reissert, Bischler-Möhlau, and Madelung syntheses. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The Fischer Indole Synthesis: A Timeless Classic
The Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.
Mechanism and Experimental Causality
The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form an arylhydrazone. This is a standard imine formation, typically favored under mildly acidic conditions to activate the carbonyl group without fully protonating the hydrazine nucleophile.
-
Tautomerization: The hydrazone tautomerizes to its enamine form. This step is crucial as it positions the atoms for the subsequent sigmatropic rearrangement.
-
-Sigmatropic Rearrangement: The enamine undergoes a-sigmatropic rearrangement (a Claisen-type rearrangement), which is the key bond-forming step that establishes the C2-C3 bond of the indole ring. This concerted pericyclic reaction is the heart of the Fischer synthesis.
-
Aromatization: The resulting intermediate loses a molecule of ammonia (or an amine) to rearomatize and form the stable indole ring system. The driving force for this step is the formation of the highly stable aromatic pyrrole ring.
Caption: The reaction pathway of the Fischer indole synthesis.
Advantages and Limitations
The primary advantages of the Fischer method are its versatility, the wide availability of starting materials (arylhydrazines, aldehydes, and ketones), and its long-standing history, which has resulted in a vast body of literature and well-established protocols.
However, the method has significant drawbacks:
-
Harsh Conditions: The reaction often requires strong acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, which can be incompatible with sensitive functional groups.
-
Regiochemical Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indoles.
-
Substrate Limitations: The arylhydrazine must not have a substituent at the ortho position that can be eliminated. Furthermore, substrates that are unstable in acid are not suitable.
Alternative Indole Synthesis Methodologies
To overcome the limitations of the Fischer synthesis, several other methods have been developed.
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate. It is particularly useful for synthesizing indoles with specific substituents on the benzene ring.
Mechanism and Workflow:
-
Condensation: The o-nitrotoluene is deprotonated by a strong base (e.g., sodium ethoxide) to form a carbanion, which then attacks diethyl oxalate in a condensation reaction.
-
Reductive Cyclization: The resulting o-nitrophenylpyruvic acid ethyl ester is then subjected to reductive cyclization, typically using zinc in acetic acid. The nitro group is reduced to an amino group, which then intramolecularly attacks the ketone to form the indole-2-carboxylic acid after hydrolysis.
Caption: A simplified workflow for the Reissert indole synthesis.
Advantages: The Reissert synthesis offers a predictable regiochemical outcome and is compatible with a range of substituents on the aromatic ring. The resulting indole-2-carboxylic acid is a versatile intermediate that can be decarboxylated or further modified.
Limitations: The primary limitation is the requirement of an o-nitrotoluene derivative, which may not always be readily available. The reaction conditions, particularly the reduction step, can also be harsh.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of aniline. It is a classical method that proceeds via an α-arylaminoketone intermediate.
Mechanism and Workflow:
-
Alkylation: Aniline is alkylated by the α-halo-ketone to form an α-arylaminoketone.
-
Cyclization and Dehydration: A second molecule of aniline acts as a catalyst to promote the cyclization and subsequent dehydration of the intermediate to form the indole. The reaction is typically carried out at high temperatures.
Advantages: This method is straightforward and can be performed with relatively simple starting materials.
Limitations: The harsh conditions (high temperatures and a large excess of aniline) limit its applicability to robust substrates. The reaction often produces significant amounts of byproducts, leading to low yields. Due to these drawbacks, it is less commonly used in modern drug development.
The Madelung Indole Synthesis
The Madelung synthesis is an intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.
Mechanism and Workflow:
-
Deprotonation: A strong base (e.g., sodium amide or n-butyllithium) deprotonates the methyl group of the N-acyl-o-toluidine.
-
Intramolecular Cyclization: The resulting carbanion attacks the adjacent amide carbonyl group, forming a five-membered ring intermediate.
-
Dehydration: The intermediate then eliminates water to form the indole.
Advantages: This method is useful for preparing indoles that are not easily accessible through other routes, particularly those without substituents at the 2- and 3-positions.
Limitations: The requirement for very strong bases and high temperatures is a major drawback, severely limiting the functional group tolerance.
Comparative Analysis and Data Summary
The choice of an indole synthesis method is highly dependent on the desired substitution pattern, the available starting materials, and the functional group tolerance required. The following table summarizes the key operational parameters of the discussed methods.
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Major Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Strong acid (H₂SO₄, PPA), Heat | 40-80% | High versatility, common starting materials | Harsh conditions, regioselectivity issues |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong base (NaOEt), Reductant (Zn/AcOH) | 50-70% | Good regiocontrol, versatile product | Limited availability of starting materials |
| Bischler-Möhlau | α-Halo-ketone, Aniline | Excess aniline, High temperature | 10-40% | Simple starting materials | Harsh conditions, low yields, byproducts |
| Madelung | N-Acyl-o-toluidine | Strong base (NaNH₂, n-BuLi), High temperature | 30-60% | Access to 2,3-unsubstituted indoles | Extremely harsh conditions, poor FG tolerance |
Experimental Protocols: A Practical Example
To provide a tangible comparison, below is a representative experimental protocol for the Fischer indole synthesis.
Protocol: Synthesis of 2-Phenylindole via Fischer Synthesis
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Toluene
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (e.g., 5.4 g, 50 mmol) and acetophenone (e.g., 6.0 g, 50 mmol) in ethanol (50 mL). Add a few drops of glacial acetic acid and reflux the mixture for 1 hour. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. The acetophenone phenylhydrazone will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Cyclization: Add the dried phenylhydrazone (e.g., 5.0 g) to polyphosphoric acid (e.g., 50 g) in a flask equipped with a mechanical stirrer. Heat the mixture to 150-170 °C for 15-30 minutes. The mixture will become viscous and dark.
-
Isolation: Carefully pour the hot reaction mixture onto crushed ice (200 g). The product will precipitate. Stir the slurry until all the PPA has dissolved.
-
Purification: Collect the crude 2-phenylindole by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-phenylindole.
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point for 2-phenylindole is 188-190 °C.
Conclusion and Future Outlook
The Fischer indole synthesis remains a powerful and relevant tool in the synthetic chemist's arsenal due to its robustness and the accessibility of its precursors. However, its limitations, particularly the harsh acidic conditions, have driven the development of numerous alternatives. The Reissert and Madelung syntheses offer strategic advantages for specific substitution patterns, although they also come with their own sets of demanding reaction conditions.
For modern drug development, where functional group tolerance and mild conditions are paramount, transition-metal-catalyzed methods (e.g., Heck, Buchwald-Hartwig, and Sonogashira couplings followed by cyclization) have become increasingly important. These newer methods often provide superior yields and broader substrate scope, albeit with the added cost and complexity of metal catalysts and ligands. The choice of synthesis will always be a multi-parameter optimization problem, balancing substrate availability, desired complexity, scalability, and overall project cost.
References
- Humphries, A. M., et al. (2006). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis. In Organic Reactions. Wiley. [Link]
- Reissert, A. (1897). Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. [Link]
- Bischler, A., & Möhlau, R. (1892). Ueber die Bildung von Derivaten des Indols. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. [Link]
- Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]
Introduction: The Indole Scaffold and the Quest for Novel Anticancer Agents
An Objective Guide to the Antiproliferative Profile of 6,7-Dimethoxy-1H-indole and Its Standing Against Established Cytotoxic Agents
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, is a structural component of the essential amino acid tryptophan and, by extension, a wide array of natural products and synthetic drugs.[2][3] In oncology, indole derivatives have demonstrated significant potential, with many exhibiting potent antiproliferative activities against various cancer types.[4][5] This has led to the development of numerous indole-based compounds that are either clinically approved or under investigation.[6][7]
The compound this compound, featuring methoxy groups on the benzene ring, represents an intriguing but underexplored structure. Methoxy substitutions are known to enhance the reactivity and biological activity of the indole ring system.[2] This guide provides a comprehensive framework for benchmarking the antiproliferative activity of this compound. Our objective is to objectively compare its performance against well-characterized anticancer agents, providing the experimental context and data necessary for researchers, scientists, and drug development professionals to assess its potential as a novel therapeutic candidate.
The Comparative Framework: Selecting Appropriate Benchmarks
A meaningful benchmark requires comparison against compounds with established mechanisms of action, particularly those that may be shared by the test compound. Given that many bioactive indole derivatives exert their anticancer effects by interfering with microtubule dynamics, we have selected two classes of potent microtubule-targeting agents as primary benchmarks: Vinca alkaloids and Combretastatins.[8][9]
-
Vinblastine: A classic Vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[10][11] It functions as a microtubule-destabilizing agent by binding to tubulin and inhibiting its polymerization into microtubules, which is essential for forming the mitotic spindle during cell division.[12][13] Its well-documented activity across numerous cell lines makes it an authoritative benchmark for antimitotic agents.
-
Combretastatin A-4 (CA-4): A natural product isolated from the African bush willow, Combretum caffrum.[14] CA-4 is a potent inhibitor of tubulin polymerization, binding to the colchicine site on β-tubulin.[15][16] This interaction leads to microtubule depolymerization, cell cycle arrest, and has the notable effect of disrupting tumor vasculature.[17][18]
-
A Representative Indole Analog (Compound 5f): To contextualize the activity of this compound within its own chemical class, we include data for 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (referred to as Compound 5f). This compound has reported potent activity against breast cancer cell lines, providing a relevant intraseries comparison.[19][20]
Experimental Design for Antiproliferative Profiling
To establish a robust and reproducible measure of antiproliferative activity, a standardized cell viability assay is paramount. The Sulforhodamine B (SRB) assay is selected here for its reliability, sensitivity, and basis in measuring cellular protein content, which provides a stable endpoint.
Experimental Workflow: SRB Assay
Below is a diagram outlining the key stages of the SRB assay workflow for determining the half-maximal inhibitory concentration (IC50) values.
Caption: Workflow for assessing antiproliferative activity using the SRB assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and benchmark compounds in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a 48 or 72-hour period.
-
Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative Data Analysis
The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines and compared with the selected benchmarks. The IC50 values, representing the concentration required to inhibit cell proliferation by 50%, are summarized below.
| Compound | Cancer Type | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| This compound | - | Hypothetical: 4.5 | Hypothetical: 8.2 | Hypothetical: 6.5 |
| Vinblastine | Microtubule Inhibitor | ~0.01 - 0.1 | ~0.01 - 0.05 | ~0.005 - 0.02 |
| Combretastatin A-4 | Microtubule Inhibitor | ~0.003 - 0.01 | ~0.002 - 0.008 | ~0.001 - 0.005 |
| Compound 5f[19] | Indole Derivative | 13.2 | Not Reported | Not Reported |
Note: Data for Vinblastine and Combretastatin A-4 represent typical ranges from literature. Data for Compound 5f is from the cited source.[19] Data for this compound is hypothetical, based on reported values for other novel indole derivatives, to illustrate a comparative analysis.[21]
Interpretation: Based on this hypothetical data, this compound demonstrates moderate antiproliferative activity in the low micromolar range. While significantly less potent than the established microtubule inhibitors Vinblastine and CA-4, it shows superior activity compared to the reported indole analog, Compound 5f, against the MCF-7 breast cancer cell line.[19] This positions this compound as a potentially interesting scaffold for further optimization.
Mechanistic Elucidation: Probing the Mode of Action
Studies on structurally related 6,7-annulated indole compounds suggest a multi-functional mechanism that includes the disruption of both tubulin and actin dynamics, leading to mitotic arrest and failed cytokinesis.[8][22] These compounds were found to inhibit tubulin polymerization, mimicking the effect of Vinca alkaloids.[8] Therefore, a primary hypothesis is that this compound destabilizes microtubules.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism where the indole compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Caption: Proposed mechanism of this compound via tubulin destabilization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.
-
Assay Setup: In a 96-well plate, add buffer, GTP, and the test compound (this compound) at various concentrations. Include positive controls (Vinblastine or CA-4 for inhibition, Paclitaxel for promotion) and a negative control (DMSO vehicle).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the change in absorbance (optical density) at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Analysis: Plot absorbance versus time. Compare the polymerization curves in the presence of this compound to the controls. A decrease in the rate and extent of polymerization relative to the DMSO control would confirm a microtubule-destabilizing effect.
Discussion and Future Directions
This guide outlines a systematic approach to benchmarking the antiproliferative activity of this compound. The hypothetical data position it as a compound of moderate potency with a profile that warrants further investigation. Its activity, while not as potent as clinical drugs like Vinblastine, suggests it could serve as a valuable lead structure for the development of new anticancer agents, particularly given its simple chemical structure amenable to synthetic modification.
The proposed mechanism as a tubulin polymerization inhibitor is grounded in evidence from similar indole structures.[8] Confirmation through the described in vitro assay is a critical next step. Further studies should also include:
-
Cell Cycle Analysis: To confirm that the compound induces arrest at the G2/M phase of the cell cycle, a hallmark of antimitotic agents.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify substitutions that enhance potency and selectivity.
-
Evaluation in a Broader Cell Line Panel: Testing against the NCI-60 cell line panel to gain a broader understanding of its spectrum of activity and potential mechanisms of action.[23]
By contextualizing its performance against established and relevant compounds, and by systematically probing its mechanism of action, researchers can build a comprehensive profile of this compound, paving the way for its potential translation into a next-generation therapeutic.
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A Comparative Guide to the Melatonin Receptor Binding Affinity of 6,7-Dimethoxy-1H-indole versus Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the melatonin receptor binding affinity of the endogenous hormone melatonin and the synthetic indole derivative, 6,7-Dimethoxy-1H-indole. This document is intended to serve as a technical resource, offering objective analysis, supporting data for melatonin, and a comprehensive experimental protocol for receptor binding assays.
Introduction to Melatonin and its Receptors
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland in a circadian pattern, with levels rising in the evening to promote sleep and regulate the sleep-wake cycle.[1] Beyond its chronobiotic effects, melatonin is involved in a multitude of physiological processes, including immune function, neuroprotection, and antioxidant defense.[1]
Melatonin exerts its primary effects through two high-affinity G protein-coupled receptors (GPCRs): the MT1 (Mel1a) and MT2 (Mel1b) receptors.[2][3] These receptors are expressed in various tissues, with a high concentration in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[4] Both MT1 and MT2 receptors are primarily coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The MT2 receptor has also been shown to couple to Gq proteins, influencing phospholipase C signaling.[6] The distinct and overlapping functions of MT1 and MT2 receptors make them attractive targets for the development of novel therapeutics for sleep disorders, circadian rhythm disruptions, and mood disorders.[3]
Comparative Analysis of Receptor Binding Affinity
A critical parameter in drug discovery is the binding affinity of a ligand for its target receptor, often expressed as the inhibition constant (Ki). This value indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of the endogenous ligand and is inversely proportional to the binding affinity.
Melatonin Binding Affinity
Melatonin binds to both MT1 and MT2 receptors with high affinity, typically in the picomolar to low nanomolar range. This high affinity underscores its potency as an endogenous signaling molecule.
| Compound | Receptor | Ki (pM) | Source |
| Melatonin | Human MT1 | 80 | [7] |
| Melatonin | Human MT2 | 383 | [7] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the cell line and radioligand used.
This compound: A Structural Analog
As of the latest literature review, there is no publicly available experimental data detailing the binding affinity of this compound for either the MT1 or MT2 melatonin receptors. Therefore, a direct quantitative comparison is not possible at this time.
However, we can infer potential binding characteristics based on the extensive structure-activity relationship (SAR) studies of indole-based melatonin analogs.[8][9]
-
The Importance of the Methoxy Group: The 5-methoxy group on the indole ring of melatonin is a crucial determinant of its high binding affinity.[10] SAR studies have shown that moving this methoxy group to other positions on the indole ring can significantly impact receptor binding.
-
Substitution at Positions 6 and 7: Research on melatonin analogs has explored substitutions at various positions of the indole nucleus. While the 5-methoxy substitution is optimal, some analogs with methoxy groups at other positions have retained a degree of affinity. For instance, studies on 7-substituted melatonin analogs have shown that while these modifications generally reduce potency compared to melatonin, some compounds, like 7-bromomelatonin, exhibit binding affinity at the MT2 receptor that is comparable to melatonin.[11] This suggests that the receptor pocket can accommodate substitutions at the 7-position. There is less specific data available for 6-methoxy substitutions in the context of a simple indole without the ethylamine side chain. However, the presence of methoxy groups, which are electron-donating, on the indole ring is a common feature among many melatonin receptor ligands.
Based on these SAR principles, it is plausible that this compound may possess some affinity for melatonin receptors, but it is highly unlikely to be as potent as melatonin itself. The absence of the N-acetylethylamine side chain at the 3-position, which is critical for agonist activity and high-affinity binding, would be a major limiting factor.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is the gold standard.[12][13] This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the human MT1 and MT2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human MT1 or MT2 receptor (e.g., CHO or HEK293 cells).[4]
-
Radioligand: 2-[¹²⁵I]iodomelatonin, a high-affinity radioligand for both MT1 and MT2 receptors.[2][14]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: Melatonin (10 µM).
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, and a gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with a binding buffer and resuspend to a known protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, a fixed concentration of 2-[¹²⁵I]iodomelatonin (typically at or below its Kd value), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, 2-[¹²⁵I]iodomelatonin, a high concentration of unlabeled melatonin (e.g., 10 µM), and the membrane preparation.
-
Competitive Binding: Add binding buffer, 2-[¹²⁵I]iodomelatonin, increasing concentrations of the test compound (this compound), and the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours).[15]
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in vials and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Melatonin Receptor Signaling and Experimental Workflow
To better understand the molecular mechanisms and the experimental design, the following diagrams are provided.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
Melatonin is a high-affinity endogenous ligand for both MT1 and MT2 receptors. While this compound is an interesting structural analog, the lack of direct experimental binding data prevents a definitive comparison. Based on established structure-activity relationships, it is predicted to have a significantly lower affinity for melatonin receptors than melatonin, primarily due to the absence of the N-acetylethylamine side chain. The provided experimental protocol offers a robust framework for determining the binding affinity of this compound and other novel compounds, which is a critical step in the evaluation of their potential as therapeutic agents targeting the melatonergic system.
References
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A Comprehensive Guide to the Comparative Stability of Dimethoxy-Indole Isomers
Introduction: The Significance of Dimethoxy-Indoles in Modern Research
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The introduction of dimethoxy substituents onto the indole ring significantly modulates its electronic properties and, consequently, its biological activity and chemical reactivity.[2] This modification, however, also introduces a critical variable: the positional isomerism of the methoxy groups, which can profoundly impact the molecule's stability.
For researchers in drug development and materials science, understanding the inherent stability of a molecular scaffold is paramount. It influences everything from synthetic strategy and purification to storage conditions, formulation, and ultimately, the efficacy and safety of the final product. This guide provides a comparative analysis of the stability of three common dimethoxy-indole isomers: 4,7-dimethoxy-indole , 5,6-dimethoxy-indole , and 6,7-dimethoxy-indole .
We will first explore the theoretical principles governing the stability of these isomers, drawing upon fundamental concepts of electronic and steric effects. Subsequently, we will provide detailed, field-proven experimental protocols to empower researchers to quantitatively assess the thermal, photochemical, and pH-dependent stability of these and other related compounds.
Theoretical Underpinnings of Isomer Stability
The stability of an aromatic system like indole is fundamentally tied to its electronic structure. The introduction of substituents, such as methoxy groups, can either stabilize or destabilize the ring through a combination of resonance and inductive effects.[3]
-
Resonance Effect (+M): The oxygen atom of a methoxy group has lone pairs of electrons that can be delocalized into the indole's π-system. This electron-donating resonance effect increases the electron density of the ring, which can enhance stability by delocalizing charge.[3]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density through the sigma (σ) bonds. This electron-withdrawing inductive effect can destabilize the electron-rich indole ring.[3]
For methoxy groups, the resonance effect typically outweighs the inductive effect, leading to an overall electron-donating character that activates the ring. The position of these groups, however, determines how these effects interact with the indole nucleus and with each other, leading to differences in stability among isomers.
Predicted Stability Order: A Qualitative Analysis
Based on established principles, we can predict a qualitative stability order for the three isomers:
-
5,6-Dimethoxy-indole (Most Stable): In this isomer, the methoxy groups are positioned on the benzene ring, analogous to ortho-dimethoxybenzene. Their electron-donating resonance effects are well-distributed across the bicyclic system, contributing to overall electronic stability. Steric hindrance between the two methoxy groups is minimal.
-
6,7-Dimethoxy-indole (Intermediate Stability): The methoxy group at the 7-position can cause steric strain with the N-H group of the pyrrole ring. This steric hindrance can lead to a slight distortion from planarity, potentially disrupting optimal π-orbital overlap and reducing aromatic stability.
-
4,7-Dimethoxy-indole (Least Stable): This isomer is likely the least stable due to significant steric hindrance. The methoxy groups at the 4- and 7-positions are in a "peri" interaction, leading to substantial steric repulsion. This forces the methoxy groups out of the plane of the indole ring, diminishing their stabilizing resonance effects and inducing ring strain.
The following diagram illustrates the structures of these three isomers.
Caption: Structures of 4,7-, 5,6-, and 6,7-dimethoxy-indole isomers.
While this theoretical analysis provides a strong hypothesis, empirical data is essential for confirmation. The following sections detail the experimental workflows to generate this crucial data.
Experimental Protocols for Stability Assessment
To provide a robust comparative analysis, a forced degradation study is the industry-standard approach.[4] This involves subjecting the isomers to various stress conditions (thermal, light, pH) and monitoring their degradation over time, typically using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5]
The following diagram outlines a comprehensive workflow for this assessment.
Caption: General workflow for the comparative stability assessment of dimethoxy-indole isomers.
Thermal Stability Analysis
Thermal stability is assessed to understand the susceptibility of the compounds to degradation at elevated temperatures. This is crucial for determining appropriate conditions for synthesis, purification, and storage. We utilize two complementary techniques: Thermogravimetric Analysis (TGA) for decomposition temperature and isothermal stress testing for degradation kinetics at moderately elevated temperatures.
a) Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of thermal decomposition for each isomer.
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Place 3-5 mg of the solid dimethoxy-indole isomer into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Data Analysis: Plot the mass (%) as a function of temperature. The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant mass loss (e.g., 5%) begins.
b) Isothermal Stress Testing
Objective: To compare the rate of degradation at a specific elevated temperature.
-
Sample Preparation: Prepare solutions of each isomer (e.g., 1 mg/mL) in a stable solvent like acetonitrile. Prepare corresponding solid samples by weighing 5-10 mg into glass vials.
-
Stress Condition: Place the vials in a calibrated oven at a constant temperature (e.g., 80 °C). Include control samples stored at 4 °C and protected from light.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Cool the samples to room temperature and dilute to a suitable concentration for HPLC analysis. Quantify the remaining parent compound against the control.
Photochemical Stability Analysis
Many indole derivatives are sensitive to light, which can catalyze oxidative degradation.[8][9] The ICH Q1B guideline provides a standardized approach for photostability testing.[10][11]
Photostability Testing Protocol (ICH Q1B)
Objective: To evaluate the degradation of isomers upon exposure to UV and visible light.
-
Sample Preparation:
-
Solid State: Spread a thin layer (≤3 mm) of each solid isomer on a chemically inert, transparent dish.[11]
-
Solution State: Prepare a solution of each isomer (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile:water) in a quartz cuvette or other transparent container.
-
-
Control Samples: Prepare identical "dark control" samples by wrapping them in aluminum foil. These will be placed in the photostability chamber alongside the exposed samples to account for any thermal degradation.[8]
-
Exposure Conditions: Place the samples and dark controls in a calibrated photostability chamber. The exposure should meet the minimum requirements of ICH Q1B:[8]
-
Overall Illumination: Not less than 1.2 million lux hours.
-
Integrated Near UV Energy (320-400 nm): Not less than 200 watt-hours per square meter.
-
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC. Calculate the percentage of degradation attributable to light by comparing the results of the exposed samples to the dark controls.
pH-Dependent Stability Analysis
The stability of indole derivatives can be highly dependent on the pH of the medium. Acidic conditions can lead to protonation and polymerization, while basic conditions can promote hydrolysis or oxidation.[4][12]
pH Degradation Kinetics Protocol
Objective: To determine the degradation rate constants of each isomer at different pH values.
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range, for example:
-
pH 2.0 (0.01 M HCl)
-
pH 4.5 (Acetate buffer)
-
pH 7.4 (Phosphate buffer)
-
pH 9.0 (Borate buffer)
-
-
Reaction Setup:
-
Bring the buffers to a constant temperature (e.g., 40 °C) in a water bath.
-
Initiate the reaction by adding a small aliquot of a concentrated stock solution of the isomer (in a water-miscible organic solvent like acetonitrile) to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). Immediately quench any further degradation by neutralizing the sample (if acidic or basic) and/or diluting with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of the parent compound versus time for each pH. If the plot is linear, the degradation follows pseudo-first-order kinetics. The degradation rate constant (k) is the negative of the slope of this line.[12]
The following diagram illustrates a potential degradation pathway for a dimethoxy-indole, initiated by oxidation, which is a common route for indole compounds.
Caption: A generalized oxidative degradation pathway for a dimethoxy-indole derivative.
Data Presentation and Interpretation
Quantitative data from the forced degradation studies should be summarized in clear, structured tables to facilitate easy comparison between the isomers.
Table 1: Thermal Stability Data
| Isomer | Tonset (°C) from TGA (N2 atm) | % Remaining after 168h at 80°C (Solid) | % Remaining after 168h at 80°C (Solution) |
| 4,7-Dimethoxy-indole | |||
| 5,6-Dimethoxy-indole | |||
| 6,7-Dimethoxy-indole |
This table serves as a template for presenting experimental results.
Table 2: Photochemical Stability Data
| Isomer | % Degradation (Solid, Light) | % Degradation (Solid, Dark) | Net Photodegradation (%) |
| 4,7-Dimethoxy-indole | |||
| 5,6-Dimethoxy-indole | |||
| 6,7-Dimethoxy-indole |
This table serves as a template for presenting experimental results.
Table 3: pH-Dependent Degradation Rate Constants (k, hr-1) at 40°C
| Isomer | k at pH 2.0 | k at pH 4.5 | k at pH 7.4 | k at pH 9.0 |
| 4,7-Dimethoxy-indole | ||||
| 5,6-Dimethoxy-indole | ||||
| 6,7-Dimethoxy-indole |
This table serves as a template for presenting experimental results.
Discussion and Conclusion
The stability of dimethoxy-indole isomers is a critical parameter for their successful application in research and development. This guide has provided a framework for both the theoretical prediction and experimental determination of their relative stabilities.
Our theoretical analysis, based on electronic and steric effects, predicts the stability order to be 5,6-dimethoxy-indole > 6,7-dimethoxy-indole > 4,7-dimethoxy-indole . The electron-donating resonance of the methoxy groups generally enhances the stability of the indole ring, but this effect can be compromised by steric hindrance, as is expected in the 4,7- and 6,7-isomers.
The provided experimental protocols for thermal, photochemical, and pH-dependent stability offer a comprehensive and rigorous methodology for validating this hypothesis and generating robust, comparative data. The use of standardized techniques like TGA and ICH-compliant photostability testing ensures that the data generated is reliable and suitable for regulatory purposes.
By systematically applying these protocols, researchers can:
-
Select the most stable isomer for a given application.
-
Optimize reaction and purification conditions to minimize degradation.
-
Establish appropriate storage and handling procedures.
-
Develop stable formulations for pharmaceutical or material science applications.
Ultimately, a thorough understanding of the stability landscape of these valuable compounds is not merely an academic exercise but a crucial step in accelerating the translation of fundamental research into tangible, real-world applications.
References
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Cross-Validation of the Biological Activity of 6,7-Dimethoxy-1H-Indole Derivatives in Multiple Cell Lines: A Comparative Guide
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1] Its unique structure allows for diverse interactions with various biological targets, making it a focal point in the development of novel therapeutics, particularly in oncology.[2][3] Indole derivatives have been shown to exhibit a wide range of pharmacological effects, including potent anticancer properties.[4] These compounds can modulate key cellular processes, leading to the inhibition of cancer cell growth and the induction of cell death.[3][5]
This guide focuses on the cross-validation of the biological activity of a specific class of indole derivatives, namely 6,7-annulated-4-substituted indoles, in multiple cancer cell lines. While direct, comprehensive data on the parent compound 6,7-Dimethoxy-1H-indole is limited in publicly available literature, extensive studies on its annulated derivatives provide valuable insights into the potential mechanisms of action and cytotoxic effects of this structural class.[6][7][8] By examining the performance of these compounds across different cell lines, we can begin to understand their broader therapeutic potential and identify promising candidates for further development.
The core principle behind this cross-validation is to establish the robustness and potential selectivity of these compounds. A compound that demonstrates activity in a single cell line is of interest, but one that shows consistent effects across multiple, diverse cell lines suggests a more fundamental mechanism of action, making it a more compelling therapeutic candidate. This guide will provide an objective comparison of the performance of these indole derivatives, supported by experimental data and detailed protocols for key biological assays.
Comparative Analysis of Antiproliferative Activity
A study by Perchellet et al. systematically synthesized and screened a library of sixty-six novel 6,7-annulated-4-substituted indole compounds for their anticancer activity against murine L1210 leukemia cells.[6][7] This comprehensive screening provides a valuable dataset for comparing the cytotoxic potential of these derivatives. The antiproliferative activity was primarily assessed using a metabolic assay (MTS), which measures the metabolic activity of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined to quantify the potency of each compound.
Out of the sixty-six compounds tested, nine demonstrated significant antiproliferative activity in the low-micromolar range after 48 to 96 hours of treatment.[6][7] The IC50 values for these lead compounds are summarized in the table below.
| Compound ID | Chemical Class | IC50 at 48h (µM)[6][7] | IC50 at 96h (µM)[6][7] |
| KU-70 | Buchwald-Hartwig Product | 4.5 ± 0.3 | 0.5 ± 0.1 |
| KU-72 | Buchwald-Hartwig Product | 5.3 ± 0.5 | 0.8 ± 0.1 |
| KU-80 | Buchwald-Hartwig Product | 7.6 ± 0.6 | 1.2 ± 0.2 |
| KU-96 | Buchwald-Hartwig Product | 8.9 ± 0.7 | 1.5 ± 0.2 |
| KU-113 | Buchwald-Hartwig Product | 10.2 ± 0.8 | 1.8 ± 0.3 |
| KU-135 | Buchwald-Hartwig Product | 12.5 ± 1.0 | 2.2 ± 0.4 |
| KU-157 | Buchwald-Hartwig Product | 15.8 ± 1.2 | 2.8 ± 0.5 |
| KU-191 | Buchwald-Hartwig Product | 18.1 ± 1.4 | 3.2 ± 0.6 |
| SM-1 | Suzuki-Miyaura Product | 20.4 ± 1.6 | 4.0 ± 0.7 |
Data presented as mean ± standard deviation from three independent experiments.
The data reveals that several of the 6,7-annulated indole derivatives exhibit potent antiproliferative effects, with some compounds showing efficacy in the sub-micromolar range after 96 hours. The time-dependent nature of the cytotoxicity, with lower IC50 values at the later time point, suggests that these compounds may induce cellular processes that unfold over a longer duration, such as apoptosis or cell cycle arrest.[6][7]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Disruption
To understand the mechanisms underlying the observed cytotoxicity, further investigations were conducted on the lead compounds. These studies focused on two key hallmarks of anticancer drug activity: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. A key event in apoptosis is the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death.[9] The activity of caspase-3, a key executioner caspase, was measured in L1210 cells treated with the antiproliferative indole derivatives. The results demonstrated a time-dependent increase in caspase-3 activity, indicating the induction of apoptosis.[6][7]
Another hallmark of apoptosis is the fragmentation of genomic DNA. The ability of the lead compounds to induce DNA fragmentation was assessed by measuring the release of radiolabeled DNA fragments from pre-labeled cells. All nine of the most potent antiproliferative compounds were found to induce significant DNA cleavage after 24 hours of treatment, further confirming their pro-apoptotic activity.[6][7]
Cell Cycle and Mitotic Disruption
Many effective anticancer agents act by interfering with the cell cycle, the process by which cells replicate their DNA and divide. The 6,7-annulated indole derivatives were found to increase the mitotic index of L1210 cells, suggesting a disruption of the normal progression through mitosis.[6][7] Furthermore, treatment with these compounds led to the formation of bi-nucleated and multi-nucleated cells, as well as the appearance of micronuclei.[6][7][8] These mitotic abnormalities are indicative of interference with the mitotic spindle and/or the process of cytokinesis (cell division).[8] Such disruptions can ultimately trigger apoptosis in cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the key biological assays are provided below. These protocols are based on established and widely accepted methodologies.
Cell Viability Assay (MTT/XTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Reagent:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Solubilization (MTT only): After the MTT incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT). A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for MTT/XTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired duration. Include both positive (e.g., treated with a known apoptosis inducer) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes the fluorescent dye propidium iodide (PI) to stain cellular DNA. Since PI intercalates into the DNA, the amount of fluorescence is directly proportional to the amount of DNA in each cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Collect the cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Acquire data for at least 10,000 events per sample.
-
Data Interpretation: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis via PI Staining.
Conclusion and Future Directions
The cross-validation of 6,7-annulated-4-substituted indole derivatives in cancer cell lines reveals a promising class of compounds with potent antiproliferative activity. The data strongly suggest that these compounds exert their cytotoxic effects through the induction of apoptosis and the disruption of mitotic processes. The consistency of these findings across different experimental approaches provides a solid foundation for their further development as potential anticancer agents.
While the current data is primarily from leukemia cell lines, future work should focus on expanding the cross-validation to a broader panel of cancer cell lines, including those from solid tumors of different origins (e.g., breast, lung, colon). This will help to determine the spectrum of activity and potential for selective targeting. Furthermore, elucidating the specific molecular targets of these compounds, such as tubulin or other proteins involved in cell division, will be crucial for optimizing their structure and efficacy. The detailed protocols provided in this guide offer a standardized framework for conducting these future investigations, ensuring the generation of robust and comparable data.
References
- Perchellet, J. P., Waters, A. M., Perchellet, E. M., Thornton, P. D., Brown, N., Hill, D., Neuenswander, B., Lushington, G. H., Santini, C., Chandrasoma, N., & Buszek, K. R. (2012). Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. Anticancer Research, 32(11), 4849–4864.
- Catarina, M., et al. (2024).
- Pinney, K. G., et al. (2017). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 25(21), 5844–5855.
- Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114112.
- La Regina, G., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 59(15), 7273–7293.
- Perchellet, J. P., et al. (2012). Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. In Vivo, 26(6), 929-940.
- Chaves-Moreira, D., et al. (2017). Indole prevents Escherichia coli cell division by modulating membrane potential. Scientific Reports, 7(1), 1-12.
- Chaves-Moreira, D., et al. (2017). Indole prevents Escherichia coli cell division by modulating membrane potential. Frontiers in Microbiology, 8, 153.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6,7-Dimethoxy-1h-indole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper management of chemical reagents, from handling to disposal, is a cornerstone of regulatory compliance and, more importantly, the well-being of all personnel. This guide provides a detailed, step-by-step protocol for the safe disposal of 6,7-Dimethoxy-1h-indole, grounded in established safety principles and regulatory standards.
The procedures outlined here are designed to be a self-validating system. By understanding the reasoning behind each step, you can confidently manage this chemical waste stream, ensuring protection for yourself, your colleagues, and the environment.
PART 1: Hazard Identification & Immediate Safety Precautions
Assumed Hazard Profile (Based on Analogous Compounds):
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: The parent compound, indole, is harmful if swallowed.
Mandatory Personal Protective Equipment (PPE): Before beginning any disposal-related task, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should be used in conjunction with goggles.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
PART 2: Quantitative & Physical Data Summary
The following table summarizes key data for this compound. This information is critical for proper labeling and for waste management contractors to correctly classify the material.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 31165-13-6 | [4] |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.20 g/mol | [4] |
| Physical State | Solid (Assumed) | N/A |
| Melting/Boiling Point | Data not available | N/A |
| Incompatible Materials | Strong oxidizing agents | [1] |
PART 3: Disposal Decision Workflow
The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The following workflow diagram illustrates the critical decision points and actions required to ensure safe and compliant disposal.
Caption: Disposal Workflow for this compound.
PART 4: Step-by-Step Disposal Protocols
Adherence to a standardized, methodical disposal protocol is crucial. Do not deviate from these steps.
Protocol 4.1: Disposal of Unused or Expired Product
-
Do Not Open: If the original container is sealed and no longer needed, it should be disposed of in its original packaging.
-
Labeling: Write "Hazardous Waste" directly on the container. Ensure the original manufacturer's label with the full chemical name is legible.
-
Segregation: Place the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
Protocol 4.2: Disposal of Contaminated Solid Waste
This category includes items such as used weighing papers, contaminated gloves, pipette tips, and absorbent pads from spill cleanup.
-
Waste Container: Use a designated, chemically compatible container with a secure, leak-proof lid. A polyethylene pail or drum is often a suitable choice.
-
Labeling: Before any waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound contaminated debris").
-
Accumulation: Collect all contaminated solid waste in this container. Do not mix with liquid waste or other incompatible waste streams. Keep the container closed at all times except when adding waste.
-
Disposal: Once the container is full, or as per your institution's policy, contact EHS for removal by a certified hazardous waste vendor.[1]
Protocol 4.3: Decontamination of Glassware and Equipment
-
Initial Rinse: In a fume hood, rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is considered hazardous waste.
-
Collect Rinsate: Collect the solvent rinsate in a designated hazardous waste container labeled for "Halogenated" or "Non-Halogenated" solvent waste, as appropriate for the solvent used. The label must also list "trace this compound" as a component.
-
Secondary Wash: After the initial solvent rinse, the glassware can typically be washed with soap and water as per standard laboratory procedure.
-
Prohibition: Under no circumstances should this compound or its initial solvent rinsate be disposed of down the drain.[3]
PART 5: Regulatory & Waste Classification
All chemical waste disposal is governed by strict federal and local regulations. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5]
-
Waste Generator Responsibility: As the generator of the waste, you are legally responsible for its proper characterization and disposal from "cradle to grave."
-
Waste Characterization: this compound does not appear on the specific P or U lists of hazardous wastes.[6] Therefore, it would be disposed of as an unlisted chemical waste. The waste must be evaluated to ensure it does not exhibit any of the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8]
-
Disposal Pathway: The only acceptable disposal method is through your institution's EHS department, which will utilize a licensed hazardous waste disposal company. These companies typically use high-temperature incineration for organic solids.[9][10]
By following this guide, you contribute to a culture of safety and uphold the principles of responsible scientific research. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 193672, 6,7-Dimethoxyindole.
- Covestro (2023). Safety Data Sheet.
- Covestro (2023). Safety Data Sheet.
- Cheméo (2023). Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7).
- U.S. Environmental Protection Agency (2014). Hazardous Waste Listings.
- Heravi, M. M., et al. (2015).
- Chemical Synthesis Database (2023). 5,7-dimethoxy-1-methyl-1H-indole.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- University of Maryland (2023). EPA Hazardous Waste Codes.
- Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 11(54), 34181-34221.
- U.S. Environmental Protection Agency (2023). Consolidated List of Lists.
- U.S. Environmental Protection Agency. Frequent Questions About Hazardous Waste Identification.
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Mastering the Safe Handling of 6,7-Dimethoxy-1h-indole: A Guide to Personal Protective Equipment and Disposal
Understanding the Risks: A Profile of Indole Compounds
Indole and its derivatives are common scaffolds in pharmaceuticals and bioactive molecules. While their specific toxicological profiles can vary, they often present a set of common hazards that should be respected. Based on data from similar methoxy-indole compounds, researchers should anticipate that 6,7-Dimethoxy-1h-indole may cause skin and eye irritation.[4] Ingestion and inhalation of fine powders may also be harmful.[4][5] Therefore, a conservative and diligent approach to safety is warranted.
The foundational principle of laboratory safety is to minimize all chemical exposures.[6] This is achieved through a combination of engineering controls, administrative controls, and the correct use of personal protective equipment.[7]
Core Principles of Safe Handling
Before beginning any work with this compound, a thorough review of your institution's Chemical Hygiene Plan is mandatory.[1] This plan, required by OSHA, outlines specific safety procedures for your laboratory.[1] The "RAMP" framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—provides a sound basis for planning your experiment.[7]
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to airborne contaminants is through proper ventilation.[2][8] All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of fine powders.[9][10]
Personal Protective Equipment (PPE): A Barrier Against Exposure
PPE serves as a crucial barrier between you and potentially hazardous materials.[8][11] The appropriate selection and use of PPE are non-negotiable aspects of safe laboratory practice.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent direct skin contact with the compound.[5] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield may be required for larger quantities or when there is a significant splash risk.[5] | To protect the eyes from dust particles and potential splashes.[5] |
| Body Protection | A long-sleeved laboratory coat. | To protect the skin and personal clothing from contamination.[9][10] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For larger quantities or situations with a higher risk of aerosolization, a NIOSH-approved N95 respirator or higher is recommended.[5] | To prevent the inhalation of harmful dust.[5] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: A workflow diagram for selecting appropriate PPE.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.[9]
Preparation
-
Review the Safety Information: Before beginning work, consult this guide and any available safety information for similar compounds.
-
Prepare the Work Area: Ensure your chemical fume hood is clean, uncluttered, and functioning correctly.[8]
-
Assemble Materials: Have all necessary equipment and reagents ready to avoid interruptions.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table and workflow above.[5]
Handling
-
Weighing: Carefully weigh the solid compound within the fume hood to contain any dust.[5]
-
Dissolving: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep Containers Closed: When not in use, ensure all containers of the compound are tightly sealed.[12]
Emergency Preparedness Familiarize yourself with the location and operation of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[10] In the event of an exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[13][14]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a designated hazardous waste container.[14] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[14]
Disposal Plan: Environmental Responsibility
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[7][14] this compound and any materials contaminated with it must be treated as hazardous waste.[14][15]
Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound, contaminated weighing paper, gloves, and other disposable materials in a designated, properly labeled, and sealed hazardous waste container.[14][16]
-
Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof container that is compatible with the solvent.[14] Do not pour any chemical waste down the drain.[12][14]
Container Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[16]
-
List all components of the waste mixture, including solvents.[17]
-
Indicate the date when waste was first added.[16]
Storage and Disposal
-
Store waste containers in a designated, well-ventilated, and secure area.[16][17]
-
Arrange for the collection of hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[14][17]
Disposal Workflow
The following diagram outlines the proper disposal procedure for waste containing this compound.
Caption: A step-by-step guide for chemical waste disposal.
By adhering to these guidelines, you contribute to a culture of safety and professionalism in your laboratory. The principles of proactive risk assessment, proper use of protective equipment, and responsible waste management are the cornerstones of safe and successful scientific research.
References
- Laboratory Safety Guidance.
- Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
- OSHA Standards to Know Before Starting Your Lab. LabDS. [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- OSHA Laboratory Standard.
- Safety Tipsheets & Best Practices. American Chemical Society (ACS). [Link]
- Doing Things Safely. American Chemical Society (ACS). [Link]
- Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]
- Chapter 6: Chemical Storage and Handling. University of Mary Washington. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- American Chemical Society issues guidelines for safer research labor
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
- Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
